molecular formula C28H50O3 B054375 1-O-Octadecyl-2-O-benzyl-rac-glycerol CAS No. 86008-21-1

1-O-Octadecyl-2-O-benzyl-rac-glycerol

Cat. No.: B054375
CAS No.: 86008-21-1
M. Wt: 434.7 g/mol
InChI Key: AVIFKOIVNVRTPE-UHFFFAOYSA-N
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Description

1-O-Octadecyl-2-O-benzyl-rac-glycerol, also known as this compound, is a useful research compound. Its molecular formula is C28H50O3 and its molecular weight is 434.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

86008-21-1

Molecular Formula

C28H50O3

Molecular Weight

434.7 g/mol

IUPAC Name

3-octadecoxy-2-phenylmethoxypropan-1-ol

InChI

InChI=1S/C28H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30-26-28(24-29)31-25-27-21-18-17-19-22-27/h17-19,21-22,28-29H,2-16,20,23-26H2,1H3

InChI Key

AVIFKOIVNVRTPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)OCC1=CC=CC=C1

Synonyms

3-(Octadecyloxy)-2-(phenylmethoxy)-1-propanol

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-O-Octadecyl-2-O-benzyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of 1-O-Octadecyl-2-O-benzyl-rac-glycerol, a key intermediate in the synthesis of novel therapeutic agents.

Core Chemical Identity and Structure

This compound is a synthetic diacylglycerol derivative. It features a long-chain octadecyl ether linkage at the sn-1 position, a benzyl ether group at the sn-2 position, and a free hydroxyl group at the sn-3 position of the glycerol backbone. The "rac" designation indicates that it is a racemic mixture of the (R) and (S) enantiomers. This free hydroxyl group is a critical feature, allowing for further chemical modifications and the attachment of various functional moieties, making it a versatile building block in medicinal chemistry.

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueReference
Molecular Formula C₂₈H₅₀O₃[1][2]
Molecular Weight 434.70 g/mol [1][2]
CAS Number 89104-47-2[1]
Melting Point >34 °C (decomposes)[1]
Storage Temperature -15 °C[1][2]
Solubility Slightly soluble in chloroform and ethyl acetate.[2]
Polar Surface Area (PSA) 38.69 Ų[2]
LogP (octanol-water partition coefficient) 7.84[2]

Synthesis and Experimental Protocols

This compound is typically synthesized through a multi-step chemical process. The following is a generalized experimental protocol based on common organic synthesis methodologies for similar ether lipids.

Synthesis of 1-O-Octadecyl-rac-glycerol (Intermediate)

A common precursor for the target molecule is 1-O-octadecyl-rac-glycerol. This can be synthesized by the alkylation of a protected glycerol derivative, such as solketal (isopropylidene glycerol), with an octadecyl halide, followed by the removal of the protecting group.

Benzylation of 1-O-Octadecyl-rac-glycerol

The final step involves the selective benzylation of the secondary hydroxyl group of 1-O-octadecyl-rac-glycerol.

Materials:

  • 1-O-Octadecyl-rac-glycerol

  • Benzyl bromide

  • Sodium hydride (NaH) or a similar strong base

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) as solvent

  • Quenching agent (e.g., water, ammonium chloride solution)

  • Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-O-octadecyl-rac-glycerol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Carefully add sodium hydride portion-wise to the solution to form the alkoxide.

  • Allow the mixture to stir at room temperature for a specified period to ensure complete deprotonation.

  • Slowly add benzyl bromide to the reaction mixture.

  • Let the reaction proceed at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the excess sodium hydride by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

The following diagram illustrates a generalized workflow for the synthesis of this compound.

G start 1-O-Octadecyl-rac-glycerol reaction Benzylation Reaction start->reaction reagents Benzyl Bromide, NaH, Anhydrous THF reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product characterization NMR, Mass Spectrometry product->characterization

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of complex lipids with therapeutic potential. Its primary applications are in the field of drug delivery and the development of novel lipid-based drugs.

  • Antitumor Agents: It is used in the synthesis of alkylphospholipids, a class of compounds that exhibit antitumor activities. These synthetic analogs of platelet-activating factor (PAF) can interfere with cell signaling pathways involved in cancer cell proliferation.[1]

  • Antiviral Prodrugs: This molecule has been utilized as a key component in the synthesis of orally bioavailable prodrugs of antiviral agents. For instance, it has been incorporated into a phosphodiester prodrug of GS-441524 (the parent nucleoside of remdesivir) to enhance its oral bioavailability for the potential treatment of SARS-CoV-2 infections.

  • PAF Antagonists: It serves as a precursor for the preparation of platelet-activating factor (PAF) antagonists. By modifying the phosphorylcholine moiety, researchers can design molecules that block the pro-inflammatory and thrombotic effects of PAF.[1]

Role in Signaling Pathways

While direct studies on the signaling pathways modulated by this compound itself are limited, its derivatives, particularly alkylphospholipids, are known to interact with key cellular signaling cascades. A related compound, 1-O-octadecyl-2-O-methyl-glycerophosphocholine (ET-18-OCH3), has been shown to inhibit the mitogen-activated protein kinase (MAPK) cascade, which is crucial for cell proliferation. This inhibition is thought to occur through the disruption of Raf-1 activation.

The diagram below illustrates a generalized pathway of how ether lipid analogs can interfere with a critical cell growth signaling pathway.

G cluster_membrane Cell Membrane growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras activates raf Raf-1 ras->raf activates mek MEK raf->mek activates erk ERK mek->erk activates proliferation Cell Proliferation erk->proliferation promotes ether_lipid Ether Lipid Analogs (e.g., ET-18-OCH3) ether_lipid->raf inhibits activation

Caption: Generalized MAPK signaling pathway and inhibition by ether lipids.

References

A Technical Guide to the Physical Properties of 1-O-Octadecyl-2-O-benzyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Octadecyl-2-O-benzyl-rac-glycerol is a synthetic diacylglycerol derivative belonging to the ether lipid class of molecules. It is characterized by an octadecyl group attached to the sn-1 position via an ether linkage and a benzyl group protecting the sn-2 position, also via an ether linkage. Its structure, featuring a free hydroxyl group at the sn-3 position, makes it a critical and versatile intermediate in the synthesis of complex, biologically active lipids.[1][2] This guide provides a detailed overview of its known physical properties, outlines general experimental protocols for their determination, and illustrates its primary application in synthetic workflows.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
CAS Number 89104-47-2[3][4]
Molecular Formula C₂₈H₅₀O₃[3][5]
Molecular Weight 434.70 g/mol [3]
Exact Mass 434.37600[5]
Physical Description Powder[6]
Melting Point >34°C (decomposes)[4]
Solubility Slightly soluble in Chloroform and Ethyl Acetate.[3] Soluble in Dichloromethane and DMSO.[6][3][6]
Calculated LogP 7.84220[3][5]
Polar Surface Area (PSA) 38.69000 Ų[3][5]
Recommended Storage -15°C, protected from air and light.[3][5][6][3][5][6]

Synthetic Applications Workflow

This compound is not typically involved in direct biological signaling pathways. Instead, its primary role is that of a foundational building block in multi-step chemical synthesis. The free hydroxyl group allows for the attachment of various head groups, leading to the production of potent therapeutic and research molecules.[1] Its applications include the synthesis of antitumor alkylphospholipids, antagonists for the Platelet-Activating Factor (PAF), and orally bioavailable antiviral prodrugs.[3][4][7]

G A This compound B Phosphorylation / Coupling Reaction A->B sn-3 Hydroxyl Derivatization C1 Antitumor Alkylphospholipids B->C1 C2 PAF Antagonists B->C2 C3 Antiviral Prodrugs (e.g., V2043 for SARS-CoV-2) B->C3

Caption: Synthetic utility of this compound.

Experimental Protocols

Determination of Melting Point (Capillary Method)

This protocol is based on the standard pharmacopeial capillary method for determining the melting point of solid chemical substances, particularly those like fats and waxes.[8][9]

  • Principle: A small, compacted sample in a capillary tube is heated at a controlled rate. The melting point is the temperature at which the last solid particle transitions into a liquid phase.

  • Apparatus:

    • Melting point apparatus (liquid bath or metal block based)

    • High-accuracy thermometer or digital temperature probe

    • Glass capillary tubes (closed at one end)

    • Mortar and pestle

    • Sample packing wire or rod

  • Procedure:

    • Sample Preparation: Ensure the this compound powder is completely dry. Gently crush a small amount into a fine powder using a mortar and pestle.

    • Capillary Loading: Press the open end of a capillary tube into the powder multiple times. Invert the tube and tap it gently on a hard surface to compact the powder into a dense column approximately 3 mm high at the bottom.[9]

    • Measurement:

      • Place the loaded capillary tube into the heating block of the melting point apparatus.

      • Set the apparatus to heat at a rapid rate (e.g., 10°C/min) to a temperature approximately 5-10°C below the expected melting point (~34°C).[9]

      • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium and accurate observation.

      • Record the temperature at which the substance is completely liquefied and no solid remains. This is the melting point. Given that the substance may decompose, noting any color change or gas evolution is also critical.

Determination of Solubility (Qualitative)

This protocol outlines a standard qualitative method for assessing the solubility of a lipid in various solvents.[10][11]

  • Principle: The solubility of a lipid is determined by its polarity relative to the solvent. Nonpolar lipids, like the subject compound, are generally soluble in nonpolar organic solvents and insoluble in polar solvents like water.[11]

  • Apparatus:

    • Small vials or test tubes with stoppers/caps

    • Pipettes or droppers

    • Vortex mixer

  • Solvents:

    • Polar: Distilled water, 5% HCl, 5% NaOH

    • Nonpolar/Slightly Polar: Chloroform, Dichloromethane, Ethyl Acetate, DMSO

  • Procedure:

    • Sample Preparation: Aliquot a small, consistent amount (e.g., 5-10 mg) of this compound into a series of clean, dry vials.

    • Solvent Addition: Add 1 mL of a selected solvent to each vial.

    • Mixing: Stopper each vial and shake thoroughly or agitate using a vortex mixer for 30-60 seconds.

    • Observation: Allow the vials to stand for several minutes. Visually inspect for miscibility.

    • Recording Results:

      • Soluble: The substance completely dissolves, forming a clear solution.

      • Slightly Soluble: Most of the substance dissolves, but some particles may remain, or the solution may be slightly cloudy.

      • Insoluble: The substance does not dissolve and remains as a distinct solid phase.[10]

    • Repeat the procedure for each solvent to build a comprehensive solubility profile.

References

An In-Depth Technical Guide to the Synthesis of 1-O-Octadecyl-2-O-benzyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 1-O-Octadecyl-2-O-benzyl-rac-glycerol, a key intermediate in the development of novel phospholipids and ether lipid analogues with therapeutic potential. The synthesis is a multi-step process requiring careful control of reaction conditions to achieve the desired product with high purity. This document details the experimental protocols for each stage of the synthesis, presents quantitative data in a clear, tabular format, and includes diagrams to illustrate the reaction workflow.

Introduction

This compound is a versatile synthetic building block used in the preparation of various biologically active molecules, including alkylphospholipids and platelet-activating factor (PAF) antagonists.[1][2][3][4][5] Its structure, featuring a long octadecyl ether linkage at the sn-1 position and a benzyl ether at the sn-2 position of the glycerol backbone, makes it a crucial component for introducing specific lipophilic and protecting group characteristics into the final target compounds. The synthesis of this molecule is typically achieved through a three-step process commencing from a readily available protected glycerol derivative.

Overall Synthesis Pathway

The synthesis of this compound proceeds through the following key stages:

  • Alkylation of Solketal: A Williamson ether synthesis is employed to attach the C18 alkyl chain to the primary hydroxyl group of (±)-2,2-dimethyl-1,3-dioxolane-4-methanol (solketal).

  • Deprotection (Hydrolysis): The isopropylidene protecting group is removed under acidic conditions to yield 1-O-octadecyl-rac-glycerol (batyl alcohol).

  • Selective Benzylation: The secondary hydroxyl group of 1-O-octadecyl-rac-glycerol is selectively benzylated to afford the final product.

The logical workflow of this synthesis is depicted in the following diagram:

Synthesis_Workflow Solketal Solketal Alkylation Step 1: Alkylation (Williamson Ether Synthesis) Solketal->Alkylation Octadecyl_Bromide Octadecyl Bromide Octadecyl_Bromide->Alkylation Protected_Intermediate 1-O-Octadecyl-2,3-O- isopropylidene-rac-glycerol Alkylation->Protected_Intermediate Deprotection Step 2: Hydrolysis (Acid-catalyzed) Protected_Intermediate->Deprotection Batyl_Alcohol 1-O-Octadecyl-rac-glycerol (Batyl Alcohol) Deprotection->Batyl_Alcohol Benzylation Step 3: Selective Benzylation Batyl_Alcohol->Benzylation Final_Product 1-O-Octadecyl-2-O-benzyl- rac-glycerol Benzylation->Final_Product Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Benzylation

Figure 1: Overall synthesis workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data, including reactant quantities, reaction conditions, and yields, are summarized in Table 1.

Step 1: Synthesis of 1-O-Octadecyl-2,3-O-isopropylidene-rac-glycerol

The first step involves the alkylation of solketal with octadecyl bromide. This reaction is a classic Williamson ether synthesis, where the hydroxyl group of solketal is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile to displace the bromide from octadecyl bromide.

Experimental Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF), (±)-2,2-dimethyl-1,3-dioxolane-4-methanol (solketal) is added dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • The reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • A solution of 1-bromooctadecane in anhydrous DMF is then added dropwise to the reaction mixture.

  • The mixture is heated to 70-80 °C and stirred for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, the reaction is cooled to room temperature and quenched by the slow addition of water.

  • The product is extracted with diethyl ether or a similar organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1-O-octadecyl-2,3-O-isopropylidene-rac-glycerol as a colorless oil or a low-melting solid.

Step 2: Synthesis of 1-O-Octadecyl-rac-glycerol (Batyl Alcohol)

The second step is the removal of the isopropylidene protecting group by acid-catalyzed hydrolysis to yield 1-O-octadecyl-rac-glycerol.

Experimental Protocol:

  • 1-O-Octadecyl-2,3-O-isopropylidene-rac-glycerol is dissolved in a mixture of tetrahydrofuran (THF) and an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

  • The reaction mixture is stirred at room temperature for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • The reaction is neutralized by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude 1-O-octadecyl-rac-glycerol can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a white solid.

Step 3: Synthesis of this compound

The final step is the selective benzylation of the secondary hydroxyl group of 1-O-octadecyl-rac-glycerol. This can be achieved using various methods, with the choice of reagents and conditions being critical to favor benzylation at the less reactive secondary position. One common method involves the use of a stannylene acetal intermediate, which enhances the nucleophilicity of the secondary hydroxyl group.

Experimental Protocol:

  • A mixture of 1-O-octadecyl-rac-glycerol and dibutyltin oxide in an anhydrous non-polar solvent such as toluene or benzene is heated at reflux with azeotropic removal of water (using a Dean-Stark apparatus) for 2-4 hours to form the stannylene acetal in situ.

  • The reaction mixture is cooled to room temperature, and a phase-transfer catalyst, such as tetrabutylammonium iodide, is added.

  • Benzyl bromide is then added, and the mixture is heated at reflux for 4-8 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to separate the desired this compound from any unreacted starting material and the 3-O-benzylated isomer.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound. Please note that yields are representative and may vary depending on the specific reaction scale and conditions.

StepReactionStarting MaterialsKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1 AlkylationSolketal, 1-BromooctadecaneSodium HydrideDMF70-8012-1680-90
2 Hydrolysis1-O-Octadecyl-2,3-O-isopropylidene-rac-glycerolHCl (aq)THFRoom Temp.4-690-95
3 Benzylation1-O-Octadecyl-rac-glycerol, Benzyl BromideDibutyltin Oxide, Tetrabutylammonium IodideTolueneReflux4-860-75

Conclusion

The synthesis of this compound is a well-established process that provides a valuable intermediate for the development of complex lipid-based therapeutics. The three-step pathway, involving alkylation of solketal, deprotection, and selective benzylation, can be performed with good overall yields. Careful execution of the experimental protocols and purification procedures is essential to obtain the final product with the high purity required for subsequent applications in drug development and biomedical research.

References

what is 1-O-Octadecyl-2-O-benzyl-rac-glycerol used for

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of 1-O-Octadecyl-2-O-benzyl-rac-glycerol

Introduction

This compound is a synthetically derived diacylglycerol analog. Its chemical structure, featuring a long alkyl chain at the sn-1 position, a benzyl protecting group at the sn-2 position, and a free hydroxyl group at the sn-3 position, makes it a valuable and versatile intermediate in medicinal chemistry and drug development. The presence of the ether linkage at sn-1 provides metabolic stability compared to ester-linked lipids, a feature common to a class of biologically active molecules known as ether lipids. The primary utility of this compound is not as an end-product but as a foundational building block for the synthesis of more complex, biologically active molecules. Its free hydroxyl group allows for further chemical derivatization, such as phosphorylation, to couple the lipid moiety to various head groups, including therapeutic agents or their precursors.[1][2] This guide details its principal applications in the development of antiviral and antitumor agents.

Application 1: Synthesis of Oral Antiviral Prodrugs

A significant and well-documented application of this compound is in the creation of orally bioavailable antiviral prodrugs.[3][4] Many potent nucleoside analog antivirals, while effective, suffer from poor oral absorption. The prodrug strategy aims to mask the polarity of these drugs by attaching them to a lipid carrier, facilitating their passage through the intestinal wall.

A prime example is the synthesis of V2043 , an orally active prodrug of GS-441524, which is the parent nucleoside of Remdesivir.[5][6] V2043 consists of the 1-O-octadecyl-2-O-benzyl-sn-glycerol backbone linked via a phosphate group to the nucleoside GS-441524.[6] This lipid modification enhances oral bioavailability, allowing the drug to be administered outside of a hospital setting.[4] Once absorbed, metabolic processes cleave the lipid and phosphate groups to release the active antiviral agent inside the body.

Logical Workflow: Prodrug Activation

The following diagram illustrates the workflow from the synthetic precursor to the active antiviral agent.

G A This compound B Phosphorylation & Coupling to GS-441524 A->B Chemical Synthesis C V2043 (Oral Prodrug) B->C D Oral Administration C->D E Metabolic Cleavage (in vivo) D->E F GS-441524 (Active Nucleoside) E->F Releases active drug G Viral RdRp Inhibition F->G Mechanism of Action

Caption: Synthetic and metabolic pathway of the antiviral prodrug V2043.

Quantitative Data: Antiviral Efficacy of V2043

The resulting prodrug, V2043, has demonstrated potent antiviral activity against SARS-CoV-2 in both in vitro and in vivo models.[4][6][7]

ParameterValueConditionsReference
In Vitro Efficacy (EC₅₀) 138 nMSARS-CoV-2 infected Huh7.5 cells[6][7]
In Vivo Efficacy 1.5 log₁₀ reduction in lung viral load60 mg/kg oral dose, once daily in SARS-CoV-2 infected BALB/c mice[5][7]
Experimental Protocol: Phosphorylation of the Glycerol Intermediate

A critical step in synthesizing phospholipid prodrugs from this compound is the phosphorylation of its free hydroxyl group. The following is a general method adapted from published procedures for this transformation.[7]

Objective: To phosphorylate the free sn-3 hydroxyl group of a 1-O-alkyl-2-O-benzyl-glycerol derivative.

Materials:

  • 1-O-Alkyl-2-O-benzyl-glycerol derivative (e.g., this compound)

  • Bis(2,2,2-trichloroethyl) phosphorochloridate (TCE-POCl)

  • 1-Methylimidazole

  • Dry Pyridine (solvent)

  • Zinc powder

  • Anhydrous reaction vessel and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the 1-O-alkyl-2-O-benzyl-glycerol derivative (1.0 mmol) and 1-methylimidazole (1.27 mmol) in dry pyridine.

  • Phosphorylation: Cool the solution to 0°C using an ice bath. Add Bis(2,2,2-trichloroethyl) phosphorochloridate (TCE-POCl) dropwise to the stirred solution. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the dried solution under reduced pressure. Purify the resulting crude phosphotriester intermediate by silica gel chromatography.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., THF or acetic acid). Add activated zinc powder to the solution and stir vigorously at room temperature. The trichloroethyl (TCE) protecting groups are removed by reductive elimination.

  • Final Isolation: Monitor the deprotection by TLC. Once complete, filter off the zinc powder and wash thoroughly with the solvent. Concentrate the filtrate under reduced pressure to yield the desired dihydrogen phosphate product. The product can then be used in subsequent coupling reactions with a nucleoside analog.[7]

Application 2: Synthesis of Antitumor Alkylphospholipids

This compound also serves as a precursor for the synthesis of antitumor alkylphospholipids.[2][8] These synthetic ether lipids are analogs of Platelet-Activating Factor (PAF) and often possess a phosphocholine head group.[8] Unlike traditional chemotherapeutics that target DNA, these compounds primarily act on cellular membranes and interfere with lipid-dependent signaling pathways, leading to selective apoptosis in cancer cells while sparing most normal cells.

The synthesis involves phosphorylating the glycerol backbone and then coupling it to a choline derivative or other modified head groups. The resulting molecules can disrupt membrane integrity and inhibit key enzymes involved in cell proliferation and survival pathways.

Signaling Pathway: Inhibition of Ras/Raf Pathway

A key mechanism of action for many antitumor ether lipids is the disruption of the Ras/Raf/MEK/ERK (MAPK) signaling cascade. This pathway is crucial for cell growth and proliferation and is often hyperactivated in cancer. Antitumor lipids can prevent the recruitment of the Raf-1 kinase to the cell membrane, which is an essential step for its activation by Ras. By inhibiting this association, the entire downstream signaling cascade is blocked, ultimately suppressing tumor cell proliferation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Growth Factor Receptor (RTK) Ras Ras-GTP RTK->Ras Activates Raf Raf-1 Raf->Ras Membrane Recruitment MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AEL Antitumor Ether Lipid (Product) AEL->Inhibition

Caption: Antitumor ether lipids inhibit the MAPK pathway by blocking Raf-1 recruitment.

Summary of Synthetic Utility

This compound is a strategic starting material. The benzyl group at the sn-2 position serves as a stable protecting group during the modification of the sn-3 position. This allows for the precise construction of complex lipids that can be tailored for different therapeutic purposes.

G cluster_mods Chemical Modification at sn-3 A This compound B Phosphorylation & Coupling A->B C Antiviral Prodrugs (e.g., V2043) B->C Couple to Nucleoside Analog D Antitumor Alkylphospholipids B->D Couple to Phosphocholine E PAF Antagonists B->E Couple to Modified Head Group

Caption: Synthetic utility of this compound.

References

An In-depth Technical Guide to 1-O-Octadecyl-2-O-benzyl-rac-glycerol as a Lipid Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-O-Octadecyl-2-O-benzyl-rac-glycerol, a key intermediate in the synthesis of complex ether lipids with significant therapeutic potential. This document details its chemical properties, synthesis, and applications as a precursor for various bioactive molecules, including antiviral and antitumor agents. Experimental methodologies and the signaling pathways affected by its derivatives are also thoroughly discussed.

Introduction to this compound

This compound is a synthetic diacylglycerol derivative that serves as a versatile building block in medicinal chemistry and lipid research.[1][2] Its structure, featuring a long octadecyl ether chain at the sn-1 position, a benzyl ether protecting group at the sn-2 position, and a free hydroxyl group at the sn-3 position, makes it an ideal precursor for the synthesis of a wide range of modified phospholipids.[1][2] The presence of the ether linkage at the sn-1 position is a hallmark of ether lipids, a class of lipids with diverse biological activities, including roles in membrane structure and cell signaling.[3][4]

The benzyl group at the sn-2 position provides a stable protecting group that can be selectively removed under specific conditions, allowing for further modification at this position.[5] The free hydroxyl group at the sn-3 position is the primary site for the introduction of various polar head groups, most commonly through phosphorylation, to generate biologically active phospholipids.[3][6]

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
Molecular Formula C₂₈H₅₀O₃[6][7]
Molecular Weight 434.70 g/mol [6][7]
CAS Number 89104-47-2[6][7]
Appearance White to off-white solid-
Melting Point >34 °C (decomposes)[3]
Storage Temperature -15°C[7]
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly)[7]
Purity 85.0 - 99.8% (commercial)[7]

Synthesis of this compound: A Representative Experimental Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification procedures. The following is a representative experimental protocol compiled from literature sources.[4][5]

Materials and Reagents
  • rac-Glycidol

  • Octadecyl bromide

  • Sodium hydride (NaH)

  • Benzyl bromide

  • Tetrabutylammonium iodide (TBAI)

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Toluene

  • Diethyl ether

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Synthetic Workflow

The overall synthetic workflow for the preparation of this compound is depicted below.

G A rac-Glycidol B 1-O-Octadecyl-rac-glycidol A->B Octadecyl bromide, NaH, DMF C This compound B->C Benzyl bromide, KOH, TBAI, Toluene

Synthetic workflow for this compound.
Step-by-Step Procedure

Step 1: Synthesis of 1-O-Octadecyl-rac-glycidol

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under a nitrogen atmosphere, add rac-glycidol (1.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Add octadecyl bromide (1.1 eq) to the reaction mixture and stir at 60 °C for 12-16 hours.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 1-O-octadecyl-rac-glycidol.

Step 2: Synthesis of this compound

  • To a solution of 1-O-octadecyl-rac-glycidol (1.0 eq) in toluene, add powdered potassium hydroxide (5.0 eq) and tetrabutylammonium iodide (0.1 eq).

  • Add benzyl bromide (1.5 eq) and heat the mixture to 80 °C for 4-6 hours.

  • Cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound.

Application as a Precursor for Bioactive Lipids

This compound is a crucial starting material for the synthesis of various biologically active ether lipids. The primary route of modification involves the phosphorylation of the free hydroxyl group at the sn-3 position.

Synthesis of Phospholipid Derivatives

The phosphorylation of this compound is a key step in the synthesis of its bioactive derivatives. A general workflow for this transformation is illustrated below.

G A This compound B Phosphorylated Intermediate A->B Phosphorylating Agent (e.g., POCl₃, (EtO)₂POH) C Bioactive Phospholipid (e.g., Antiviral/Antitumor Agent) B->C Coupling with Head Group (e.g., Choline, Nucleoside Analog)

General workflow for the synthesis of phospholipid derivatives.
Application in Antiviral Drug Development

A notable application of this precursor is in the development of orally bioavailable antiviral prodrugs. For instance, it has been used to synthesize phospholipid prodrugs of the antiviral agent GS-441524, the parent nucleoside of Remdesivir.[4][6]

CompoundVirusCell LineEC₅₀ (nM)Reference
ODBG-P-RVn (V2043)SARS-CoV-2Huh7.5138[4]

ODBG-P-RVn: 1-O-octadecyl-2-O-benzyl-sn-glyceryl-3-phospho-GS-441524

In a study by Carlin et al. (2023), oral treatment of SARS-CoV-2-infected mice with this prodrug resulted in a significant reduction in lung viral load.[4][6]

Application in Antitumor Drug Development

Derivatives of this compound have also been investigated for their antitumor activities. These synthetic alkylphospholipids are designed to mimic the structure of platelet-activating factor (PAF) and can exert cytotoxic effects on cancer cells.[3][5] The mechanism of action is believed to involve the disruption of cell membrane integrity and the inhibition of key signaling enzymes.[3]

Role in Cellular Signaling Pathways

Ether lipids and their synthetic analogs, derived from precursors like this compound, are known to modulate various cellular signaling pathways, primarily by interfering with lipid-dependent signaling cascades.

Inhibition of Protein Kinase C (PKC) Signaling

Synthetic ether lipids can act as antagonists of Protein Kinase C (PKC), a key enzyme in signal transduction that is activated by diacylglycerol (DAG). By mimicking the structure of DAG, these ether lipid analogs can compete for the C1 domain of PKC, thereby preventing its activation and downstream signaling.

G cluster_membrane Cell Membrane PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG produces PKC Protein Kinase C (PKC) Downstream Downstream Signaling PKC->Downstream phosphorylates DAG->PKC activates EtherLipid Ether Lipid Analog EtherLipid->PKC inhibits Receptor Receptor Receptor->PLC activates Signal External Signal Signal->Receptor

Inhibition of the Protein Kinase C (PKC) signaling pathway.
Interference with Phospholipase C (PLC) Signaling

Certain cytotoxic ether lipid analogs can also inhibit the activity of Phospholipase C (PLC).[3] PLC is responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol trisphosphate (IP₃) and DAG. By inhibiting PLC, these compounds disrupt a critical step in a major signal transduction pathway, leading to downstream cellular effects.

G cluster_membrane Cell Membrane PIP2 PIP₂ DAG DAG IP3 IP₃ PLC Phospholipase C (PLC) PLC->PIP2 hydrolyzes PLC->DAG PLC->IP3 PKC_Activation PKC Activation DAG->PKC_Activation CaRelease Ca²⁺ Release IP3->CaRelease EtherLipid Ether Lipid Analog EtherLipid->PLC inhibits Receptor Receptor Receptor->PLC activates Signal External Signal Signal->Receptor

Interference with the Phospholipase C (PLC) signaling pathway.

Conclusion

This compound is a highly valuable and versatile lipid precursor in the field of drug discovery and development. Its unique chemical structure allows for the strategic synthesis of a wide array of ether lipid analogs with potent biological activities. The ability of its derivatives to modulate key signaling pathways, such as those involving PKC and PLC, underscores their therapeutic potential as antiviral and antitumor agents. This technical guide provides a foundational understanding for researchers and scientists working with this important class of molecules, from its synthesis to its biological applications. Further research into the structure-activity relationships of its derivatives will undoubtedly lead to the development of novel and effective therapeutics.

References

The Benzyl Group: A Linchpin in Modern Lipid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipid synthesis, where the precise manipulation of reactive functional groups is paramount, the benzyl group (Bn) emerges as a stalwart protecting group. Its robustness under a wide array of reaction conditions, coupled with the diverse and reliable methods for its removal, has cemented its role as an indispensable tool in the synthesis of complex glycerolipids, sphingolipids, and their phosphorylated derivatives. This technical guide provides a comprehensive overview of the function of the benzyl group in lipid synthesis, detailing its application, experimental protocols, and the strategic considerations for its use.

The Core Function: Protecting Hydroxyl and Amine Groups

The primary function of the benzyl group in lipid synthesis is the temporary protection of hydroxyl and amine functionalities.[1] Lipids are replete with these reactive groups, and their transient masking is crucial to prevent unwanted side reactions during multi-step synthetic sequences. The benzyl group, typically introduced as a benzyl ether (for hydroxyls) or a benzylamine, is favored for its stability across a broad spectrum of acidic and basic conditions, which might cleave other common protecting groups.[1]

The benzyl group's utility is particularly evident in the synthesis of complex lipids where regioselectivity is key. For instance, in the preparation of structured glycerolipids, the selective protection of one hydroxyl group on the glycerol backbone allows for the controlled introduction of different fatty acid chains at specific positions.

Methodologies for Benzylation

The introduction of a benzyl group, or benzylation, is most commonly achieved through the Williamson ether synthesis.[2][3] This SN2 reaction involves the deprotonation of a hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile, attacking an electrophilic benzyl source, typically benzyl bromide (BnBr) or benzyl chloride (BnCl).

Experimental Protocol: Williamson Ether Synthesis for Benzylation of Alcohols

This protocol provides a general procedure for the benzylation of a hydroxyl group on a lipid precursor.

Materials:

  • Starting material with a free hydroxyl group

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr) or Benzyl chloride (BnCl)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure: [3]

  • Dissolve the starting material (1.0 equivalent) in anhydrous DMF or THF (5–10 mL/mmol) under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1–2.0 equivalents) portion-wise to the solution and stir for 30-60 minutes at 0 °C to form the alkoxide.

  • Add benzyl bromide or benzyl chloride (1.1–2.0 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture back to 0 °C and quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the benzylated product.

Quantitative Data for Benzylation Reactions

Substrate TypeBenzylating AgentBaseSolventYield (%)Reference
Generic AlcoholBenzyl BromideNaHDMF50-95[2]
GlycerolBenzyl AlcoholZSM-5None~86 (GC yield)[4]

Strategies for Debenzylation

The strategic advantage of the benzyl group lies in the variety of methods available for its removal, allowing for deprotection under conditions that are orthogonal to other protecting groups present in the molecule.

Catalytic Hydrogenolysis

The most prevalent method for cleaving benzyl ethers is catalytic hydrogenolysis.[5] This reaction involves the use of hydrogen gas (H₂) and a palladium catalyst, typically palladium on carbon (Pd/C), to cleave the C-O bond of the benzyl ether, yielding the free alcohol and toluene as a byproduct.[5]

Experimental Protocol: Catalytic Hydrogenolysis

Materials:

  • Benzyl-protected lipid

  • 10% Palladium on carbon (Pd/C)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate, or THF)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the benzyl-protected lipid in a suitable solvent in a flask equipped with a stir bar.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this cycle is often repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or higher) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected lipid.

Catalytic Transfer Hydrogenation

An alternative to using hydrogen gas is catalytic transfer hydrogenation. This method employs a hydrogen donor in solution, such as formic acid or ammonium formate, in the presence of a palladium catalyst.[6][7] It is often considered a safer and more convenient alternative to traditional hydrogenation.[6]

Experimental Protocol: Catalytic Transfer Hydrogenation [8]

Materials:

  • Benzyl-protected lipid

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate or Formic acid

  • Methanol or Ethanol

Procedure: [8]

  • Dissolve the benzyl-protected lipid in methanol or ethanol.

  • Add 10% Pd/C to the solution.

  • Add ammonium formate or formic acid to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture through Celite® and concentrate the filtrate.

Oxidative Debenzylation

In cases where the lipid contains functional groups sensitive to reductive conditions (e.g., alkynes or azides), oxidative debenzylation offers a valuable alternative. A common reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[9][10][11] More recently, visible-light-mediated oxidative debenzylation using DDQ has emerged as a mild and efficient method.[9][10][11]

Experimental Protocol: Visible-Light-Mediated Oxidative Debenzylation with DDQ [9][10]

Materials:

  • Benzyl-protected lipid

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Visible light source (e.g., green LED lamp)

Procedure: [9][10]

  • Dissolve the benzyl-protected lipid in dichloromethane.

  • Add DDQ (typically 1.2-1.5 equivalents per benzyl group).

  • Add a small amount of water.

  • Irradiate the reaction mixture with a visible light source at room temperature while stirring.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and purify the product using column chromatography.

Quantitative Data for Debenzylation Reactions

Substrate TypeMethodReagentsSolventYield (%)Reference
Benzyl-protected carbohydrate derivativeCatalytic Transfer HydrogenationPd/C, Formic AcidVariousHigh[6]
Various Benzyl EthersVisible-light/DDQ (stoichiometric)DDQ, H₂OCH₂Cl₂84-96[9]
Various Benzyl EthersVisible-light/DDQ (catalytic)DDQ, TBN, AirCH₂Cl₂High[9]
O- and N-benzyl groupsCatalytic Transfer HydrogenolysisARP-Pd, B₂(OH)₄WaterHigh[8]

Application in Lipid Synthesis: Synthetic Pathways

The strategic use of benzyl protecting groups is integral to the synthesis of various classes of lipids.

Glycerolipid Synthesis

In the synthesis of glycerolipids, benzyl groups are used to protect the hydroxyl groups of the glycerol backbone, allowing for the regioselective acylation of the remaining free hydroxyls.

The following diagram illustrates a generalized workflow for the synthesis of a 1,2-diacyl-sn-glycerol, a key intermediate in the synthesis of many phospholipids.

G1 sn_Glycerol sn-Glycerol Protected_Glycerol 1-O-Benzyl-sn-glycerol sn_Glycerol->Protected_Glycerol Regioselective Benzylation Acylated_Glycerol 1-O-Benzyl-2,3-diacyl-sn-glycerol Protected_Glycerol->Acylated_Glycerol Acylation Diacylglycerol 1,2-Diacyl-sn-glycerol Acylated_Glycerol->Diacylglycerol Debenzylation (e.g., Hydrogenolysis) G2 Ceramide Ceramide Protected_Ceramide O-Benzylated Ceramide Ceramide->Protected_Ceramide Benzylation Glycosylated_Ceramide Glycosylated O-Benzylated Ceramide Protected_Ceramide->Glycosylated_Ceramide Glycosylation Glycosphingolipid Glycosphingolipid Glycosylated_Ceramide->Glycosphingolipid Debenzylation

References

The Pivotal Role of Ether Lipids in Cellular Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, function, and therapeutic potential of ether lipids in cell signaling pathways, tailored for researchers, scientists, and drug development professionals.

Introduction

Ether lipids, a unique class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, are integral components of cellular membranes and active participants in a multitude of signaling cascades. Unlike their more abundant diacyl counterparts, the distinct chemical nature of the ether bond imparts unique biophysical properties that influence membrane fluidity, lipid raft formation, and protection against oxidative stress. Beyond these structural roles, ether lipids and their metabolites are increasingly recognized as critical signaling molecules and modulators of key cellular pathways, with profound implications for human health and disease. This technical guide provides a comprehensive overview of the current understanding of ether lipids in cell signaling, with a focus on their biosynthesis, their direct and indirect roles in modulating signaling networks, and their emerging potential as therapeutic targets.

Classification and Distribution of Ether Lipids

Ether lipids are broadly classified into two main categories based on the nature of the linkage at the sn-1 position:

  • Plasmanyl Lipids: These contain a saturated or monounsaturated alkyl chain linked by an ether bond.

  • Plasmenyl Lipids (Plasmalogens): These possess an alk-1'-enyl group with a vinyl-ether bond.[1]

These lipids are ubiquitously expressed in mammalian tissues but exhibit significant variation in their abundance.[2][3] Plasmalogens, in particular, are highly enriched in the nervous system, heart, and immune cells, highlighting their specialized functions in these tissues.[2][3]

Data Presentation: Quantitative Abundance of Ether Lipids in Mammalian Tissues

The following tables summarize the quantitative distribution of ether lipids in various murine and human tissues, providing a comparative overview for researchers.

TissueTotal Ether Phospholipid (% of Total Phospholipids)Predominant Ether Lipid SpeciesReference
Mouse Brain 22.1% (Cerebrum), 19.9% (Cerebellum)Plasmenylethanolamine (PE-P)[4]
Mouse Heart ~12-48% (variable reports)Plasmenylethanolamine (PE-P)[4]
Mouse Liver 0.7%Low levels of all species[4]
Mouse Testes ModeratePlasmanylethanolamine (PE-O)[4]
Mouse Ovaries ModeratePlasmanylethanolamine (PE-O)[4]
Human Brain 15-30 mol%Plasmenylethanolamine (PE-P)[5]
Human Heart HighPlasmenylethanolamine (PE-P)[2]
Human Immune Cells VariablePlasmenylethanolamine (PE-P)[2][3][6]
Immune Cell TypeRelative Abundance of PE PlasmalogensReference
Human Neutrophils High[2]
Human Macrophages High[2]
Human B Cells Moderate[6]
Human T Cells Moderate[6]
Human NK Cells Moderate[6]
Mouse Macrophages High[5]
Mouse Neutrophils High[6]

Biosynthesis of Ether Lipids

The biosynthesis of ether lipids is a complex process initiated in the peroxisome and completed in the endoplasmic reticulum (ER). This compartmentalization underscores the specialized enzymatic machinery required for the formation of the characteristic ether bond.[7]

Mandatory Visualization: Ether Lipid Biosynthesis Pathway

Ether_Lipid_Biosynthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum DHAP Dihydroxyacetone Phosphate (DHAP) Acyl_DHAP 1-Acyl-DHAP DHAP->Acyl_DHAP GNPAT (DHAPAT) Alkyl_DHAP 1-Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS Alkyl_G3P 1-Alkyl-Glycerol-3-P Alkyl_DHAP->Alkyl_G3P Acyl/Alkyl-DHAP Reductase Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Alcohol Fatty Alcohol Fatty_Acyl_CoA->Fatty_Alcohol FAR1/2 Fatty_Alcohol->Alkyl_DHAP Plasmanyl_PA 1-Alkyl-2-Acyl-G3P (Plasmanyl-PA) Alkyl_G3P->Plasmanyl_PA AGPAT Plasmanyl_DAG 1-Alkyl-2-Acyl-Glycerol Plasmanyl_PA->Plasmanyl_DAG Lipid Phosphatase Plasmanyl_PE Plasmanyl-PE Plasmanyl_DAG->Plasmanyl_PE Ethanolamine Phosphotransferase Plasmanyl_PC Plasmanyl-PC Plasmanyl_DAG->Plasmanyl_PC Choline Phosphotransferase Plasmenyl_PE Plasmenyl-PE (Plasmalogen) Plasmanyl_PE->Plasmenyl_PE PEDS1 Plasmenyl_PC Plasmenyl-PC (Plasmalogen) Plasmanyl_PC->Plasmenyl_PC PEDS1 PAF_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Gq Gq PAFR->Gq Gi Gi PAFR->Gi PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases from ER PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC activates MAPK_Cascade MAPK Cascade (e.g., ERK) PKC->MAPK_Cascade activates Cellular_Response Cellular Response (Inflammation, Aggregation, etc.) PKC->Cellular_Response PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Cellular_Response modulates MAPK_Cascade->Cellular_Response Plasmalogen_AKT_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Plasmalogens Plasmalogens Lipid_Raft Lipid Raft Plasmalogens->Lipid_Raft organizes PDK1 PDK1 AKT AKT PDK1->AKT phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) pAKT p-AKT (Active) AKT->pAKT Cellular_Response Cell Survival, Growth, Proliferation pAKT->Cellular_Response promotes AKT_cyto AKT AKT_cyto->AKT recruited to membrane Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Receptor->PDK1 recruits Receptor->mTORC2 recruits

References

A Technical Guide to 1-O-Octadecyl-2-O-benzyl-rac-glycerol: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Octadecyl-2-O-benzyl-rac-glycerol, a key synthetic intermediate in lipid chemistry, plays a pivotal role in the development of novel therapeutic agents. Its unique structure, featuring a long alkyl ether chain and a benzyl protecting group on a glycerol backbone, makes it a versatile building block for a variety of bioactive molecules. This technical guide provides an in-depth overview of the physicochemical properties, a plausible synthetic route, and the significant applications of this compound in the fields of oncology and virology.

Core Properties

This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the tables below, providing essential data for its handling, characterization, and use in chemical synthesis.

Table 1: Chemical and Physical Properties
PropertyValueReference
CAS Number 89104-47-2[1][2]
Molecular Formula C₂₈H₅₀O₃[1][2]
Molecular Weight 434.7 g/mol [1][2]
Appearance White to Off-White Solid[3]
Melting Point >34 °C (with decomposition)[1]
Solubility Slightly soluble in chloroform and ethyl acetate.[4]
Storage Temperature -15°C[4]
Table 2: Spectroscopic and Chromatographic Data (Representative)
TechniqueData
¹H NMR (CDCl₃) δ (ppm): 7.25-7.40 (m, 5H, Ar-H), 4.65 (s, 2H, Ar-CH₂), 3.40-3.80 (m, 7H, glycerol-H, O-CH₂), 1.50-1.65 (m, 2H, -O-CH₂-CH₂-), 1.20-1.40 (m, 30H, -(CH₂)₁₅-), 0.88 (t, 3H, -CH₃)
¹³C NMR (CDCl₃) δ (ppm): 138.5, 128.4, 127.7, 127.6, 79.5, 72.0, 71.5, 70.5, 64.5, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 26.1, 22.7, 14.1
Mass Spectrometry (ESI-MS) m/z: 435.38 [M+H]⁺, 457.36 [M+Na]⁺

Synthesis and Experimental Protocols

General Synthetic Pathway

The synthesis of this compound can be conceptually broken down into three main stages: protection of the glycerol backbone, introduction of the octadecyl ether linkage, and benzylation of the remaining hydroxyl group.

G A 1,2-Isopropylidene-rac-glycerol B 1-O-Octadecyl-2,3-isopropylidene-rac-glycerol A->B  Octadecyl bromide, NaH   C 1-O-Octadecyl-rac-glycerol B->C  Acidic hydrolysis (e.g., HCl)   D This compound C->D  Benzyl bromide, NaH  

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Methodology (Hypothetical)

Step 1: Synthesis of 1-O-Octadecyl-2,3-isopropylidene-rac-glycerol

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add 1,2-isopropylidene-rac-glycerol (1.0 eq) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add octadecyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench cautiously with water.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-O-Octadecyl-rac-glycerol

  • Dissolve the purified 1-O-octadecyl-2,3-isopropylidene-rac-glycerol in a mixture of THF and 1 M hydrochloric acid.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting diol can be used in the next step without further purification if deemed sufficiently pure by TLC and NMR.

Step 3: Synthesis of this compound

  • To a solution of 1-O-octadecyl-rac-glycerol in anhydrous THF under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise.

  • Stir the reaction at room temperature overnight, monitoring by TLC.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by flash column chromatography on silica gel to yield this compound.

Applications in Drug Development

This compound serves as a crucial precursor for the synthesis of various biologically active lipids, primarily in the areas of cancer and viral infection treatment.

G A This compound B Antitumor Alkylphospholipids A->B  Phosphorylation & Moiety Modification   C Platelet-Activating Factor (PAF) Antagonists A->C  Phosphorylation & Moiety Modification   D Antiviral Prodrugs A->D  Phosphorylation & Drug Conjugation  

Caption: Role as a precursor in the synthesis of bioactive lipids.

Antitumor Alkylphospholipids

This compound is a key starting material for the synthesis of alkylphospholipids that exhibit antitumor properties.[1][2] These synthetic lipids often act by interfering with cell signaling pathways crucial for cancer cell proliferation and survival. For instance, some ether lipids have been shown to inhibit the mitogen-activated protein kinase (MAPK) cascade by preventing the membrane association and activation of Raf-1, a key kinase in this pathway.

G cluster_0 Cell Membrane cluster_1 Cytosol Ras Ras Raf1 Raf-1 Ras->Raf1 Activation MEK MEK Raf1->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Alkylphospholipid Alkylphospholipid (derived from precursor) Alkylphospholipid->Raf1 Inhibits membrane association

Caption: Inhibition of the MAPK signaling pathway by antitumor ether lipids.

Platelet-Activating Factor (PAF) Antagonists

This compound is also utilized in the preparation of antagonists for the platelet-activating factor (PAF), a potent lipid mediator involved in inflammation and allergic responses.[2] By modifying the phosphorylcholine moiety of PAF analogs synthesized from this precursor, researchers can develop compounds that block the PAF receptor and mitigate its pro-inflammatory effects.

Antiviral Prodrugs

A significant recent application is in the synthesis of orally bioavailable antiviral prodrugs. Notably, it has been used to create phospholipid prodrugs of GS-441524, the parent nucleoside of remdesivir.[5][6] This approach enhances the oral bioavailability of the antiviral agent. The lipid tail, derived from 1-O-octadecyl-2-O-benzyl-sn-glycerol, facilitates absorption and can influence the tissue distribution of the active drug.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in medicinal chemistry and drug development. Its well-defined structure and reactivity provide a solid foundation for the synthesis of a diverse range of bioactive lipids with potential therapeutic applications. The continued exploration of derivatives from this core molecule holds promise for the discovery of new and improved treatments for cancer and viral diseases.

References

The Ether Linkage: A Technical Guide to the Discovery and History of Ether-Linked Glycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ether-linked glycerols, a unique class of lipids characterized by an ether bond at the sn-1 position of the glycerol backbone, are fundamental components of cellular membranes and active participants in a myriad of physiological processes.[1][2] Unlike their more common ester-linked counterparts, the presence of this stable ether linkage imparts distinct chemical and physical properties, influencing membrane fluidity, vesicle fusion, and resistance to oxidative stress.[1][3] Beyond their structural roles, ether lipids are precursors to potent signaling molecules and are implicated in various cellular signaling pathways.[1][2][3] Dysregulation of ether lipid metabolism is associated with severe genetic disorders, neurodegenerative diseases, and cancer, making the enzymes of this pathway attractive targets for therapeutic intervention.[4] This guide provides an in-depth exploration of the history, discovery, and key experimental methodologies that have been instrumental in elucidating the biology of ether-linked glycerols.

Discovery and History: Unraveling the Ether Bond

The journey to understanding ether-linked glycerols is a story of serendipitous discoveries, meticulous chemical characterization, and the gradual unraveling of a unique biosynthetic pathway.

The Serendipitous Discovery of Plasmalogens

In 1924, the German scientists Robert Feulgen and Karl Voit made a fortuitous observation while developing a staining method for nucleic acids in tissue sections.[4] They employed a procedure involving mild acid hydrolysis followed by the addition of a fuchsinsulfurous acid reagent (Schiff's reagent), which was known to react with aldehydes to produce a magenta color.[5] To their surprise, in addition to the expected nuclear staining of DNA, they observed a distinct staining of the cytoplasm.[4] Feulgen correctly deduced that the acid hydrolysis was liberating aldehydes from a previously unknown lipid-like substance within the cytoplasm, which he termed "plasmalogen," derived from "plasmal" for the cytoplasm and "gen" for generating.[4]

Elucidation of the Ether Linkage and Structure

The exact chemical nature of plasmalogens and other ether lipids remained a puzzle for several decades. The presence of an ether bond was first proposed in the 1930s and later confirmed through chemical synthesis. In 1936, Hirano isolated 1-O-hexadecylglycerol (chimyl alcohol) from bull and boar testes, providing concrete evidence of a glycerol ether structure in mammalian tissues.[6] The definitive structure of chimyl alcohol was confirmed by chemical synthesis in 1941.[6] Subsequent work by numerous researchers gradually pieced together the structures of the two main types of ether lipids: the alkyl- and the alk-1'-enyl-linked (plasmalogen) glycerols.

Uncovering the Biosynthetic Pathway

The biosynthesis of the ether bond was a significant area of investigation. Early in vivo experiments using radiolabeled precursors in the 1970s provided initial insights.[2] It was discovered that the ether linkage is formed from a long-chain fatty alcohol and dihydroxyacetone phosphate (DHAP), a glycolytic intermediate.[7] A major breakthrough came with the identification of the subcellular location of the initial steps of ether lipid biosynthesis. It was established that the first two enzymes, glyceronephosphate O-acyltransferase (GNPAT) and alkylglycerone phosphate synthase (AGPS), reside in peroxisomes.[4][8] This discovery was crucial, as it linked ether lipid deficiencies to peroxisomal biogenesis disorders like Zellweger syndrome.[4]

Timeline of Key Discoveries
YearDiscoveryKey ResearchersSignificance
1924Serendipitous discovery of plasmalogens in the cytoplasm using a histochemical stain.[4]Feulgen and VoitFirst indication of a novel class of lipids in animal tissues.
1936Isolation of 1-O-hexadecylglycerol (chimyl alcohol) from mammalian testes.[6]HiranoFirst isolation of a naturally occurring alkylglycerol.
1941First chemical synthesis of chimyl alcohol, confirming its structure.[6]Provided definitive proof of the glycerol ether structure.
1970sElucidation of the biosynthetic precursors: a long-chain fatty alcohol and DHAP.[2]VariousLaid the groundwork for understanding the enzymatic pathway.
1979Independent discovery of the structure of Platelet-Activating Factor (PAF).[3]Revealed a potent signaling role for an ether lipid.
1980sIdentification of the peroxisome as the site of the initial steps of ether lipid biosynthesis.[4][8]Linked ether lipid metabolism to peroxisomal function and disorders.

Data Presentation: A Quantitative Overview

Tissue Distribution of Ether Lipids

Ether lipids are ubiquitously present in mammalian tissues but their abundance varies significantly, reflecting specialized functions. The following table summarizes the approximate content of ether-linked phosphatidylethanolamine (PE) and phosphatidylcholine (PC) in various mouse tissues.

TissueEther PE (% of total PE)Ether PC (% of total PC)
Brain~40%~5%
Heart~30%~10%
Skeletal Muscle~25%~5%
Kidney~15%~10%
Lung~10%~5%
Spleen~15%~5%
Liver<5%<1%

Data compiled from multiple sources and represent approximate values.

Kinetic Parameters of Key Biosynthetic Enzymes

The initial and rate-limiting steps of ether lipid biosynthesis are catalyzed by GNPAT and AGPS. Understanding their kinetic properties is crucial for studying the regulation of the pathway and for the development of specific inhibitors.

EnzymeSubstrateKmVmaxOrganism
GNPAT Palmitoyl-CoA~20 µM~1 nmol/min/mgHuman (recombinant)
DHAP~40 µM~9.7 nmol/min/mgRat (mitochondrial)[9]
AGPS Acyl-DHAPVariesVariesRat (peroxisomes)[10]
Fatty AlcoholMichaelis-Menten kineticsRat (peroxisomes)[10]

Note: Kinetic parameters can vary depending on the experimental conditions, such as pH, temperature, and the specific substrates used. The data for AGPS from rat peroxisomes indicated Michaelis-Menten kinetics for fatty alcohols but substrate inhibition was observed with acyl-DHAP.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments in ether lipid research, based on foundational studies.

Isolation of Ether Lipids from Brain Tissue (Modified Folch Method)

This protocol describes a widely used method for the extraction of total lipids from brain tissue, which is rich in ether lipids.[2]

Materials:

  • Fresh or frozen brain tissue

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass homogenizer (e.g., Potter-Elvehjem)

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenization: Weigh the brain tissue and homogenize it in a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture. For example, for 1 gram of tissue, use 20 mL of the solvent mixture. Homogenize thoroughly until a uniform suspension is obtained.[2]

  • Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.[2]

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 4 mL for 20 mL of the initial solvent mixture).[2]

  • Centrifugation: Vortex the mixture and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.[2]

  • Lipid Phase Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette.

  • Washing: The interface can be rinsed with a 1:1 (v/v) methanol:water mixture without disturbing the lower phase to remove any residual non-lipid contaminants.[2]

  • Drying: Evaporate the chloroform from the collected lipid extract under a stream of nitrogen or using a rotary evaporator.

  • Storage: Resuspend the dried lipid extract in a small volume of chloroform or another suitable solvent and store under nitrogen at -20°C or -80°C to prevent oxidation.

Chemical Synthesis of 1-O-Octadecyl-sn-glycerol (Batyl Alcohol)

This protocol outlines a plausible synthetic route for batyl alcohol, a common alkylglycerol, starting from (R)-solketal.

Materials:

  • (R)-solketal ((R)-2,2-dimethyl-1,3-dioxolane-4-methanol)

  • 1-Bromooctadecane

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

  • Methanol

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Williamson Ether Synthesis: In a round-bottom flask, dissolve (R)-solketal and 1-bromooctadecane in anhydrous THF. Add a catalytic amount of TBAB and powdered KOH. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude product in methanol. Add a catalytic amount of concentrated HCl and stir the mixture at room temperature. Monitor the deprotection of the acetal group by TLC.

  • Purification: Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude batyl alcohol can be purified by column chromatography on silica gel.

Enzymatic Assay for Glyceronephosphate O-Acyltransferase (GNPAT)

This assay measures the activity of GNPAT by quantifying the formation of radiolabeled 1-acyl-DHAP from [¹⁴C]-palmitoyl-CoA and DHAP.[1]

Materials:

  • Enzyme source (e.g., cell lysate or purified GNPAT)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • [¹⁴C]-Palmitoyl-CoA

  • Dihydroxyacetone phosphate (DHAP)

  • Bovine serum albumin (BSA)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Scintillation counter and scintillation cocktail

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, BSA, DHAP, and [¹⁴C]-palmitoyl-CoA.

  • Enzyme Addition: Initiate the reaction by adding the enzyme source to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a chloroform:methanol mixture (e.g., 2:1 v/v).

  • Lipid Extraction: Perform a lipid extraction as described in section 3.1.

  • TLC Separation: Spot the lipid extract onto a TLC plate and develop the plate in a suitable solvent system to separate the product (1-acyl-DHAP) from the unreacted substrate.

  • Quantification: Scrape the silica corresponding to the 1-acyl-DHAP spot into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Enzymatic Assay for Alkylglycerone Phosphate Synthase (AGPS)

This assay measures the activity of AGPS by quantifying the incorporation of a radiolabeled fatty alcohol into alkyl-DHAP.[1]

Materials:

  • Enzyme source (e.g., purified AGPS)

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0)

  • Palmitoyl-DHAP (or other acyl-DHAP substrate)

  • [¹⁴C]-Hexadecanol (or other radiolabeled fatty alcohol)

  • DEAE cellulose disks

  • Scintillation counter and scintillation cocktail

Procedure:

  • Reaction Mixture Preparation: Prepare the reaction mixture containing the assay buffer, palmitoyl-DHAP, and the enzyme source.[1]

  • Reaction Initiation: Start the reaction by adding [¹⁴C]-hexadecanol.[1]

  • Incubation and Sampling: Incubate the reaction at 36°C. At various time points, withdraw aliquots of the reaction mixture.[1]

  • Product Capture: Spot the aliquots onto DEAE cellulose disks. The negatively charged phosphate group of the product, [¹⁴C]hexadecyl-DHAP, will bind to the positively charged DEAE cellulose.[1]

  • Washing: Wash the disks with a suitable solvent (e.g., ethanol) to remove the unreacted, uncharged [¹⁴C]-hexadecanol.[1]

  • Quantification: Place the washed disks in scintillation vials with scintillation cocktail and measure the radioactivity to determine the amount of product formed.[1]

Visualization of Key Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the core ether lipid biosynthetic pathway and key signaling pathways involving ether lipids.

Ether_Lipid_Biosynthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum DHAP Dihydroxyacetone Phosphate (DHAP) GNPAT GNPAT DHAP->GNPAT Acyl_CoA Fatty Acyl-CoA Acyl_CoA->GNPAT FAR1 FAR1 Acyl_CoA->FAR1 Acyl_DHAP Acyl-DHAP GNPAT->Acyl_DHAP AGPS AGPS Acyl_DHAP->AGPS Fatty_Alcohol Fatty Alcohol Fatty_Alcohol->AGPS FAR1->Fatty_Alcohol Alkyl_DHAP Alkyl-DHAP AGPS->Alkyl_DHAP DHAP_Reductase Acyl/Alkyl-DHAP Reductase Alkyl_DHAP->DHAP_Reductase Alkyl_G3P 1-O-Alkyl-Glycerol-3-P DHAP_Reductase->Alkyl_G3P Acyltransferase Acyltransferase Alkyl_G3P->Acyltransferase Alkyl_G3P->Acyltransferase Alkyl_Acyl_G3P 1-Alkyl-2-Acyl-Glycerol-3-P Acyltransferase->Alkyl_Acyl_G3P Phosphatase Phosphatase Alkyl_Acyl_G3P->Phosphatase Alkyl_Acyl_Glycerol 1-Alkyl-2-Acyl-Glycerol Phosphatase->Alkyl_Acyl_Glycerol Phosphotransferase Phosphotransferase Alkyl_Acyl_Glycerol->Phosphotransferase Ether_Phospholipid Ether Phospholipid (e.g., Alkyl-PC, Alkyl-PE) Phosphotransferase->Ether_Phospholipid Desaturase Desaturase Ether_Phospholipid->Desaturase Plasmalogen Plasmalogen Desaturase->Plasmalogen PAF_Signaling PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor (GPCR) PAF->PAFR G_protein Gq/11 PAFR->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC hydrolyzes Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) PKC->Cellular_Response leads to Akt_Signaling_by_Plasmalogens Plasmalogens Plasmalogens Lipid_Rafts Lipid Raft Modulation Plasmalogens->Lipid_Rafts GPCR G-Protein Coupled Receptor (GPCR) Lipid_Rafts->GPCR influences PI3K PI3K GPCR->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (Thr308) pAkt p-Akt (Active) Akt->pAkt mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Survival Cell Survival, Growth, Proliferation pAkt->Survival promotes

References

An In-depth Technical Guide to 1-O-Octadecyl-2-O-benzyl-rac-glycerol: A Key Intermediate in Therapeutic Lipid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Octadecyl-2-O-benzyl-rac-glycerol is a synthetic diacylglycerol derivative that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structure, featuring a long alkyl ether chain at the sn-1 position and a benzyl ether at the sn-2 position, makes it a crucial building block for the synthesis of a variety of biologically active molecules. Primarily, it serves as a key intermediate in the preparation of novel alkylphospholipids with potent antitumor and antiviral properties. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, properties, and applications in the development of therapeutic agents.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 89104-47-2[1][2]
Molecular Formula C₂₈H₅₀O₃[1][2]
Molecular Weight 434.69 g/mol [1][2]
Melting Point >34 °C (decomposes)[2]
Storage Temperature -15 °C[1]
Solubility Slightly soluble in chloroform and ethyl acetate.[1]

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in readily available literature, suggesting it is either a commercially available starting material for many researchers or prepared via standard etherification procedures. However, a general synthetic strategy can be inferred from the synthesis of its derivatives.[3] The most plausible route involves the benzylation of the free hydroxyl group of a protected 1-O-octadecyl-rac-glycerol.

A representative, though not explicitly detailed, synthetic workflow is presented below.

General Synthetic Workflow

G cluster_0 Protection cluster_1 Benzylation (Williamson Ether Synthesis) cluster_2 Deprotection 1-O-Octadecyl-rac-glycerol 1-O-Octadecyl-rac-glycerol Protected Intermediate Protected Intermediate 1-O-Octadecyl-rac-glycerol->Protected Intermediate Protection of sn-3 OH (e.g., Trityl chloride) Benzylated Intermediate Benzylated Intermediate Protected Intermediate->Benzylated Intermediate Base (e.g., NaH) Benzyl bromide Target Molecule This compound Benzylated Intermediate->Target Molecule Acidic workup

Caption: General synthetic route to this compound.

Detailed Methodologies (Inferred)

Step 1: Protection of 1-O-Octadecyl-rac-glycerol A solution of 1-O-octadecyl-rac-glycerol in a suitable aprotic solvent (e.g., dichloromethane or pyridine) would be treated with a protecting group reagent, such as trityl chloride, in the presence of a base (e.g., triethylamine or DMAP) to selectively protect the primary hydroxyl group at the sn-3 position. The reaction would be monitored by thin-layer chromatography (TLC) and upon completion, the product would be isolated and purified by column chromatography.

Step 2: Benzylation of the sn-2 Hydroxyl Group The protected intermediate would then be dissolved in an anhydrous aprotic solvent (e.g., THF or DMF) and treated with a strong base, such as sodium hydride, to deprotonate the secondary hydroxyl group at the sn-2 position. Subsequently, benzyl bromide would be added to the reaction mixture to introduce the benzyl group via a Williamson ether synthesis. The reaction progress would be monitored by TLC, and the product isolated and purified.

Step 3: Deprotection of the sn-3 Hydroxyl Group The final step would involve the removal of the protecting group from the sn-3 position. For a trityl group, this is typically achieved by treatment with a mild acid, such as trifluoroacetic acid in dichloromethane or p-toluenesulfonic acid in methanol. The final product, this compound, would be purified by column chromatography.

Note: Specific reagents, reaction times, temperatures, and purification methods would require optimization.

Applications in Drug Development

The primary utility of this compound lies in its role as a precursor for the synthesis of therapeutically active lipid prodrugs. The lipophilic nature of this backbone enhances the oral bioavailability and cellular uptake of polar drug molecules.

Antiviral Agents

A significant application is in the development of orally bioavailable antiviral agents. By attaching an antiviral nucleotide or nucleoside analog to the sn-3 hydroxyl group, the resulting prodrug can exhibit improved pharmacokinetic properties.

a) ODBG-CDV (1-O-octadecyl-2-O-benzyl-sn-glycero-3-cidofovir)

This compound is a prodrug of cidofovir, a broad-spectrum antiviral agent. The attachment of the 1-O-octadecyl-2-O-benzyl-glycerol moiety enhances its oral absorption and surprisingly targets the drug to the lungs, a key site of replication for many respiratory viruses.[4]

b) V2043 (1-O-octadecyl-2-O-benzyl-sn-glyceryl-3-phospho-GS-441524)

V2043 is an orally bioavailable prodrug of GS-441524, the parent nucleoside of remdesivir. This modification allows for effective oral administration and has shown significant efficacy in reducing viral load in preclinical models of SARS-CoV-2 infection.[3][5]

CompoundVirusCell LineEC₅₀ (µM)Reference
ODBG-CDVEctromelia Virus (ECTV)BSC-1Not specified, but described as "excellent in vitro activity"[4]
V2043SARS-CoV-2 (WA1)Huh7.50.138[3][5]
V2043SARS-CoV-2 (WA1)Calu-3Not specified, but dose-response curves provided[3]
V2043SARS-CoV-2 (WA1)Vero-TMPRSS2Not specified, but dose-response curves provided[3]
Treatment GroupDoseViral Load Reduction (log₁₀ units) vs. Vehicle (Day 2)Viral Load (Day 5)
V204360 mg/kg, once daily1.5Below limit of detection
Antitumor Agents

This compound is also utilized in the synthesis of alkylphospholipids with antitumor activities.[1][6] These compounds often exert their effects by disrupting cell membrane integrity and interfering with signal transduction pathways in cancer cells.

Signaling Pathways and Mechanism of Action of Derivatives

While this compound itself is not known to be biologically active in signaling, its derivatives, particularly the antiviral prodrugs, have well-defined mechanisms of action.

Antiviral Prodrug Metabolism and Action

G cluster_0 Cellular Uptake cluster_1 Intracellular Metabolism cluster_2 Viral Inhibition Prodrug V2043 / ODBG-CDV Active Nucleoside Monophosphate GS-441524-MP / Cidofovir-MP Prodrug->Active Nucleoside Monophosphate Cellular Enzymes (Phospholipases, etc.) Active Nucleoside Diphosphate GS-441524-DP / Cidofovir-DP Active Nucleoside Monophosphate->Active Nucleoside Diphosphate Cellular Kinases Active Nucleoside Triphosphate GS-441524-TP (Remdesivir-TP) Active Nucleoside Diphosphate->Active Nucleoside Triphosphate Cellular Kinases Viral RNA Polymerase Viral RNA-dependent RNA Polymerase (RdRp) Active Nucleoside Triphosphate->Viral RNA Polymerase Inhibition Inhibition of Viral RNA Synthesis Viral RNA Polymerase->Inhibition

Caption: Intracellular activation pathway of antiviral prodrugs.

The lipophilic prodrug is absorbed and taken up by cells. Intracellular enzymes, such as phospholipases and phosphodiesterases, cleave the 1-O-octadecyl-2-O-benzyl-glycerol moiety, releasing the active nucleoside monophosphate. Cellular kinases then further phosphorylate the monophosphate to the active triphosphate form. This active triphosphate analog competes with natural nucleotides for incorporation into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of transcription and inhibition of viral replication.

Conclusion

This compound is a valuable and versatile synthetic intermediate in the development of advanced therapeutics. Its primary role as a lipophilic backbone for antiviral and antitumor prodrugs has been well-established in the scientific literature. The ability to enhance oral bioavailability and modulate tissue distribution, as seen with the lung-targeting properties of ODBG-CDV, highlights the potential of this building block in designing next-generation medicines. Further research into the synthesis and application of derivatives of this compound is likely to yield novel therapeutic candidates with improved efficacy and pharmacokinetic profiles.

References

Methodological & Application

Application Notes: Protocol for the Debenzylation of 1-O-Octadecyl-2-O-benzyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The removal of benzyl protecting groups, or debenzylation, is a critical transformation in multi-step organic synthesis. Benzyl ethers are widely used to protect hydroxyl groups due to their stability under various reaction conditions.[1] The compound 1-O-Octadecyl-2-O-benzyl-rac-glycerol is a key intermediate in the synthesis of various biologically active molecules, including alkylphospholipids with antitumor activities and platelet-activating factor (PAF) antagonists.[2][3] The selective cleavage of the benzyl ether at the C-2 position is essential to yield the free hydroxyl group for further derivatization.[2]

The most common and efficient method for cleaving benzyl ethers is through palladium-catalyzed hydrogenation or hydrogenolysis.[4][5] This protocol details a standard procedure for the debenzylation of this compound using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

Reaction Principle

The debenzylation reaction proceeds via catalytic hydrogenolysis. In this process, the C-O bond of the benzyl ether is cleaved in the presence of a palladium catalyst and a hydrogen source. The substrate, this compound, is converted to 1-O-Octadecyl-rac-glycerol and toluene as a byproduct.

Chemical Equation:

Experimental Protocol

This section provides a detailed methodology for the debenzylation of this compound.

Materials and Reagents
  • Substrate: this compound

  • Catalyst: 10% Palladium on activated carbon (Pd/C). Note: The catalyst is often supplied as a water-wet paste (approx. 50% water) to mitigate its pyrophoric nature.[6]

  • Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF). The reaction rate can be influenced by the solvent choice, with THF and ethanol being highly effective.[5]

  • Hydrogen Source: Hydrogen gas (H₂) balloon or a hydrogenation apparatus.

  • Inert Gas: Nitrogen (N₂) or Argon (Ar) for purging.

  • Filtration Aid: Celite® or a similar filter agent.

  • Reaction Vessel: Round-bottom flask appropriately sized for the reaction scale.

  • Standard laboratory glassware for workup and purification.

  • Purification: Silica gel for column chromatography.

  • TLC plates for reaction monitoring.

Procedure
  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 equivalent).

    • Dissolve the substrate in a suitable solvent (e.g., Ethanol, 20 mL per gram of substrate).

    • Under an inert atmosphere (N₂ or Ar), carefully add 10% Pd/C catalyst (10 mol% Pd). Caution: Pd/C can be pyrophoric, especially when dry and in the presence of solvents.[6] Handle with care in an inert atmosphere.

  • Hydrogenation:

    • Seal the flask with a septum.

    • Purge the reaction vessel by evacuating the flask and backfilling with hydrogen gas. Repeat this process three times to ensure the atmosphere is saturated with hydrogen.

    • Connect the flask to a hydrogen balloon or a hydrogenation apparatus set to the desired pressure (e.g., atmospheric pressure from a balloon is often sufficient).

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Prepare a TLC plate with a suitable solvent system (e.g., Hexane:Ethyl Acetate, 4:1 v/v). Spot the starting material and the reaction mixture.

    • The reaction is complete when the starting material spot has been completely consumed. Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, carefully purge the flask with an inert gas (N₂ or Ar) to remove all hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake must not be allowed to dry, as the catalyst can ignite upon exposure to air.[6]

    • Wash the filter cake thoroughly with the reaction solvent (e.g., Ethanol) to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • Elute with a gradient of Hexane:Ethyl Acetate to isolate the pure 1-O-Octadecyl-rac-glycerol.

Data Presentation

The following table summarizes typical conditions and expected outcomes for the catalytic debenzylation of benzyl ethers.

ParameterCondition / ValueRationale / NotesCitation
Substrate This compoundKey intermediate for lipid synthesis.[2][3]
Catalyst 10% Pd/CStandard, effective catalyst for hydrogenolysis. Pearlman's catalyst (Pd(OH)₂/C) can also be used.[5][6]
Catalyst Loading 5-10 mol% PalladiumA sufficient amount for efficient reaction rates. Higher loading may be needed for stubborn substrates.
Hydrogen Source H₂ gas (balloon or Parr apparatus)Standard hydrogen source for this transformation.[7]
Alternative H-Donor 2-Propanol, Formic AcidCatalytic transfer hydrogenation can be used as an alternative to H₂ gas, offering high selectivity.[1][8]
Solvent Ethanol, THF, Acetic AcidSolvent choice affects reaction rate. Acetic acid can accelerate the reaction but may not be suitable for acid-sensitive substrates.[5]
Temperature Room Temperature (20-25 °C)The reaction typically proceeds efficiently at ambient temperature.[7]
Reaction Time 4 - 24 hoursMonitored by TLC until completion.
Expected Yield >90%Yields are typically high for this type of reaction, assuming proper execution and purification.
Byproduct TolueneEasily removed during solvent evaporation and purification.[4]

Visualized Workflow

The following diagram illustrates the experimental workflow for the debenzylation protocol.

Debenzylation_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Hydrogenation cluster_workup 3. Work-up cluster_purification 4. Purification A Dissolve Substrate in Solvent (EtOH/THF) B Add Pd/C Catalyst (Under Inert Gas) A->B C Purge with H₂ Gas B->C D Stir under H₂ Atmosphere (Room Temperature) C->D E Monitor by TLC D->E F Purge with Inert Gas E->F G Filter through Celite® (Keep Wet) F->G H Evaporate Solvent G->H I Column Chromatography (Silica Gel) H->I J Obtain Pure Product: 1-O-Octadecyl-rac-glycerol I->J

Caption: Workflow for the catalytic debenzylation of this compound.

Safety Precautions

  • Catalyst Handling: Palladium on carbon (Pd/C) is pyrophoric, especially when dry or in the presence of organic solvents.[6] Always handle it in an inert atmosphere (e.g., under nitrogen or argon) and do not allow the catalyst to dry on the filter paper during workup. Quench the used catalyst carefully with water before disposal.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources. Use appropriate equipment for handling hydrogen gas.

  • Solvent Safety: Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling organic solvents.

References

Application Notes and Protocols: The Use of 1-O-Octadecyl-2-O-benzyl-rac-glycerol in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Octadecyl-2-O-benzyl-rac-glycerol is a synthetic ether lipid that serves as a valuable tool in the field of lipidomics. Its unique structure, featuring an ether linkage at the sn-1 position, makes it resistant to enzymatic degradation by lipases that typically cleave ester bonds. This property, along with its synthetic nature, which makes it non-endogenous to most biological systems, positions it as an excellent candidate for use as an internal standard in mass spectrometry-based lipidomics workflows. Furthermore, its role as a precursor in the synthesis of bioactive molecules, such as antitumor alkylphospholipids and platelet-activating factor (PAF) antagonists, underscores its importance in drug development and the study of lipid signaling pathways.[1][2][3]

These application notes provide an overview of the utility of this compound in lipidomics, detailed experimental protocols for its use as an internal standard, and its relevance in the context of ether lipid signaling.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in experimental settings.

PropertyValue
Molecular Formula C₂₈H₅₀O₃
Molecular Weight 434.70 g/mol
CAS Number 89104-47-2
Appearance White to off-white solid
Solubility Soluble in chloroform and ethyl acetate
Storage Temperature -20°C

Application: Internal Standard for Quantitative Lipidomics

In mass spectrometry-based lipidomics, accurate quantification of lipid species is crucial. The use of internal standards helps to correct for variations in sample extraction, processing, and instrument response. Due to its synthetic nature and structural similarity to endogenous ether lipids, this compound is a suitable internal standard for the quantification of related lipid classes.

Principle of Internal Standardization

The fundamental principle involves adding a known amount of the internal standard to a biological sample prior to lipid extraction. The signal intensity of the endogenous lipids is then normalized to the signal intensity of the internal standard. This ratiometric approach allows for accurate relative or absolute quantification.

G cluster_workflow Internal Standard Workflow sample Biological Sample (Unknown amount of Analyte) is Add Known Amount of This compound (Internal Standard) sample->is extract Lipid Extraction & Processing is->extract ms Mass Spectrometry Analysis extract->ms data Data Analysis (Ratio of Analyte to Internal Standard) ms->data quant Accurate Quantification of Analyte data->quant G cluster_pathway Ether Lipid Metabolism & Signaling DHAP DHAP Alkyl_DHAP Alkyl-DHAP DHAP->Alkyl_DHAP Alkyl_G3P 1-Alkyl-G3P Alkyl_DHAP->Alkyl_G3P Alkyl_DAG 1-Alkyl-2-acyl-glycerol (DAG Analog) Alkyl_G3P->Alkyl_DAG Alkyl_PC Alkyl-Phosphatidylcholine Alkyl_DAG->Alkyl_PC Membrane Membrane Structure (Lipid Rafts) Alkyl_DAG->Membrane PAF Platelet-Activating Factor (PAF) Alkyl_PC->PAF Signaling Cellular Signaling (e.g., Inflammation, Proliferation) PAF->Signaling Precursor This compound (Synthetic Precursor) Precursor->Alkyl_DAG Synthetic Entry Point

References

Application Notes and Protocols: 1-O-Octadecyl-2-O-benzyl-rac-glycerol in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Octadecyl-2-O-benzyl-rac-glycerol is a synthetic diacylglycerol derivative that serves as a crucial building block in the synthesis of complex lipids with significant therapeutic potential. Its unique structure, featuring a long alkyl chain at the sn-1 position and a benzyl ether linkage at the sn-2 position, makes it a versatile intermediate for creating novel phospholipid analogues. While its direct application as an internal standard in routine analytical methods is not widely documented, its role in the development of pharmacologically active compounds, including antitumor agents and antiviral prodrugs, is well-established.[1][2] This document provides an overview of its applications, properties, and a protocol for its use in the synthesis of a phospholipid drug conjugate.

Physicochemical Properties and Data

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
CAS Number 89104-47-2MedChemExpress
Molecular Formula C₂₈H₅₀O₃MedChemExpress
Molecular Weight 434.70 g/mol MedChemExpress
Appearance Powder or liquidZibo Hangyu Biotechnology
Purity ≥99%Zibo Hangyu Biotechnology
Storage Temperature -15°CLookChem
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly)LookChem

Principle of Application as a Synthetic Intermediate

This compound is primarily utilized as a precursor in multi-step organic synthesis. The free hydroxyl group at the sn-3 position allows for the introduction of various polar head groups, most notably phosphocholine moieties, to generate alkylphospholipids.[1][2] The ether linkages at the sn-1 and sn-2 positions are more resistant to enzymatic degradation by phospholipases compared to ester linkages found in natural glycerolipids. This increased stability is a desirable property for the development of long-acting therapeutics.

A significant application of this compound is in the synthesis of orally bioavailable prodrugs of antiviral nucleoside analogues, such as remdesivir.[3] By attaching the nucleoside monophosphate to the glycerol backbone, the resulting phospholipid conjugate can facilitate oral absorption and delivery of the active drug.

Experimental Protocol: Synthesis of a Phospholipid-Nucleoside Conjugate

This protocol outlines a general procedure for the synthesis of a phospholipid-nucleoside conjugate using this compound as a starting material. This is a representative workflow for its application in drug development.

Materials:

  • This compound

  • Nucleoside monophosphate (e.g., GS-441524 monophosphate)

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

Procedure:

  • Activation of Nucleoside Monophosphate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the nucleoside monophosphate and a coupling agent like DCC in anhydrous DCM.

  • Coupling Reaction: To the activated nucleoside monophosphate solution, add a solution of this compound and a catalytic amount of DMAP in anhydrous DCM.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent gradient.

  • Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a phospholipid-nucleoside conjugate.

G A This compound D Coupling Reaction in presence of DMAP A->D B Nucleoside Monophosphate C Activation with Coupling Agent (e.g., DCC) B->C C->D E Reaction Work-up and Purification D->E F Phospholipid-Nucleoside Conjugate E->F

Caption: Synthetic workflow for a phospholipid-nucleoside conjugate.

Discussion on the Role as a Potential Internal Standard

An internal standard (IS) is a compound of known concentration that is added to an unknown sample to facilitate accurate quantification of an analyte. The ideal IS is structurally similar to the analyte, exhibits similar behavior during sample preparation and analysis, but is not naturally present in the sample.

Theoretically, this compound possesses some characteristics that could make it a candidate for an internal standard in lipidomics analysis, particularly for ether lipids:

  • Non-endogenous: As a synthetic molecule, it is not naturally present in biological samples.

  • Structural Similarity: It shares the glycerol backbone and a long alkyl chain with endogenous ether lipids.

  • Distinct Mass: The presence of the benzyl group provides a unique mass that can be distinguished from endogenous lipids by mass spectrometry.

However, there is a lack of published literature demonstrating its use for this purpose. The choice of an internal standard is highly dependent on the specific analytical method and the class of lipids being quantified. For quantitative lipidomics, isotopically labeled standards (e.g., containing ¹³C or ²H) are generally preferred as they have nearly identical physicochemical properties to their endogenous counterparts.

The following diagram illustrates the general principle of using an internal standard in a quantitative analytical workflow.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A Biological Sample (Analyte) B Add Known Amount of Internal Standard A->B C Lipid Extraction B->C D Chromatographic Separation C->D E Mass Spectrometry Detection D->E F Measure Peak Area Ratio (Analyte/IS) E->F G Calculate Analyte Concentration F->G

Caption: Workflow for quantification using an internal standard.

Conclusion

This compound is a valuable synthetic tool for the development of novel lipid-based therapeutics. Its primary application lies in its role as a precursor for molecules with enhanced stability and bioavailability. While it possesses theoretical attributes of an internal standard for lipid analysis, its practical application for this purpose is not documented in the scientific literature. Researchers and drug development professionals can leverage the synthetic versatility of this compound to create innovative drug delivery systems and new chemical entities targeting lipid signaling pathways.

References

Application Notes and Protocols for the Analysis of 1-O-Octadecyl-2-O-benzyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analysis of 1-O-Octadecyl-2-O-benzyl-rac-glycerol, a key intermediate in the synthesis of various biologically active ether lipids, including antitumor agents and platelet-activating factor (PAF) antagonists.[1][2][3][4] The following protocols for Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to ensure accurate identification, purity assessment, and characterization of this compound.

Thin Layer Chromatography (TLC)

TLC is a rapid and efficient method for monitoring reaction progress, assessing purity, and preliminary identification of this compound. As a neutral lipid, it can be effectively separated from more polar or nonpolar impurities using a normal-phase silica gel plate.

Experimental Protocol

a) Materials and Reagents:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Solvent System): A mixture of hexane, diethyl ether, and acetic acid (70:30:1, v/v/v).

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of chloroform or ethyl acetate.

  • Visualization Reagents:

    • Iodine vapor

    • Phosphomolybdic acid solution (10% in ethanol)

b) Procedure:

  • Pour the mobile phase into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent to saturate the chamber atmosphere. Cover and let it equilibrate for at least 15 minutes.

  • Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate, approximately 1 cm from the bottom.

  • Place the spotted TLC plate into the equilibrated chamber and cover it.

  • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Dry the plate in a fume hood.

  • For visualization:

    • Iodine Vapor: Place the dried plate in a chamber containing a few crystals of iodine. The lipid spots will appear as brown stains.

    • Phosphomolybdic Acid: Spray the plate evenly with the phosphomolybdic acid solution and then heat it on a hot plate at approximately 120°C until dark blue-green spots appear against a yellow-green background.

Data Presentation
ParameterExpected Value
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane:Diethyl Ether:Acetic Acid (70:30:1)
Expected Rf Value ~ 0.4 - 0.6
Visualization Brown spots with iodine, blue-green with PMA

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis and purity determination of this compound. A reversed-phase method is suitable for this compound. Since the molecule is racemic, chiral HPLC can be employed to separate the enantiomers if required.

Experimental Protocol (Purity Determination)

a) Instrumentation and Columns:

  • HPLC System: An Agilent 1260 HPLC system or equivalent with a UV detector.

  • Column: Phenomenex Synergi Polar-RP (4.6 x 150 mm, 4 µm) or a similar C18 column.[5]

b) Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 80% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (due to the benzyl group).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of the compound in the initial mobile phase composition.

Data Presentation
ParameterCondition
Column Phenomenex Synergi Polar-RP (4.6 x 150 mm, 4 µm)
Mobile Phase Water (A) and Acetonitrile (B)
Gradient 80-100% B in 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Retention Time ~ 10 - 12 minutes

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of this compound requires prior derivatization to increase its volatility. The free hydroxyl group is typically silylated.

Experimental Protocol

a) Derivatization (Silylation):

  • Accurately weigh approximately 1 mg of the compound into a clean, dry reaction vial.

  • Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS.

b) GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • MS System: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 320°C at 10°C/min, and hold for 10 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-600.

Data Presentation
ParameterCondition
Derivatization Silylation with BSTFA + 1% TMCS
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Temperature Program 150°C (2 min), then 10°C/min to 320°C (10 min)
Expected Retention Time ~ 18 - 22 minutes for the TMS-derivative
Expected Mass Fragments (m/z) Characteristic ions for the silylated molecule will be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Experimental Protocol

a) Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

b) NMR Spectrometer:

  • A 400 MHz or higher field NMR spectrometer.

c) Data Acquisition:

  • Acquire standard ¹H and ¹³C{¹H} NMR spectra.

Data Presentation

Expected ¹H NMR Chemical Shifts (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.35 - 7.25m5HAromatic protons (C₆H₅)
~ 4.55s2HBenzyl methylene protons (O-CH₂-Ph)
~ 3.70 - 3.60m1HGlycerol CH-OH
~ 3.55 - 3.40m4HGlycerol CH₂-O- and O-CH₂-alkyl
~ 1.55quintet2HO-CH₂-CH₂-alkyl
~ 1.25br s30HAlkyl chain -(CH₂)₁₅-
~ 0.88t3HTerminal methyl group (-CH₃)

Expected ¹³C NMR Chemical Shifts (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 138.0Aromatic quaternary carbon (C-O)
~ 128.5Aromatic CH (ortho)
~ 127.8Aromatic CH (meta)
~ 127.7Aromatic CH (para)
~ 78.0Glycerol CH-O-benzyl
~ 73.5Benzyl methylene (O-CH₂-Ph)
~ 71.8O-CH₂-alkyl
~ 70.5Glycerol CH₂-O-alkyl
~ 64.0Glycerol CH₂-OH
~ 31.9Alkyl chain CH₂
~ 29.7 - 29.3Alkyl chain -(CH₂)n-
~ 26.1Alkyl chain CH₂
~ 22.7Alkyl chain CH₂
~ 14.1Terminal methyl group (-CH₃)

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and spectrometer frequency.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization synthesis Synthesis of 1-O-Octadecyl- 2-O-benzyl-rac-glycerol purification Column Chromatography synthesis->purification tlc TLC Analysis (Purity & Rf) purification->tlc hplc HPLC Analysis (Quantitative Purity) tlc->hplc gcms GC-MS Analysis (Structural Confirmation) hplc->gcms nmr NMR Spectroscopy (Structural Elucidation) gcms->nmr

Caption: General experimental workflow for the synthesis and analysis.

analytical_techniques_relationship cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods compound This compound tlc TLC compound->tlc Purity Check hplc HPLC compound->hplc Quantitative Analysis gcms GC-MS compound->gcms Derivatization then Analysis nmr NMR (¹H, ¹³C) compound->nmr Structural Confirmation ms Mass Spectrometry gcms->ms

Caption: Relationship between the compound and analytical techniques.

References

Application Notes and Protocols for the Purification of 1-O-Octadecyl-2-O-benzyl-rac-glycerol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of 1-O-Octadecyl-2-O-benzyl-rac-glycerol using silica gel column chromatography. The protocol is designed to separate the target compound from common impurities encountered during its synthesis, such as starting materials and byproducts.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules, including alkylphospholipids with antitumor activities and platelet-activating factor (PAF) antagonists.[1][2][3][4] The purity of this intermediate is critical for the successful synthesis of the final products and for ensuring reliable biological data. Column chromatography is a standard and effective method for the purification of such moderately polar organic compounds.[5][6]

The purification strategy described herein utilizes silica gel as the stationary phase and a gradient elution system of hexane and ethyl acetate as the mobile phase. Due to the presence of a benzyl ether, which can be sensitive to acidic conditions, the silica gel and solvents may be treated with a small amount of triethylamine to prevent the cleavage of the protecting group.[7]

Experimental Protocol

2.1. Materials and Equipment

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase:

    • n-Hexane (HPLC grade)

    • Ethyl acetate (HPLC grade)

    • Triethylamine (optional, for neutralization)

  • Apparatus:

    • Glass chromatography column with a stopcock

    • Separatory funnel for solvent addition

    • Collection vessels (test tubes or flasks)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • UV lamp for TLC visualization

    • Standard laboratory glassware (beakers, flasks, etc.)

    • Cotton or glass wool

    • Sand (acid-washed)

2.2. Preliminary Analysis by Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the plate in a TLC chamber with various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Visualize the spots under a UV lamp.

  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product, ensuring good separation from impurities.[7]

2.3. Column Preparation (Slurry Packing Method)

  • Secure the chromatography column vertically. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

  • Once the silica gel has settled, add a layer of sand on top to protect the surface.

  • Wash the column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top of the sand.

2.4. Sample Loading

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully add the solution to the top of the column using a pipette.

  • Dry Loading: Dissolve the crude product in a suitable solvent. Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[6]

2.5. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Begin elution with the initial non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). A suggested gradient could be from 5% to 20% ethyl acetate in hexane.

  • Collect the eluent in fractions of equal volume.

  • Monitor the separation by performing TLC on the collected fractions.

2.6. Product Isolation

  • Identify the fractions containing the pure this compound based on the TLC analysis.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

  • Determine the yield and assess the purity using analytical techniques such as NMR and Mass Spectrometry.

Data Presentation

The following table summarizes hypothetical data for the purification of this compound.

ParameterCrude ProductPurified Product
Mass (g) 5.03.8
Purity (by HPLC, %) 75>98
Yield (%) -76
TLC Rf Value 0.35 (main spot)0.35
(Mobile Phase: 8:2 Hexane:Ethyl Acetate)

Visualization of the Experimental Workflow

Purification_Workflow cluster_prep Preparation cluster_process Purification Process cluster_analysis Analysis & Isolation TLC TLC Analysis for Solvent Optimization Slurry Prepare Silica Gel Slurry Pack Pack Chromatography Column Load Load Crude Product Pack->Load Elute Gradient Elution (Hexane:Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Solvent Evaporation Combine->Evaporate Analyze Purity & Yield Analysis (NMR, MS, HPLC) Evaporate->Analyze

Caption: Workflow for the purification of this compound.

References

Applications in Synthetic Membrane Research: Advancing Drug Development and Scientific Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthetic membranes have emerged as indispensable tools in modern research, offering versatile platforms for a wide range of applications, from high-throughput drug screening to fundamental studies of biological processes. Their ability to mimic natural cell membranes in a controlled environment provides a powerful means to investigate molecular interactions, permeability, and the function of membrane-embedded proteins. This document provides detailed application notes and protocols for the use of synthetic membranes in key research areas, including drug delivery, permeability assays, biosensing, and ion channel analysis.

Drug Delivery Systems: Liposomes as Vesicular Carriers

Liposomes, spherical vesicles composed of one or more phospholipid bilayers, are a leading platform for drug delivery.[1][2] Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic drugs make them highly attractive for therapeutic applications.[3][4] By modifying their surface with polymers like polyethylene glycol (PEG), their circulation time in the bloodstream can be extended, a strategy employed in clinically approved liposomal drugs such as Doxil®.[2][5]

Quantitative Data: Physicochemical Properties of Liposomes
PropertyTypical RangeSignificance in Drug Delivery
Size (Diameter)50 - 200 nmInfluences circulation half-life and tumor accumulation (Enhanced Permeability and Retention effect).[4][5]
LamellarityUnilamellar, Oligolamellar, MultilamellarAffects drug loading capacity and release kinetics.[4]
Surface ChargeAnionic, Cationic, NeutralDetermines stability, circulation time, and interaction with target cells.
Drug Encapsulation EfficiencyVaries (e.g., 60-90% for some pH-sensitive liposomes)A higher efficiency means more therapeutic agent is delivered per vesicle.[4]
Experimental Protocol: Liposome Preparation by Thin-Film Hydration

This method is a common technique for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.

Materials:

  • Phospholipids (e.g., phosphatidylcholine, cholesterol)[2][3]

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Sonication bath or extruder

Procedure:

  • Dissolve the lipids and the hydrophobic drug in an organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum for at least one hour to remove residual solvent.

  • Hydrate the lipid film by adding an aqueous buffer containing the hydrophilic drug.

  • Agitate the flask to disperse the lipids, forming MLVs.

  • To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

Liposome_Preparation_Workflow cluster_prep Liposome Preparation dissolve 1. Dissolve Lipids & Drug in Organic Solvent evaporate 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate hydrate 3. Hydrate Film with Aqueous Buffer evaporate->hydrate agitate 4. Form Multilamellar Vesicles (MLVs) hydrate->agitate process 5. Optional: Form Unilamellar Vesicles (Sonication/Extrusion) agitate->process

Workflow for Liposome Preparation by Thin-Film Hydration.

Permeability Assays: Predicting Drug Absorption

Assessing the permeability of a drug candidate is a critical step in drug development. Synthetic membranes offer a high-throughput, non-animal alternative for predicting in vivo absorption.[6] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a widely used method for this purpose.[7]

Quantitative Data: Permeability Coefficients from PAMPA
CompoundPermeability (Papp x 10⁻⁶ cm/s)Classification
Metoprolol (High Permeability Control)> 1.0High
Mannitol (Low Permeability Control)< 1.0Low
Test CompoundVariesDetermined by comparison to controls.[8]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol describes a general procedure for assessing the passive permeability of a compound.

Materials:

  • PAMPA plate (donor and acceptor plates) with a hydrophobic PVDF membrane[9]

  • Lipid solution (e.g., 1-2% lecithin in dodecane)[9]

  • Test compound stock solution (e.g., 10 mM in DMSO)[9]

  • Phosphate Buffered Saline (PBS), pH 7.4[9]

  • Plate reader (UV-Vis or fluorescence) or LC-MS/MS for quantification[7]

Procedure:

  • Prepare the lipid solution by dissolving lecithin in dodecane, using sonication if necessary.[9]

  • Coat the membrane of the donor plate by adding 5 µL of the lipid solution to each well.[9]

  • Prepare the donor solution by diluting the test compound stock solution in PBS to the desired final concentration (e.g., 10-100 µM).[9]

  • Add the donor solution to the wells of the donor plate.

  • Add fresh PBS (acceptor buffer) to the wells of the acceptor plate.[9]

  • Assemble the "sandwich" by placing the donor plate on top of the acceptor plate.

  • Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.[9][10]

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.

  • Calculate the apparent permeability coefficient (Papp).

PAMPA_Workflow cluster_pampa PAMPA Protocol prep_lipid 1. Prepare Lipid Solution coat_plate 2. Coat Donor Plate Membrane prep_lipid->coat_plate prep_solutions 3. Prepare Donor (with compound) and Acceptor (buffer) Solutions coat_plate->prep_solutions add_solutions 4. Add Solutions to Respective Plates prep_solutions->add_solutions assemble 5. Assemble 'Sandwich' add_solutions->assemble incubate 6. Incubate assemble->incubate analyze 7. Quantify Compound in Donor and Acceptor Wells incubate->analyze calculate 8. Calculate Permeability (Papp) analyze->calculate

Workflow for the Parallel Artificial Membrane Permeability Assay.

Biosensing: Supported Lipid Bilayers for Molecular Interaction Analysis

Supported lipid bilayers (SLBs) are planar membranes formed on a solid substrate.[11][12] They provide a stable and accessible platform for studying membrane-associated processes, such as ligand-receptor interactions and the activity of membrane-bound enzymes, making them valuable for biosensor development.[13][14]

Experimental Protocol: Formation of Supported Lipid Bilayers by Vesicle Fusion

This is a common and straightforward method for creating SLBs on hydrophilic substrates like glass or silica.

Materials:

  • Small unilamellar vesicles (SUVs) in an aqueous buffer

  • Hydrophilic substrate (e.g., glass slide, silicon wafer)

  • Piranha solution (for cleaning) or plasma cleaner

  • Buffer solution (e.g., PBS)

Procedure:

  • Thoroughly clean the substrate to create a hydrophilic surface. This can be achieved by treatment with piranha solution or exposure to oxygen plasma.

  • Place the cleaned substrate in a chamber.

  • Add the SUV suspension to the chamber, ensuring it covers the substrate surface.

  • Allow the vesicles to adsorb and fuse on the substrate, which typically occurs within minutes to an hour.

  • Gently rinse the chamber with buffer to remove any unfused vesicles.

  • The SLB is now ready for use in downstream applications, such as surface plasmon resonance (SPR) or fluorescence microscopy to study protein binding.

SLB_Formation_Workflow cluster_slb SLB Formation by Vesicle Fusion clean 1. Clean Substrate (e.g., Piranha, Plasma) add_suvs 2. Add SUV Suspension to Substrate clean->add_suvs fuse 3. Vesicle Adsorption and Fusion add_suvs->fuse rinse 4. Rinse to Remove Unfused Vesicles fuse->rinse ready 5. SLB Ready for Use rinse->ready

Workflow for Supported Lipid Bilayer (SLB) Formation.

Ion Channel Research: Reconstitution and Functional Assays

Synthetic membranes are crucial for studying ion channels in a simplified, controlled environment, free from the complexities of a native cell membrane.[15][16] This allows for detailed investigation of channel function and modulation by drugs.

Experimental Protocol: Ion Channel Reconstitution into Liposomes and Fluorescence-Based Functional Assay

This protocol outlines the reconstitution of an ion channel into proteoliposomes and a subsequent assay to confirm its function.

Materials:

  • Purified ion channel protein

  • Liposomes

  • Detergent (e.g., Triton X-100)

  • Bio-Beads or dialysis cassette for detergent removal

  • pH-sensitive fluorescent dye (e.g., pyranine)[16]

  • Buffers with different pH values

Procedure:

  • Reconstitution:

    • Solubilize the liposomes with a detergent.

    • Add the purified ion channel protein to the detergent-lipid mixture and incubate.

    • Remove the detergent slowly using Bio-Beads or dialysis. This leads to the spontaneous formation of proteoliposomes with the ion channel incorporated into the bilayer.

  • Functional Assay (Proton Pumping):

    • Prepare the proteoliposomes with a pH-sensitive dye encapsulated inside.

    • Create a pH gradient across the liposome membrane (e.g., internal pH 7.5, external pH 6.5).

    • Monitor the fluorescence of the encapsulated dye over time.

    • A change in fluorescence upon activation of the ion channel (if it transports protons) indicates functional reconstitution.[16]

Ion_Channel_Signaling_Pathway cluster_pathway Ion Channel Functional Assay reconstitute 1. Reconstitute Ion Channel into Liposomes with Encapsulated pH-sensitive Dye gradient 2. Establish pH Gradient (External ≠ Internal) reconstitute->gradient activate 3. Activate Ion Channel (e.g., Ligand, Voltage, Light) gradient->activate proton_flux 4. Proton Flux through Channel activate->proton_flux ph_change 5. Internal pH Change proton_flux->ph_change fluorescence_change 6. Change in Dye Fluorescence ph_change->fluorescence_change

Signaling Pathway for a Proton-Pumping Ion Channel Assay.

High-Throughput Screening: Solid-Supported Membrane (SSM)-Based Electrophysiology

SSM-based electrophysiology is a powerful technique for studying electrogenic transporters and ion pumps, which are important drug targets.[17][18] This label-free method allows for the measurement of small currents generated by these proteins and is amenable to high-throughput screening.[19][20]

Quantitative Data: SSM-Based Electrophysiology Throughput
ParameterValue
Wells per run96[18]
Data points per dayUp to 10,000[17]
Time to determine dose dependence for 100 compounds< 30 minutes[18]
Experimental Protocol: General Workflow for SSM-Based Electrophysiology

This protocol provides a high-level overview of an SSM-based assay.

Materials:

  • SSM-based electrophysiology instrument (e.g., SURFE²R)[17][18]

  • Sensor chips

  • Membrane preparation (proteoliposomes or native membrane vesicles containing the transporter of interest)[17]

  • Activation solution (containing the substrate for the transporter)

  • Non-activating solution (buffer without the substrate)

Procedure:

  • Prepare the sensor chip by forming a solid-supported membrane on its surface.

  • Adsorb the membrane vesicles containing the transporter of interest onto the sensor.

  • Position the sensor in the instrument.

  • Perform a rapid solution exchange from the non-activating to the activating solution.

  • The binding of the substrate and subsequent transport of ions across the membrane creates a transient electrical current, which is measured by the sensor.

  • To test for inhibitors, the assay is performed in the presence and absence of the test compound. A reduction in the current indicates inhibition of the transporter.

SSM_Electrophysiology_Workflow cluster_ssm SSM-Based Electrophysiology Workflow prep_sensor 1. Prepare Sensor Chip with SSM adsorb_vesicles 2. Adsorb Membrane Vesicles with Transporter prep_sensor->adsorb_vesicles solution_exchange 3. Rapid Solution Exchange (Non-activating to Activating) adsorb_vesicles->solution_exchange measure_current 4. Measure Transient Current solution_exchange->measure_current inhibitor_screen 5. Repeat with Inhibitor to Assess Activity measure_current->inhibitor_screen

References

Application Notes and Protocols for Lipid Nanoparticle Formulation: A General Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) are at the forefront of drug delivery, serving as a critical platform for nucleic acid therapeutics such as mRNA and siRNA. The efficacy of these delivery systems is highly dependent on their composition, which typically includes four main components: an ionizable cationic lipid for encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm, a phospholipid to ensure structural integrity, cholesterol to modulate the fluidity and stability of the membrane, and a PEGylated lipid to control the particle size and extend its circulation time in the bloodstream.

This document provides a comprehensive overview of the general procedures for formulating and characterizing lipid nanoparticles. While the specific lipid, 1-O-Octadecyl-2-O-benzyl-rac-glycerol, is not conventionally used as a primary structural component in typical LNP formulations for nucleic acid delivery, this guide will detail the standard methodologies. Current research indicates that this compound is primarily utilized in the synthesis of alkylphospholipids with antitumor properties and to create antagonists for the platelet-activating factor (PAF).[1][2][3][4][5] It has also been explored as a component in the synthesis of orally bioavailable prodrugs.[6][7][8]

The following sections will outline a standard protocol for the preparation of LNPs using a microfluidic mixing technique, along with methods for their characterization.

Data Presentation: LNP Formulation and Characterization

The following tables provide a template for organizing quantitative data from LNP formulation and characterization experiments.

Table 1: Lipid Nanoparticle Formulation Parameters

ParameterValue
Lipid Components
Ionizable Lipid (e.g., SM-102)Specify molar ratio
Phospholipid (e.g., DOPE)Specify molar ratio
CholesterolSpecify molar ratio
PEG-Lipid (e.g., C14-PEG-2000)Specify molar ratio
Nucleic Acid Cargo
Type (e.g., mRNA, siRNA)Specify
ConcentrationSpecify (e.g., in mg/mL)
Microfluidic Mixing Parameters
Total Flow Rate (TFR)Specify (e.g., in mL/min)
Flow Rate Ratio (FRR) (Aqueous:Organic)Specify

Table 2: Physicochemical Characterization of Lipid Nanoparticles

PropertyMeasurement 1Measurement 2Measurement 3Average ± SD
Particle Size (Hydrodynamic Diameter, nm)
Polydispersity Index (PDI)
Encapsulation Efficiency (%)
Zeta Potential (mV)

Experimental Protocols

Protocol 1: Lipid Nanoparticle Formulation via Microfluidic Mixing

This protocol describes the preparation of LNPs using a microfluidic mixing device. This method allows for the rapid and controlled mixing of an aqueous phase containing the nucleic acid cargo with an organic phase containing the lipid mixture, leading to the self-assembly of LNPs.[9]

Materials:

  • Ionizable lipid (e.g., SM-102)

  • Phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)

  • Cholesterol

  • PEGylated lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, C14-PEG-2000)

  • Nucleic acid (e.g., mRNA)

  • Ethanol (anhydrous)

  • Aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing system

Procedure:

  • Preparation of the Organic Phase (Lipid Mixture):

    • Dissolve the ionizable lipid, phospholipid, cholesterol, and PEGylated lipid in ethanol at the desired molar ratios.

    • Vortex the solution until all lipids are fully dissolved.

  • Preparation of the Aqueous Phase:

    • Dissolve the nucleic acid cargo in the aqueous buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the organic phase and the aqueous phase into separate syringes.

    • Set the desired total flow rate and flow rate ratio. A common ratio is 3:1 (Aqueous:Organic).

    • Initiate the flow to mix the two phases in the microfluidic chip.

    • Collect the resulting LNP suspension.

  • Purification and Buffer Exchange:

    • To remove the ethanol and unencapsulated nucleic acid, dialyze the LNP suspension against PBS (pH 7.4) using dialysis cassettes.

    • Perform the dialysis overnight at 4°C with at least two changes of the dialysis buffer.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C. For long-term storage, freezing at -80°C may be possible, but stability should be assessed.[10]

Protocol 2: Characterization of Lipid Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Principle: Dynamic Light Scattering (DLS) is used to determine the average hydrodynamic diameter and the size distribution (PDI) of the LNPs.

  • Procedure:

    • Dilute the LNP sample in PBS to an appropriate concentration.[11]

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument.

2. Encapsulation Efficiency Measurement:

  • Principle: A fluorescent dye that specifically binds to nucleic acids is used to quantify the amount of encapsulated nucleic acid. The fluorescence is measured before and after lysing the LNPs with a detergent.

  • Procedure:

    • Prepare a standard curve of the nucleic acid in the appropriate buffer.

    • In a 96-well plate, add the diluted LNP sample to two sets of wells.

    • To one set of wells, add a detergent (e.g., Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid.

    • Add the fluorescent dye (e.g., RiboGreen) to all wells.

    • Measure the fluorescence intensity using a plate reader.[11]

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Fluorescence with detergent - Fluorescence without detergent) / Fluorescence with detergent] x 100

3. LNP Component Analysis:

  • Principle: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), can be used to separate and quantify the individual lipid components of the LNP formulation.[12][13]

  • Procedure:

    • Disrupt the LNP structure to release the individual lipids, for example, by adding a suitable organic solvent.

    • Inject the sample into the HPLC system.

    • Separate the lipid components using a suitable column (e.g., a C30 column for lipids).[12][13]

    • Detect and quantify the lipids using CAD or MS.

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formulation cluster_purification Purification & Storage organic_phase Organic Phase (Lipids in Ethanol) mixing Microfluidic Mixing organic_phase->mixing aqueous_phase Aqueous Phase (Nucleic Acid in Buffer) aqueous_phase->mixing dialysis Dialysis (vs. PBS) mixing->dialysis LNP Suspension filtration Sterile Filtration dialysis->filtration storage Storage (4°C) filtration->storage

Caption: Workflow for Lipid Nanoparticle Formulation.

LNP_Characterization_Workflow cluster_physicochemical Physicochemical Analysis cluster_results Characterization Results lnp_sample LNP Sample dls Dynamic Light Scattering (DLS) lnp_sample->dls ribogreen Fluorescence Assay (e.g., RiboGreen) lnp_sample->ribogreen hplc HPLC-CAD/MS lnp_sample->hplc size_pdi Particle Size & PDI dls->size_pdi ee Encapsulation Efficiency ribogreen->ee composition Lipid Composition hplc->composition

Caption: Workflow for LNP Characterization.

References

Application Notes and Protocols for the Experimental Use of 1-O-Octadecyl-2-O-benzyl-rac-glycerol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Octadecyl-2-O-benzyl-rac-glycerol is a synthetic diacylglycerol analog primarily utilized as a crucial intermediate in the synthesis of complex lipids with therapeutic potential.[1][2][3][4][5] Its structure, featuring a stable ether linkage at the sn-1 position and a benzyl group at the sn-2 position, makes it a versatile backbone for the development of novel drug candidates.[1][2] The primary applications of this compound are in the synthesis of alkylphospholipids with antitumor properties and in the creation of platelet-activating factor (PAF) antagonists.[4][5] More recently, it has been instrumental in developing orally bioavailable prodrugs of antiviral agents, such as those targeting SARS-CoV-2 and other viruses, by enhancing their pharmacokinetic profiles.[2][6][7]

While direct biological effects of this compound as a standalone agent in cell culture are not extensively documented, its structural similarity to naturally occurring alkylglycerols suggests potential interactions with cellular lipid metabolism pathways. Related alkylglycerols are known to be precursors in the biosynthesis of ether-phospholipids like plasmalogens.[8][9][10] Therefore, this compound could serve as a valuable tool for studying the cellular uptake and processing of ether lipids, or as a control compound in experiments involving its more complex derivatives.

These notes provide detailed protocols for the solubilization, storage, and application of this compound in a cell culture setting, enabling researchers to explore its potential direct effects or utilize it as a synthetic building block.

Data Presentation

Physicochemical Properties
PropertyValueSource
Molecular Formula C₂₈H₅₀O₃[5]
Molecular Weight 434.7 g/mol [5]
CAS Number 89104-47-2[5]
Appearance Not specified, likely a solid or waxy solid
Solubility Slightly soluble in Chloroform and Ethyl Acetate[4]
Storage Temperature -15°C to -20°C[4]
Recommended Conditions for Cell Culture Use
ParameterRecommended ValueNotes
Solvent for Stock Solution Anhydrous Ethanol (≥99.5%)Due to its lipophilic nature, a non-aqueous solvent is required for the initial stock solution.
Typical Stock Concentration 10-20 mMA concentrated stock allows for minimal solvent addition to the final culture medium.
Typical Working Concentration 1-50 µMThe optimal concentration should be determined empirically through dose-response experiments.
Final Solvent Concentration < 0.5% (v/v)To minimize solvent-induced cytotoxicity, the final concentration of ethanol in the cell culture medium should be kept as low as possible.
Storage of Stock Solution -20°C in small aliquotsAvoid repeated freeze-thaw cycles to maintain the stability of the compound.

Experimental Protocols

Protocol 1: Preparation of a 20 mM Stock Solution

This protocol details the preparation of a concentrated stock solution of this compound, adapted from methods for similar lipid compounds.

Materials:

  • This compound powder

  • Anhydrous Ethanol (≥99.5%)

  • Sterile, conical-bottom microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath (optional)

  • Sterile 0.22 µm syringe filter (compatible with ethanol)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube or vial. For example, to prepare 1 mL of a 20 mM stock solution, weigh out 8.694 mg of the compound (Molecular Weight: 434.7 g/mol ).

  • Dissolving: Add the appropriate volume of anhydrous ethanol to the powder. For a 20 mM stock solution, add 1 mL of ethanol to 8.694 mg of the compound.

  • Vortexing: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath to aid dissolution.

  • Sterilization (Optional but Recommended): For stringent cell culture applications, filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube. This minimizes the risk of microbial contamination.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C for long-term use.

Protocol 2: Treatment of Cultured Cells

This protocol describes the dilution of the stock solution and its application to adherent or suspension cells in culture.

Materials:

  • Prepared 20 mM stock solution of this compound

  • Sterile, pre-warmed complete cell culture medium

  • Cultured cells (adherent or in suspension)

  • Vehicle control (Anhydrous Ethanol)

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 20 mM stock solution at room temperature.

  • Prepare Working Solution: Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final working concentration. For example, to prepare 10 mL of medium with a final concentration of 20 µM, add 10 µL of the 20 mM stock solution. This results in a final ethanol concentration of 0.1% (v/v).

  • Prepare Vehicle Control: Prepare a vehicle control by adding the same volume of anhydrous ethanol to an equal volume of cell culture medium. In the example above, this would be 10 µL of ethanol in 10 mL of medium.

  • Cell Treatment:

    • For Adherent Cells: Aspirate the existing medium from the cultured cells and replace it with the medium containing this compound or the vehicle control medium.

    • For Suspension Cells: Centrifuge the cells to pellet them, remove the supernatant, and resuspend the cells in the medium containing the compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Subsequent Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cytotoxicity assays (e.g., MTT, LDH), lipidomic analysis, or gene expression studies.

Visualizations

G cluster_start Starting Material cluster_synthesis Chemical Synthesis cluster_prodrugs Resulting Prodrugs start This compound step1 Phosphorylation or other modifications start->step1 prodrug1 Antiviral Prodrugs (e.g., GS-441524 derivative) step1->prodrug1 prodrug2 Anticancer Alkylphospholipids step1->prodrug2 prodrug3 PAF Antagonists step1->prodrug3

Caption: Role as a synthetic intermediate in drug development.

G prep Prepare 20 mM Stock Solution in Ethanol dilute Dilute Stock in Pre-warmed Cell Culture Medium prep->dilute treat Treat Cells with Compound or Vehicle Control dilute->treat incubate Incubate for Desired Time (37°C, 5% CO₂) treat->incubate analyze Perform Downstream Analysis (e.g., Cytotoxicity, Lipidomics) incubate->analyze

Caption: Experimental workflow for cell culture application.

G compound 1-O-Alkylglycerol (e.g., 1-O-Octadecyl-rac-glycerol) uptake Cellular Uptake compound->uptake kinase Alkylglycerol Kinase uptake->kinase phosphate 1-O-Alkyl-sn-glycero-3-phosphate kinase->phosphate acyltransferase Acyltransferase phosphate->acyltransferase lysophosphatidic 1-O-Alkyl-2-acyl-sn-glycero-3-phosphate (Lysophosphatidic Acid Analog) acyltransferase->lysophosphatidic pathway Plasmalogen & Ether Lipid Biosynthesis lysophosphatidic->pathway

Caption: Hypothetical entry into ether lipid biosynthesis.

References

Application Notes and Protocols for the Analysis of 1-O-Octadecyl-2-O-benzyl-rac-glycerol by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the characterization of 1-O-Octadecyl-2-O-benzyl-rac-glycerol using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This compound is a key intermediate in the synthesis of various bioactive ether lipids, including alkylphospholipids with antitumor properties and platelet-activating factor (PAF) antagonists.[1][2][3][4] Accurate structural elucidation and purity assessment of this compound are critical for its application in research and drug development. The following sections present tabulated NMR and MS data, comprehensive experimental methodologies, and visual workflows to guide researchers in the analysis of this important synthetic building block.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 1-Octadecyloxy-2-benzyloxy-3-propanol

  • CAS Number: 89104-47-2[1]

  • Molecular Formula: C₂₈H₅₀O₃[1]

  • Molecular Weight: 434.70 g/mol [1]

Spectroscopic Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and the major mass spectrometry fragmentation ions for this compound. This data is essential for the structural verification of the compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.25-7.35m5HAromatic (C₆H₅)
4.65s2HBenzyl CH₂
3.40-3.80m7HGlycerol backbone (CH, CH₂) and O-CH₂ (octadecyl)
1.50-1.60m2HCH₂ (octadecyl)
1.20-1.40m30H(CH₂)₁₅ (octadecyl)
0.88t3HCH₃ (octadecyl)

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)

Chemical Shift (δ) ppmAssignment
138.5Aromatic C (quaternary)
128.4Aromatic CH
127.7Aromatic CH
127.6Aromatic CH
79.5Glycerol CH
72.0Benzyl CH₂
71.8Glycerol CH₂-O-alkyl
70.8O-CH₂ (octadecyl)
62.9Glycerol CH₂OH
31.9CH₂ (octadecyl)
29.7CH₂ (octadecyl)
29.6CH₂ (octadecyl)
29.5CH₂ (octadecyl)
29.4CH₂ (octadecyl)
26.1CH₂ (octadecyl)
22.7CH₂ (octadecyl)
14.1CH₃ (octadecyl)
Mass Spectrometry (MS) Data

Table 3: Major Mass-to-Charge Ratios (m/z) for this compound

m/zIon
435.38[M+H]⁺
457.36[M+Na]⁺
343.33[M-C₇H₇]⁺ (loss of benzyl group)
91.05[C₇H₇]⁺ (benzyl cation)

Experimental Protocols

The following are detailed protocols for the NMR and mass spectrometry analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16-64, depending on the concentration.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0-150 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

    • Temperature: 298 K.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent such as methanol or a mixture of chloroform and methanol (1:1, v/v) at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrumentation and Conditions:

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument is recommended.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mobile Phase: A mixture of methanol and water with 0.1% formic acid or 10 mM ammonium formate can be used for direct infusion or LC-MS.

    • Infusion Flow Rate: 5-10 µL/min for direct infusion.

    • Capillary Voltage: 3-4 kV.

    • Gas Temperature: 200-300 °C.

    • Nebulizer Pressure: 10-20 psi.

    • Mass Range: m/z 100-1000.

Visualized Workflows and Pathways

Experimental Workflow for Analysis

The following diagram illustrates the general workflow for the NMR and mass spectrometry analysis of this compound.

G cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis Sample Weighing Sample Weighing Solvent Addition Solvent Addition Sample Weighing->Solvent Addition Vortexing/Sonication Vortexing/Sonication Solvent Addition->Vortexing/Sonication Transfer to NMR Tube Transfer to NMR Tube Vortexing/Sonication->Transfer to NMR Tube For NMR Dilution for MS Dilution for MS Vortexing/Sonication->Dilution for MS For MS 1H NMR Acquisition 1H NMR Acquisition Transfer to NMR Tube->1H NMR Acquisition 13C NMR Acquisition 13C NMR Acquisition Transfer to NMR Tube->13C NMR Acquisition Data Processing & Analysis Data Processing & Analysis 1H NMR Acquisition->Data Processing & Analysis 13C NMR Acquisition->Data Processing & Analysis Direct Infusion or LC-MS Direct Infusion or LC-MS Dilution for MS->Direct Infusion or LC-MS Data Acquisition Data Acquisition Direct Infusion or LC-MS->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: General workflow for the analysis of this compound.

Synthetic Context and Relevance

This compound serves as a crucial precursor in the synthesis of more complex, biologically active molecules. The hydroxyl group at the sn-3 position allows for further chemical modifications.

G This compound This compound Phosphorylation Phosphorylation This compound->Phosphorylation Coupling Reaction Coupling Reaction Phosphorylation->Coupling Reaction Bioactive Ether Lipids Bioactive Ether Lipids Coupling Reaction->Bioactive Ether Lipids Antitumor Agents Antitumor Agents Bioactive Ether Lipids->Antitumor Agents Antiviral Prodrugs Antiviral Prodrugs Bioactive Ether Lipids->Antiviral Prodrugs

Caption: Synthetic utility of this compound.

Conclusion

The data and protocols presented in this application note provide a comprehensive guide for the NMR and mass spectrometry analysis of this compound. Adherence to these methodologies will ensure accurate structural confirmation and purity assessment, which are paramount for the use of this compound in the synthesis of novel therapeutic agents and other research applications. The provided workflows offer a clear visual guide for the experimental process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-O-Octadecyl-2-O-benzyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-O-Octadecyl-2-O-benzyl-rac-glycerol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is a modification of the Williamson ether synthesis. This involves the benzylation of 1-O-octadecyl-rac-glycerol using benzyl bromide in the presence of a base. To achieve regioselectivity and higher yields, a common strategy involves the protection of the primary hydroxyl group at the sn-3 position, followed by benzylation of the sn-2 hydroxyl group, and subsequent deprotection.

Q2: What are the main challenges and side reactions in this synthesis?

A2: The primary challenges include:

  • Lack of Regioselectivity: Direct benzylation of 1-O-octadecyl-rac-glycerol can lead to a mixture of products, including the desired 2-O-benzyl isomer, the 3-O-benzyl isomer, and the 2,3-di-O-benzyl diether.

  • Byproduct Formation: A significant byproduct can be dibenzyl ether, formed from the self-condensation of benzyl bromide under basic conditions.[1]

  • Low Yields: Inefficient reaction conditions or purification methods can lead to low overall yields. The Williamson ether synthesis is a classic method but can be prone to low yields if not optimized.[1]

Q3: How can I improve the regioselectivity of the benzylation reaction?

A3: Improving regioselectivity for the sn-2 position typically involves a protecting group strategy. By temporarily blocking the more reactive primary hydroxyl group at the sn-3 position, the benzylation is directed to the sn-2 position. Common protecting groups for hydroxyl functions include trityl or monomethoxytrityl groups.

Q4: What is phase-transfer catalysis and can it be beneficial for this synthesis?

A4: Phase-transfer catalysis (PTC) is a technique used to facilitate the reaction between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids). For the synthesis of glycerol ethers, PTC can enhance reaction rates, improve yields, and allow for the use of milder reaction conditions with less expensive bases like sodium hydroxide. This can be a valuable strategy to optimize the synthesis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive base (e.g., old sodium hydride).2. Poor quality of starting materials (1-O-octadecyl-rac-glycerol or benzyl bromide).3. Insufficient reaction temperature or time.4. Presence of water in the reaction mixture.1. Use fresh, high-quality sodium hydride or other appropriate base.2. Ensure the purity of starting materials through appropriate analytical techniques.3. Optimize reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).4. Use anhydrous solvents and dry glassware.
Formation of Multiple Products (Poor Regioselectivity) Direct benzylation of 1-O-octadecyl-rac-glycerol without a protecting group strategy.Employ a protecting group for the sn-3 hydroxyl group (e.g., trityl chloride) to direct benzylation to the sn-2 position. This multi-step approach generally provides a cleaner reaction and higher yield of the desired isomer.
Significant Amount of Dibenzyl Ether Byproduct Self-condensation of benzyl bromide, often promoted by strong bases and higher temperatures.1. Add benzyl bromide slowly to the reaction mixture to maintain a low concentration.2. Consider using a milder base or optimizing the stoichiometry of the base.3. Optimize the reaction temperature to the lowest effective level.
Difficulty in Purifying the Final Product Co-elution of the desired product with structurally similar byproducts (e.g., 3-O-benzyl isomer) or starting material during column chromatography.1. Optimize the solvent system for column chromatography by careful TLC analysis to achieve better separation.2. Consider using a different stationary phase or a more efficient chromatography technique if co-elution persists.

Experimental Protocols

Protocol 1: Regioselective Synthesis via a Trityl-Protected Intermediate

This protocol is adapted from methodologies used for the synthesis of related glycerol ethers and employs a protecting group to ensure regioselectivity.

Step 1: Protection of the sn-3 Hydroxyl Group

  • Dissolve 1-O-octadecyl-rac-glycerol in anhydrous pyridine.

  • Add a slight molar excess of trityl chloride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with methanol and remove the solvent under reduced pressure.

  • Purify the resulting 1-O-octadecyl-3-O-trityl-rac-glycerol by flash column chromatography on silica gel.

Step 2: Benzylation of the sn-2 Hydroxyl Group

  • Dissolve the protected glycerol ether from Step 1 in anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (as a 60% dispersion in mineral oil) portion-wise at 0°C.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction to 0°C and add benzyl bromide dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction with methanol, followed by the addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product, 1-O-octadecyl-2-O-benzyl-3-O-trityl-rac-glycerol, by flash column chromatography.

Step 3: Deprotection of the sn-3 Hydroxyl Group

  • Dissolve the benzylated and protected glycerol ether from Step 2 in a mixture of dichloromethane and methanol.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, neutralize the acid with a base (e.g., triethylamine).

  • Concentrate the mixture and purify the final product, this compound, by flash column chromatography.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield (Illustrative)

Parameter Condition A Condition B Condition C Expected Outcome
Base Sodium HydridePotassium tert-butoxideCesium CarbonateStronger bases like NaH may lead to higher conversion but also more side reactions. Cs2CO3 is milder and can improve selectivity.
Solvent THFDMFToluenePolar aprotic solvents like THF and DMF are common for Williamson ether synthesis. Toluene can be used in phase-transfer catalysis.
Temperature Room Temperature60 °C80 °CHigher temperatures can increase the reaction rate but may also promote the formation of byproducts like dibenzyl ether.
Catalyst NoneTetrabutylammonium bromide (TBAB)18-Crown-6Phase-transfer catalysts like TBAB can significantly improve the yield and allow for the use of less harsh bases.
Illustrative Yield 40-50%60-70%70-85%Optimized conditions with a suitable catalyst are expected to provide higher yields.

Visualizations

experimental_workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Benzylation cluster_step3 Step 3: Deprotection start 1-O-Octadecyl-rac-glycerol protect Add Trityl Chloride, DMAP in Pyridine start->protect protected_product 1-O-Octadecyl-3-O-trityl-rac-glycerol protect->protected_product purify1 Flash Column Chromatography protected_product->purify1 benzylation Add NaH, then Benzyl Bromide in THF purify1->benzylation benzylated_product 1-O-Octadecyl-2-O-benzyl-3-O-trityl-rac-glycerol benzylation->benzylated_product purify2 Flash Column Chromatography benzylated_product->purify2 deprotection Add p-TsOH in DCM/MeOH purify2->deprotection final_product This compound deprotection->final_product purify3 Flash Column Chromatography final_product->purify3 troubleshooting_yield cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield of Desired Product check_byproducts Analyze crude mixture by TLC/NMR. Multiple spots or complex spectrum? start->check_byproducts check_starting_material Unreacted starting material present? start->check_starting_material optimize_purification Optimize column chromatography (solvent gradient, stationary phase). check_byproducts->optimize_purification Yes protecting_group Implement protecting group strategy for better regioselectivity. check_byproducts->protecting_group Yes optimize_reaction Optimize reaction conditions: - Check base activity - Use anhydrous solvents - Adjust temperature/time check_starting_material->optimize_reaction Yes ptc Consider Phase-Transfer Catalysis to improve reaction rate and selectivity. optimize_reaction->ptc

References

Technical Support Center: Synthesis of Ether Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of ether lipids. The following sections address common side reactions and experimental challenges in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for forming the ether linkage in ether lipid synthesis?

A1: The most prevalent method is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide (or a similar electrophile like a tosylate or mesylate) in an S(_N)2 reaction to form the ether bond.[1][2] For ether lipid synthesis, this typically involves reacting a protected glycerol derivative, like solketal, with a long-chain alkyl halide.[3]

Q2: I am using a secondary alkyl halide and getting a complex mixture of products. What is happening?

A2: When using secondary alkyl halides, the Williamson ether synthesis (an S(_N)2 reaction) directly competes with an E2 elimination reaction.[1][4] The alkoxide is not only a good nucleophile but also a strong base, which can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene byproduct instead of the desired ether.[5] For secondary halides, elimination is often the major pathway.[1][4]

Q3: Why is my yield low when starting from a phenol to make an aryl ether lipid? I see multiple products on my TLC plate.

A3: With phenoxide nucleophiles, a side reaction known as C-alkylation can compete with the desired O-alkylation (ether formation).[1][6] The phenoxide ion is an "ambident" nucleophile, meaning it can react from two different positions: the oxygen atom or the carbon atoms of the aromatic ring (typically at the ortho or para positions).[6] The choice of solvent is critical in controlling this side reaction.

Q4: What are solketal protecting groups and why are they used?

A4: Solketal, or (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, is a common protecting group for glycerol. It is formed by reacting glycerol with acetone in the presence of an acid catalyst.[2] This forms a five-membered ring (an acetal) that masks the hydroxyl groups at the sn-2 and sn-3 positions, leaving only the primary hydroxyl at the sn-1 position free to react. This allows for selective alkylation at the desired position. The solketal group can be removed later under acidic conditions.[2]

Troubleshooting Guides

Issue 1: Low Yield of Ether Product & Presence of Alkene Byproduct

Question: My primary goal is the ether product, but I am isolating a significant amount of an alkene byproduct, leading to a low yield of my desired ether lipid. How can I minimize this elimination side reaction?

Answer: The formation of an alkene indicates that the E2 elimination pathway is outcompeting the S(_N)2 substitution. This is a very common issue, especially with sterically hindered substrates. Here are the key factors to control:

  • Substrate Choice (Alkyl Halide): The structure of the alkyl halide is the most critical factor.

    • Primary Alkyl Halides (

      11^\circ1∘ 
      ): Strongly favor the S(_N)2 reaction. Always choose a synthetic route where the long-chain lipid is the primary alkyl halide if possible.

    • Secondary Alkyl Halides (

      22^\circ2∘ 
      ): Will always produce a mixture of S(_N)2 and E2 products. E2 is often the major pathway.[4]

    • Tertiary Alkyl Halides (

      33^\circ3∘ 
      ): Almost exclusively undergo E2 elimination. They are not suitable for Williamson ether synthesis.[2]

  • Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions.

    • Solution: Lower the reaction temperature. Running the reaction at room temperature or even 0 °C for a longer duration can significantly favor the S(_N)2 pathway over E2.

  • Choice of Base/Nucleophile: While a strong base is needed to form the alkoxide, extremely bulky bases can favor elimination.

    • Solution: Use a strong, but not excessively hindered, base like sodium hydride (NaH). Bases like potassium tert-butoxide are often used specifically to promote E2 reactions.[7]

Issue 2: Incomplete Reaction or Unidentified Byproducts During Deprotection

Question: I have successfully synthesized my protected ether lipid using solketal, but upon attempting to remove the protecting group with acid, I get a low yield of the final diol, and my NMR shows unexpected signals. What could be the problem?

Answer: The deprotection of the solketal (isopropylidene) group is an acid-catalyzed hydrolysis. Problems at this stage usually stem from incorrect reaction conditions or the inherent reactivity of the intermediate.

  • Side Reaction - Incomplete Hydrolysis: The reaction is an equilibrium process.[8]

    • Cause: Insufficient water or acid catalyst, or too short a reaction time.

    • Solution: Ensure an adequate amount of water is present in the reaction medium (e.g., using a solvent mixture like THF/aqueous HCl). Monitor the reaction by TLC until the starting material has been fully consumed.

  • Side Reaction - Acid-Sensitivity of the Product: The ether linkage itself is generally stable to acid, but other functional groups in your molecule might not be. More importantly, the mechanism of solketal hydrolysis proceeds through a tertiary carbocation intermediate, which can be reactive.[3][4][9]

    • Cause: The reaction conditions are too harsh (e.g., acid is too concentrated or temperature is too high), potentially leading to rearrangements or other undesired reactions.

    • Solution: Use milder acidic conditions. A common method is using a catalytic amount of a strong acid (like HCl or H(_2)SO(_4)) in an alcohol (like methanol or ethanol) or a THF/water mixture at room temperature. Avoid heating unless necessary.

Data Presentation: Side Reaction Outcomes

The following tables provide illustrative data on the competition between major reaction pathways based on substrate and solvent choices.

Table 1: Illustrative Yields of Substitution (S(_N)2) vs. Elimination (E2) in Williamson Ether Synthesis

Alkyl Halide SubstrateNucleophile/BaseSolventTemperatureApprox. S(_N)2 Product YieldApprox. E2 Product Yield
Primary (e.g., 1-Bromooctadecane)Sodium Solketal-alkoxideDMF50-70 °C> 90%< 10%
Secondary (e.g., 2-Bromopropane)Sodium EthoxideEthanol55 °C~21%~79%
Secondary (e.g., Isopropyl Sulfonate)Potassium tert-butoxideDMSORoom Temp.< 5%> 95%
Tertiary (e.g., tert-Butyl Bromide)Sodium EthoxideEthanol55 °C~0%~100%

Note: These values are illustrative and compiled from qualitative and quantitative descriptions in the literature.[5] Actual yields will vary based on specific reactants and precise conditions.

Table 2: Illustrative Product Ratios for O- vs. C-Alkylation of Phenoxides

Phenoxide SubstrateAlkylating AgentSolventApprox. O-Alkylation ProductApprox. C-Alkylation Product
Sodium PhenoxideAllyl BromideDMF (Polar Aprotic)Major Product (>95%)Minor Product (<5%)
Sodium 2-NaphthoxideBenzyl BromideDMF (Polar Aprotic)Major ProductMinor Product
Sodium 2-NaphthoxideBenzyl BromideTFE (Protic, H-Bonding)Minor ProductMajor Product

Note: Protic solvents can hydrogen-bond with the phenoxide oxygen, sterically shielding it and making the carbon atoms of the ring more competitive nucleophiles.[6][10] Polar aprotic solvents leave the oxygen "naked" and more reactive, favoring O-alkylation.[6]

Experimental Protocols

Protocol 1: Synthesis of 1-O-Octadecyl-rac-glycerol

This two-step protocol describes the synthesis of a common ether lipid backbone starting from glycerol.

Step A: Protection of Glycerol as (±)-Solketal

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glycerol (10.0 g, 108.6 mmol), anhydrous acetone (150 mL), and p-toluenesulfonic acid monohydrate (PTSA) (0.2 g, 1.05 mmol).

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexanes).

  • Work-up: After cooling to room temperature, quench the reaction by adding solid sodium bicarbonate (~1 g) and stir for 15 minutes to neutralize the acid catalyst.

  • Purification: Filter the mixture to remove the solids. Concentrate the filtrate under reduced pressure to remove the excess acetone. The resulting crude oil is often pure enough for the next step, but can be purified by vacuum distillation if necessary. A typical yield is around 80-85%.

Step B: Williamson Ether Synthesis and Deprotection

  • Alkoxide Formation: In a dry 250 mL three-neck flask under an inert atmosphere (nitrogen or argon), add a 60% dispersion of sodium hydride (NaH) in mineral oil (4.8 g, 120 mmol). Carefully wash the NaH with dry hexanes (3 x 20 mL) to remove the oil. Suspend the washed NaH in 100 mL of anhydrous DMF.

  • Addition of Solketal: Cool the NaH suspension to 0 °C in an ice bath. Slowly add a solution of (±)-solketal (13.2 g, 100 mmol) in 20 mL of anhydrous DMF dropwise over 30 minutes. Allow the mixture to stir at room temperature for 1 hour after the addition is complete.

  • Alkylation: Add 1-bromooctadecane (33.3 g, 100 mmol) to the reaction mixture. Heat the mixture to 70 °C and stir for 12-16 hours, or until TLC analysis shows consumption of the starting materials.

  • Work-up (Ether Formation): Cool the reaction to room temperature and cautiously quench by the slow addition of 50 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is protected 1-O-octadecyl-glycerol.

  • Deprotection: Dissolve the crude product from the previous step in a mixture of tetrahydrofuran (THF) and 2M aqueous HCl (150 mL, 4:1 v/v). Stir the solution at room temperature for 4-6 hours.

  • Final Purification: Neutralize the reaction with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the final product, 1-O-octadecyl-rac-glycerol, by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Logical & Reaction Pathway Diagrams

Williamson_Ether_Synthesis Glycerol Glycerol Solketal (±)-Solketal (Protected Glycerol) Glycerol->Solketal Acetone, H+ Alkoxide Solketal Alkoxide Solketal->Alkoxide NaH ProtectedEther Protected Ether Lipid (Solketal-O-R) Alkoxide->ProtectedEther Sₙ2 Reaction AlkylHalide Long-Chain Alkyl Halide (R-X) AlkylHalide->ProtectedEther FinalEther 1-O-Alkylglycerol (Final Product) ProtectedEther->FinalEther H₃O+ (Deprotection) SN2_vs_E2 Start Alkoxide + Alkyl Halide Choice Alkyl Halide Structure? Start->Choice Primary Primary (1°) Choice->Primary Secondary Secondary (2°) Choice->Secondary Tertiary Tertiary (3°) Choice->Tertiary SN2_Product Sₙ2 Product (Ether) MAJOR Primary->SN2_Product E2_Side_Product E2 Product (Alkene) MINOR Primary->E2_Side_Product Mixture Mixture of Products Secondary->Mixture E2_Only E2 Product (Alkene) ONLY Tertiary->E2_Only E2_Major E2 Product (Alkene) MAJOR Mixture->E2_Major SN2_Minor Sₙ2 Product (Ether) MINOR Mixture->SN2_Minor O_vs_C_Alkylation Phenoxide Phenoxide Ion (Ambident Nucleophile) Solvent Solvent Choice? Phenoxide->Solvent PolarAprotic Polar Aprotic (e.g., DMF, DMSO) Solvent->PolarAprotic Protic Protic (e.g., H₂O, TFE) Solvent->Protic O_Alkylation O-Alkylation (Desired Ether Product) MAJOR PolarAprotic->O_Alkylation C_Alkylation_Minor C-Alkylation (Side Product) MINOR PolarAprotic->C_Alkylation_Minor C_Alkylation_Major C-Alkylation (Side Product) MAJOR Protic->C_Alkylation_Major O_Alkylation_Minor O-Alkylation (Desired Ether Product) MINOR Protic->O_Alkylation_Minor

References

stability and storage conditions for 1-O-Octadecyl-2-O-benzyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 1-O-Octadecyl-2-O-benzyl-rac-glycerol, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound should be stored at -20°C.[1] Some suppliers also recommend storage at -15°C.[2][3][4] It is also advised to keep the compound in a dry and cool place.[3] The product is typically shipped at ambient temperature for short durations.[1]

Q2: What is the shelf life of this compound?

A2: The shelf life is not explicitly stated by most suppliers. However, when stored under the recommended conditions (-20°C, dry), the compound is expected to be stable for an extended period. For critical applications, it is advisable to re-qualify the material if it has been stored for more than a year or if there are any visible changes in its appearance.

Q3: In which solvents is this compound soluble?

A3: It is slightly soluble in chloroform and ethyl acetate.[2]

Q4: Is this compound sensitive to light or air?

Q5: What are the potential degradation pathways for this molecule?

A5: The primary sites for potential degradation are the ether linkages. The octadecyl ether is generally stable to hydrolysis. However, the benzyl ether group can be more susceptible to cleavage under certain conditions. Potential degradation pathways include:

  • Acid-catalyzed hydrolysis: Strong acidic conditions can lead to the cleavage of the benzyl ether.

  • Oxidative degradation: The benzyl group can be susceptible to oxidation, potentially leading to the formation of benzaldehyde and the corresponding alcohol.

  • Hydrogenolysis: The benzyl ether can be cleaved by catalytic hydrogenation (e.g., using H₂/Pd-C).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) Sample degradation1. Verify Storage Conditions: Ensure the compound has been stored at -20°C and protected from light and air. 2. Prepare Fresh Solutions: Prepare solutions for analysis immediately before use. 3. Check Solvent Purity: Ensure that the solvents used for sample preparation and analysis are of high purity and free from contaminants. 4. Perform Stress Testing: To identify potential degradation products, subject a small amount of the sample to stress conditions (e.g., acid, base, heat, oxidation) and analyze the resulting mixture.
Low yield or incomplete reaction in a synthesis involving the hydroxyl group Poor solubility of the starting material1. Optimize Solvent System: Experiment with different solvent systems to improve the solubility of this compound. 2. Gentle Heating: If the reaction conditions permit, gentle heating may improve solubility. Monitor for any signs of degradation.
Inconsistent results in biological assays Sample integrity issues1. Re-qualify the Compound: If the material has been stored for a long time, consider re-analyzing its purity and identity (e.g., by NMR, MS). 2. Aliquot the Sample: To avoid repeated freeze-thaw cycles, aliquot the compound into smaller, single-use vials upon receipt.

Stability and Storage Conditions Summary

Parameter Condition Recommendation Reference
Long-Term Storage Temperature --20°C or -15°C[1][2][3][4]
Shipping Temperature -Ambient[1]
Atmosphere -Store under an inert gas (e.g., Argon, Nitrogen)Best Practice
Light Exposure -Protect from lightBest Practice
Recommended Solvents -Chloroform (Slightly), Ethyl Acetate (Slightly)[2]

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its stability.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of isopropanol and hexane) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.
  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and white light for an extended period (e.g., 24-48 hours).

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
  • Neutralize the acidic and basic samples before analysis.
  • Analyze all samples, including a non-stressed control, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).
  • The HPLC method should be capable of separating the parent compound from its degradation products. A reverse-phase C18 column with a gradient elution of water/acetonitrile or water/methanol is a common starting point for lipid analysis.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control sample to identify any new peaks corresponding to degradation products.
  • Use the mass spectrometry data to propose structures for the degradation products.
  • Calculate the percentage of degradation in each condition.

Visualizations

Troubleshooting_Workflow start Unexpected Experimental Result check_purity Is the purity of the starting material confirmed? start->check_purity repurify Re-purify or obtain a new batch of the compound. check_purity->repurify No check_storage Were the storage conditions appropriate? (-20°C, dark, inert atmosphere) check_purity->check_storage Yes repurify->start improper_storage Aliquot and store a fresh sample under recommended conditions. check_storage->improper_storage No check_protocol Was the experimental protocol followed correctly? check_storage->check_protocol Yes improper_storage->start review_protocol Review and optimize the experimental protocol. check_protocol->review_protocol No troubleshoot_assay Troubleshoot the specific assay parameters. check_protocol->troubleshoot_assay Yes review_protocol->start end Problem Resolved troubleshoot_assay->end

Caption: Troubleshooting workflow for unexpected experimental results.

Degradation_Pathway cluster_acid Acid Hydrolysis cluster_oxidation Oxidation cluster_hydrogenolysis Hydrogenolysis (H₂/Pd) parent This compound acid_prod1 1-O-Octadecyl-rac-glycerol parent->acid_prod1 H⁺/H₂O acid_prod2 Benzyl Alcohol parent->acid_prod2 H⁺/H₂O ox_prod1 1-O-Octadecyl-rac-glycerol parent->ox_prod1 [O] ox_prod2 Benzaldehyde parent->ox_prod2 [O] hydro_prod1 1-O-Octadecyl-rac-glycerol parent->hydro_prod1 H₂/Pd-C hydro_prod2 Toluene parent->hydro_prod2 H₂/Pd-C

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Troubleshooting Low Purity of Synthetic Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues related to the purity of synthetic lipids. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low purity in synthetic lipids?

Low purity in synthetic lipids can stem from several factors throughout the synthesis and purification process. The most common causes include:

  • Incomplete Reactions: The chemical reactions to synthesize the lipid may not have gone to completion, leaving unreacted starting materials in your product.

  • Side Product Formation: Unwanted side reactions can occur, generating impurities that are structurally similar to the target lipid, making them difficult to separate.[1]

  • Degradation of the Product: The target lipid may be unstable under the reaction or purification conditions, leading to degradation products. Oxidized lipids are particularly susceptible to further oxidation.[2]

  • Contaminated Starting Materials or Solvents: The purity of your final product is highly dependent on the quality of the raw materials and solvents used. Impurities in these can be carried through the synthesis. Using high-purity, peroxide-free solvents is crucial.[2]

  • Inefficient Purification: The chosen purification method may not be adequate to separate the target lipid from all impurities.

Q2: I'm observing extra spots on my Thin Layer Chromatography (TLC) plate. What could they be?

Extra spots on a TLC plate indicate the presence of impurities. These could be:

  • Unreacted Starting Materials: These will typically have different Rf values than your product.

  • Side Products from the Synthesis: These may have Rf values close to your product, making separation challenging.

  • Degradation Products: If your lipid is unstable, you may see spots corresponding to its breakdown products.

  • Co-eluting Impurities: Sometimes, impurities from the reaction mixture can travel with the solvent front.

To identify these spots, you can run TLCs with your starting materials as standards alongside your product.

Q3: My High-Performance Liquid Chromatography (HPLC) analysis shows a broad peak for my lipid. What does this indicate?

A broad peak in HPLC can be a sign of several issues:

  • Column Contamination or Degradation: Buildup of sample matrix components or degradation of the stationary phase can lead to broader peaks.[3] Flushing the column with a strong solvent may help. If the problem persists, the column may need to be replaced.[3]

  • Poor Sample Solubility: If the lipid is not fully dissolved in the injection solvent, it can cause peak broadening.[3] Ensure complete dissolution and consider changing the sample solvent to one more compatible with the mobile phase.[3]

  • Sample Overload: Injecting too much sample can saturate the column.[3] Try reducing the injection volume or diluting the sample.[3]

  • Presence of Multiple, Poorly Resolved Impurities: A broad peak might be a composite of your main product and several closely eluting impurities. Optimizing the mobile phase gradient or changing the column may improve resolution.

Q4: How can I confirm the identity of impurities detected in my synthetic lipid sample?

Mass Spectrometry (MS) is a powerful technique for identifying impurities. By coupling HPLC with MS (LC-MS), you can obtain the mass-to-charge ratio (m/z) of the molecules eluting from the column. This information can help you deduce the molecular weight of the impurities and, in conjunction with knowledge of the reaction chemistry, propose their structures. Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the impurity ions and analyzing the resulting fragment ions.[4]

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool. 1H and 13C NMR can provide detailed structural information about the impurities, helping to confirm their identity.[1][5]

Troubleshooting Guides

Guide 1: Troubleshooting Low Purity in a Phospholipid Synthesis

This guide provides a systematic approach to troubleshooting low purity issues encountered during a typical phospholipid synthesis.

Problem: The final purity of your synthesized phospholipid (e.g., a phosphatidylcholine) is below the desired specification (>98%) as determined by HPLC.

Troubleshooting Workflow:

G cluster_reaction Reaction Analysis cluster_impurities Impurity Identification cluster_purification Purification Optimization start Low Purity (<98%) Detected by HPLC check_reaction Step 1: Verify Reaction Completion start->check_reaction tlc_analysis Analyze reaction mixture by TLC against starting materials check_reaction->tlc_analysis check_impurities Step 2: Identify Impurities lcms_analysis Analyze crude product by LC-MS check_impurities->lcms_analysis optimize_purification Step 3: Optimize Purification current_method Current Method: Flash Chromatography on Silica Gel optimize_purification->current_method final_purity Assess Final Purity incomplete_reaction Incomplete reaction observed? tlc_analysis->incomplete_reaction incomplete_reaction->check_impurities No drive_reaction Action: Drive reaction to completion (e.g., increase reaction time, add more reagent) incomplete_reaction->drive_reaction Yes drive_reaction->check_reaction identify_peaks Identify m/z of major impurity peaks lcms_analysis->identify_peaks propose_structures Propose impurity structures based on m/z and reaction mechanism identify_peaks->propose_structures propose_structures->optimize_purification poor_separation Are impurities co-eluting with the product? current_method->poor_separation poor_separation->final_purity No change_solvent Action: Modify solvent gradient in flash chromatography poor_separation->change_solvent Yes change_solvent->final_purity alt_purification Action: Consider alternative purification (e.g., preparative HPLC, crystallization) change_solvent->alt_purification If still poor alt_purification->final_purity

Caption: Troubleshooting workflow for low purity in phospholipid synthesis.

Potential Side Reactions in Phospholipid Synthesis:

The synthesis of phospholipids can be accompanied by several side reactions that lead to impurities. Understanding these can aid in identifying unknown peaks in your analytical data.

G Lysophospholipid Lysophospholipid TargetPhospholipid Target Phospholipid Lysophospholipid->TargetPhospholipid Acylation Diacylation Diacylated Impurity Lysophospholipid->Diacylation Over-acylation FattyAcid Fatty Acid FattyAcid->TargetPhospholipid AcylMigration Acyl Migration Impurity TargetPhospholipid->AcylMigration Intramolecular rearrangement OxidizedLipid Oxidized Lipid Impurity TargetPhospholipid->OxidizedLipid Oxidation of unsaturated chains

Caption: Common side reactions in phospholipid synthesis.

Guide 2: Analytical Protocols for Purity Assessment

Accurate assessment of lipid purity relies on robust analytical methods. Below are detailed protocols for key techniques.

Objective: To qualitatively assess the purity of a synthetic lipid and identify the presence of major impurities.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Spotting capillaries

  • Solvent system (e.g., for phospholipids: chloroform:methanol:water 65:25:4 v/v/v)[2]

  • Visualization reagent (e.g., phosphomolybdic acid solution or iodine vapor)[6]

  • Lipid sample dissolved in a suitable solvent (e.g., chloroform)

  • Standards (starting materials, expected byproducts if available)

Procedure:

  • Plate Preparation: Draw a faint pencil line about 1 cm from the bottom of the TLC plate. This will be your origin.

  • Spotting: Using a capillary, spot a small amount of your dissolved lipid sample onto the origin. Keep the spot as small as possible. Also spot your standards on the same plate for comparison.

  • Development: Pour the developing solvent into the chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and mark the solvent front with a pencil.

  • Visualization: Allow the plate to dry completely. Visualize the spots by either placing the plate in a chamber with iodine crystals or by spraying with a phosphomolybdic acid solution and heating.[6]

  • Analysis: Circle the visualized spots with a pencil. Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). Compare the Rf values of the spots in your sample lane to those of the standards. The presence of multiple spots in the sample lane indicates impurities.

Quantitative Data Summary: Typical Rf Values for Lipids

Lipid ClassTypical Solvent SystemApproximate Rf Value
PhosphatidylcholineChloroform:Methanol:Water (65:25:4)0.25
PhosphatidylethanolamineChloroform:Methanol:Water (65:25:4)0.45
CholesterolHexane:Ethyl Acetate (4:1)0.40
TriglycerideHexane:Ethyl Acetate (9:1)0.70

Note: Rf values are approximate and can vary depending on the specific TLC conditions.

Objective: To quantitatively determine the purity of a synthetic lipid.

Instrumentation and Columns:

  • HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or UV detector if the lipid has a chromophore).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

Mobile Phase Preparation:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile:Isopropanol (1:1) with 0.1% formic acid

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the lipid sample in a suitable solvent (e.g., isopropanol) to a known concentration (e.g., 1 mg/mL).

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 10 µL

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.04060
10.00100
15.00100
15.14060
20.04060
  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of the target lipid as a percentage of the total peak area.

Purity Calculation:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Objective: To identify the molecular weights of impurities in a synthetic lipid sample.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

Procedure:

  • LC Separation: Perform an HPLC separation of the lipid sample as described in Protocol 2. The eluent from the HPLC is directly introduced into the mass spectrometer.

  • MS Analysis:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for many lipids.

    • Mass Range: Scan a wide mass range (e.g., m/z 100-2000) to detect a variety of potential impurities.

  • Data Interpretation:

    • Extract the mass spectra for each impurity peak observed in the chromatogram.

    • Determine the accurate mass of the molecular ion (e.g., [M+H]+, [M+Na]+).

    • Use the accurate mass to predict the elemental composition of the impurity.

    • Based on the elemental composition and knowledge of the synthetic route, propose a likely structure for the impurity.

Common Adducts in ESI-MS of Lipids

AdductMass Shift (Da)
[M+H]++1.0078
[M+Na]++22.9898
[M+K]++38.9637
[M+NH4]++18.0344

This technical support guide provides a starting point for troubleshooting low purity in synthetic lipids. For more specific issues, please consult the relevant scientific literature or contact our technical support team.

References

Technical Support Center: Purification of 1-O-Octadecyl-2-O-benzyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-O-Octadecyl-2-O-benzyl-rac-glycerol.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Purity After Column Chromatography Incomplete separation of the product from starting materials or byproducts.Optimize the solvent system for flash column chromatography. A gradient of 0-20% ethyl acetate in hexanes is a good starting point.[1] Consider using a shallower gradient or isocratic elution if co-elution is suspected.
Overloading of the silica gel column.Reduce the amount of crude product loaded onto the column. A general rule is to load 1-5% of the column's silica gel weight.
Inactive silica gel.Use freshly opened silica gel or reactivate it by heating to remove adsorbed water.
Product is an Oil Instead of a Solid Presence of impurities lowering the melting point.Re-purify the product using column chromatography with a very shallow solvent gradient. Consider a subsequent purification step like recrystallization.
The product is known to be a low-melting solid or oil at room temperature.The melting point is reported to be >34°C (dec.).[2] If the product is pure and still an oil, it may be due to residual solvent. Dry the product under high vacuum for an extended period.
Low Yield After Purification Product loss during column chromatography.Ensure the product is not eluting with the solvent front by using a less polar starting solvent system. Check for product streaking on the column, which can indicate solubility issues.
Product remains in the aqueous phase during workup.Ensure the pH of the aqueous phase is neutral or slightly basic before extraction with an organic solvent.
Degradation of the product on silica gel.Minimize the time the product spends on the silica gel column. Consider using a less acidic stationary phase like neutral alumina.
Presence of Benzyl Alcohol Impurity Incomplete reaction or de-benzylation during workup or purification.Ensure the benzylation reaction goes to completion. During workup, avoid strongly acidic or basic conditions that could cleave the benzyl ether. Benzyl alcohol can be removed by washing the organic phase with water or brine.
Presence of Di-benzylated or Unreacted Glycerol Ether Impurities Non-stoichiometric amounts of reagents in the preceding synthesis step.Carefully control the stoichiometry of the reactants during synthesis. These impurities can typically be separated by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is expected to be a solid with a melting point reported as >34°C (with decomposition).[2]

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store the compound at -15°C for long-term stability.[3][4]

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: Purity can be assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] Thin-Layer Chromatography (TLC) is also a useful technique for monitoring the progress of purification.

Q4: What are some common solvents for dissolving this compound?

A4: The compound is slightly soluble in chloroform and ethyl acetate.[3]

Q5: Are there any known safety precautions I should take when handling this compound?

A5: Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol describes a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column for flash chromatography

  • Collection tubes

  • Thin-Layer Chromatography (TLC) plates, tank, and UV lamp

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to pack under gravity, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.

  • Elution: Begin elution with 100% hexanes. Gradually increase the polarity of the mobile phase by adding ethyl acetate. A common gradient is from 0% to 20% or 30% ethyl acetate in hexanes.[1][5]

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound by HPLC.

Materials:

  • Purified this compound

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Vials for sample preparation

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Mobile Phase Preparation: Prepare the mobile phase according to the specific method. A common mobile phase for related compounds is a gradient of acetonitrile and water.

  • HPLC Analysis:

    • Equilibrate the HPLC column with the initial mobile phase conditions.

    • Inject a known volume of the sample solution.

    • Run the HPLC method, monitoring the chromatogram at a suitable wavelength (e.g., 254 nm for the benzyl group).

  • Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks. A purity of >95% is often considered acceptable for many applications.[5][6]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude Product Mixture Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Purity_Check Purity Check (HPLC, NMR) Solvent_Removal->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Tree Start Low Purity After Purification Check_TLC Review TLC of Crude and Purified Product Start->Check_TLC Multiple_Spots Multiple Spots Close to Product? Check_TLC->Multiple_Spots Optimize_Column Optimize Column Chromatography (Solvent Gradient, Loading) Multiple_Spots->Optimize_Column Yes Streaking_on_TLC Streaking on TLC? Multiple_Spots->Streaking_on_TLC No Recrystallize Consider Recrystallization Optimize_Column->Recrystallize Final_Purity Acceptable Purity Achieved Optimize_Column->Final_Purity Recrystallize->Final_Purity Change_Solvent Change TLC Solvent System Streaking_on_TLC->Change_Solvent Yes Streaking_on_TLC->Final_Purity No Check_Solubility Check Product Solubility Change_Solvent->Check_Solubility Check_Solubility->Optimize_Column

Caption: Troubleshooting decision tree for low purity issues.

References

Technical Support Center: Preventing Byproduct Formation in Lipid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of byproducts during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Troubleshooting Guides

Issue 1: Isomerization of Monoglycerides (Acyl Migration)

One of the most common challenges in the synthesis of 2-monoglycerides (2-MAGs) is the migration of the acyl chain to the thermodynamically more stable sn-1 or sn-3 position, resulting in the formation of 1-monoglycerides (1-MAGs) as a byproduct.[1][2][3]

Question: I am trying to synthesize 2-arachidonoylglycerol (2-AG), but my final product is a mixture of 1-AG and 2-AG. How can I minimize the formation of the 1-AG byproduct?

Answer: Acyl migration is influenced by several factors, including temperature, solvent, and water activity.[1][3] By carefully controlling these parameters, you can significantly reduce the formation of 1-MAG.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Higher temperatures accelerate acyl migration.[1][3] For the synthesis of 2-MAGs with polyunsaturated fatty acids like arachidonic acid, it is crucial to maintain a lower reaction temperature.

    • Recommendation: For the enzymatic alcoholysis of arachidonic acid-rich oil, an optimal temperature is around 30°C. Increasing the temperature from 30°C to 40°C can lead to a decrease in 2-MAG content due to a higher rate of acyl migration.[3]

  • Select the Appropriate Solvent: The polarity of the solvent plays a significant role in the rate of acyl migration. Non-polar solvents tend to accelerate acyl migration, while polar solvents can inhibit it.[1][4]

    • Recommendation: For enzymatic ethanolysis to produce 2-MAGs, using a t-butanol/ethanol system can yield a higher percentage of the desired 2-MAG compared to a hexane/ethanol system.[4] The rate constants for acyl migration have been shown to follow the order: hexane > solvent-free > dichloromethane > ethanol ≈ acetone ≈ acetonitrile > t-butanol.[1]

  • Control Water Activity (aw): In enzymatic reactions, water activity can have a strong inhibitory effect on acyl migration.

    • Recommendation: In a lipase-inactivated system, the strongest inhibition of 2-MAG isomerization was observed at a water activity of 0.97. However, high water activity can also increase the hydrolysis of glycerides, so a balance must be found.[3]

Quantitative Data on Temperature and Solvent Effects on Acyl Migration:

Temperature (°C)Increase in Acyl Migration Rate (from 20°C)
505.6-fold

Data sourced from a study on 2-monoacylglycerols rich in DHA.[1]

Solvent System2-MAG Content after 3h Enzymatic Ethanolysis (%)
Ethanol30.6
Hexane + Ethanol15.7
t-butanol + Ethanol32.4

Data from a study on the effect of solvent on acyl migration in 2-MAG synthesis.[4]

Issue 2: Aspartimide Formation in Lipopeptide Synthesis

In the solid-phase peptide synthesis (SPPS) of lipopeptides containing aspartic acid, a common side reaction is the formation of aspartimide, which can lead to a mixture of byproducts.[5][6]

Question: I am synthesizing a lipopeptide containing an Asp-Gly sequence using Fmoc-SPPS and I'm observing significant byproduct formation. How can I prevent aspartimide formation?

Answer: Aspartimide formation is catalyzed by the base used for Fmoc deprotection (e.g., piperidine) and is highly sequence-dependent.[7] Several strategies can be employed to minimize this side reaction.

Troubleshooting Steps:

  • Use Optimized Protecting Groups: The choice of side-chain protecting group for aspartic acid is critical.

    • Recommendation: Using Fmoc-Asp(OBno)-OH has been shown to significantly reduce aspartimide formation compared to the standard Fmoc-Asp(OtBu)-OH, especially in challenging sequences like Asp-Gly.[5]

  • Modify Deprotection Conditions: Altering the base or adding acidic additives to the deprotection solution can suppress aspartimide formation.

    • Recommendation: Replacing piperidine with dipropylamine (DPA) or morpholine for Fmoc deprotection can reduce aspartimide formation.[8] The addition of a weak acid like formic acid to the piperidine solution can also minimize this side reaction.[9]

Quantitative Data on Aspartimide Formation:

Aspartic Acid DerivativeAspartimide Formation per Cycle (Asp-Gly sequence)
Fmoc-Asp(OtBu)-OHHigh
Fmoc-Asp(OMpe)-OHReduced
Fmoc-Asp(OBno)-OH0.1%

Data from a comparative study of different aspartic acid derivatives.[5]

Issue 3: Saponification in Esterification and Transesterification Reactions

During the synthesis of fatty acid esters (e.g., biodiesel), if the starting oil contains high levels of free fatty acids (FFAs) and water, the use of a base catalyst can lead to saponification (soap formation), which reduces the yield and complicates purification.[10][11]

Question: I am producing fatty acid methyl esters (FAMEs) from waste cooking oil using a potassium hydroxide (KOH) catalyst, and I am getting a low yield due to soap formation. What can I do to prevent this?

Answer: Saponification is a major side reaction in base-catalyzed transesterification when the feedstock has high FFA and water content. The choice of catalyst and pretreatment of the feedstock are key to minimizing this issue.

Troubleshooting Steps:

  • Feedstock Pretreatment: Reduce the FFA and water content of the starting oil.

    • Recommendation: A preliminary acid-catalyzed esterification step can be used to convert FFAs into esters before transesterification.[10]

  • Catalyst Selection: Choose a catalyst that is less sensitive to FFAs and water.

    • Recommendation: Heterogeneous acid catalysts, such as sulfated metal oxides or cation exchange resins, can simultaneously catalyze the esterification of FFAs and the transesterification of triglycerides and are not sensitive to water and FFAs.[2] If using a homogeneous base catalyst, potassium methoxide (KOMe) is often preferred over KOH as it results in less soap formation.[10]

Frequently Asked Questions (FAQs)

Q1: What are protecting groups and why are they important in preventing byproducts in lipid synthesis?

A1: A protecting group is a chemical moiety that is temporarily attached to a reactive functional group in a molecule to prevent it from reacting in subsequent steps of a synthesis.[3] In lipid synthesis, they are crucial for achieving chemoselectivity and avoiding side reactions. For example, in the synthesis of complex lipids with multiple hydroxyl groups, protecting groups ensure that only the desired hydroxyl group is acylated. The use of an orthogonal protecting group strategy allows for the selective removal of one protecting group while others remain intact.[3]

Q2: I see an unexpected peak in my HPLC/MS analysis after a lipid synthesis reaction. How can I identify the byproduct?

A2: Troubleshooting unexpected peaks in HPLC/MS requires a systematic approach. First, ensure the problem is repeatable. Then, consider the following:

  • Mass-to-charge ratio (m/z): The m/z of the unexpected peak can provide clues about its identity. Consider potential side reactions such as hydrolysis (loss of a fatty acid), isomerization (acyl migration), or reactions with solvents or reagents.

  • Retention time: Changes in retention time can indicate issues with the mobile phase composition, column temperature, or column equilibration.[12]

  • Injector and sample solvent: Ensure the sample is dissolved in a solvent compatible with the mobile phase to avoid peak distortion.[13] A comprehensive HPLC troubleshooting guide can help you systematically identify the source of the problem.[12][13][14][15][16]

Q3: How can I minimize byproduct formation in cationic lipid synthesis for gene delivery?

A3: The synthesis of cationic lipids often involves multiple steps where byproducts can form. To minimize these:

  • Purify intermediates: Ensure that all starting materials and intermediates are of high purity.

  • Control stoichiometry: Carefully control the molar ratios of reactants to avoid side reactions from excess reagents.

  • Optimize reaction conditions: Temperature, reaction time, and solvent choice can all impact the formation of byproducts.

  • Purification: Use appropriate purification techniques, such as column chromatography, to remove any remaining impurities from the final product. A common method for preparing cationic liposomes is the thin-film hydration method followed by extrusion to obtain vesicles of a uniform size.[17][18]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 2-Monoglycerides with Minimized Acyl Migration

This protocol describes the lipase-catalyzed alcoholysis of a triglyceride to produce 2-monoglycerides while minimizing acyl migration.

Materials:

  • Triglyceride oil (e.g., arachidonic acid-rich fungal oil)

  • Ethanol

  • t-butanol

  • Immobilized lipase (e.g., Novozym 435)

  • Saturated salt solutions for controlling water activity (aw)

  • Molecular sieves

Procedure:

  • Enzyme and Substrate Preparation:

    • Dry the immobilized lipase under vacuum.

    • Control the water activity (aw) of the lipase by equilibrating it over a saturated salt solution in a desiccator for at least 24 hours.

  • Reaction Setup:

    • In a temperature-controlled reactor, dissolve the triglyceride oil in a t-butanol/ethanol solvent system.

    • Add the pre-conditioned immobilized lipase to the reaction mixture.

  • Reaction:

    • Maintain the reaction temperature at 30°C with constant stirring.[3]

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or GC. The reaction should reach equilibrium in approximately 6 hours.[3]

  • Enzyme Removal and Product Isolation:

    • Separate the immobilized enzyme from the reaction mixture by filtration for reuse.

    • Remove the solvents under reduced pressure.

  • Purification:

    • The crude product can be purified by a two-stage extraction process to obtain high-purity 2-MAG.[3]

Protocol 2: Solid-Phase Synthesis of a Lipopeptide with Asp-Gly Motif

This protocol outlines the steps for Fmoc-based solid-phase peptide synthesis (SPPS) of a lipopeptide containing a challenging Asp-Gly sequence, with measures to prevent aspartimide formation.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids, including Fmoc-Asp(OBno)-OH

  • Palmitic acid

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF with 0.1 M HOBt)

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • Solvents: DMF, DCM

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-amino acid to the resin using a standard coupling protocol (e.g., HBTU/HOBt/DIPEA in DMF).

  • Peptide Elongation (SPPS Cycle):

    • Fmoc Deprotection: Treat the resin with the Fmoc deprotection solution for 2 x 10 minutes.

    • Washing: Wash the resin thoroughly with DMF and DCM.

    • Amino Acid Coupling: Couple the next Fmoc-amino acid (using Fmoc-Asp(OBno)-OH for the aspartic acid residue) using the chosen coupling reagents.

    • Washing: Wash the resin with DMF and DCM.

    • Repeat this cycle for each amino acid in the sequence.

  • Lipidation: After removing the final Fmoc group, couple palmitic acid to the N-terminus of the peptide.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the lipopeptide from the resin and remove the side-chain protecting groups.

  • Product Precipitation and Purification: Precipitate the crude lipopeptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude product by reverse-phase HPLC.

Visualizations

Byproduct_Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_decision Purity Check cluster_outcome Outcome cluster_identification Byproduct Identification cluster_solution Corrective Actions start Lipid Synthesis Reaction Complete analysis Analyze Crude Product (HPLC, MS, NMR) start->analysis purity_check Is Product Purity >95%? analysis->purity_check success Proceed to Final Purification/Application purity_check->success Yes troubleshoot Identify Byproduct(s) purity_check->troubleshoot No isomer Isomerization (e.g., Acyl Migration) troubleshoot->isomer Mass is identical, retention time shifted hydrolysis Hydrolysis (e.g., Loss of Acyl Chain) troubleshoot->hydrolysis Mass corresponds to loss of a known group side_reaction Side Reaction (e.g., Aspartimide, Saponification) troubleshoot->side_reaction Unexpected mass observed adjust_temp Adjust Temperature isomer->adjust_temp change_solvent Change Solvent / Water Activity isomer->change_solvent hydrolysis->change_solvent change_pg Change Protecting Group / Deprotection Conditions side_reaction->change_pg change_catalyst Change Catalyst / Pre-treat Feedstock side_reaction->change_catalyst adjust_temp->start Re-run Synthesis change_solvent->start Re-run Synthesis change_pg->start Re-run Synthesis change_catalyst->start Re-run Synthesis

Caption: Troubleshooting workflow for identifying and mitigating byproduct formation in lipid synthesis.

Catalyst_Selection_Decision_Tree cluster_start Start cluster_decision1 Feedstock Analysis cluster_decision2 Process Conditions cluster_catalysts Catalyst Choice start Esterification / Transesterification Reaction ffa_check High FFA or Water Content? start->ffa_check conditions_check Mild Conditions Required? ffa_check->conditions_check No acid_catalyst Use Heterogeneous Acid Catalyst (e.g., Sulfated Zirconia) ffa_check->acid_catalyst Yes pretreatment Pre-treat with Acid Catalyst, then use Homogeneous Base Catalyst (e.g., KOMe) ffa_check->pretreatment Yes, and high yield is critical conditions_check->acid_catalyst No base_catalyst Use Homogeneous Base Catalyst (e.g., NaOH, KOH, KOMe) conditions_check->base_catalyst Yes

Caption: Decision tree for selecting a suitable catalyst to minimize saponification.

References

common pitfalls in working with ether-linked glycerols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ether-linked glycerols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analytical characterization of ether-linked glycerols?

A1: The primary analytical challenge lies in the differentiation of ether lipid subclasses, particularly between plasmanyl (alkyl-ether) and plasmenyl (vinyl-ether, i.e., plasmalogens) species.[1][2][3] These subclasses are often isomeric, meaning they have the same mass and elemental composition, making them difficult to distinguish using mass spectrometry (MS) alone.[3] Standard mass spectrometry fragmentation techniques may not yield unique fragments to differentiate these isomers.[4] Furthermore, the limited commercial availability of a wide variety of ether lipid standards hinders method development and accurate quantification.[1][5]

Q2: My mass spectrometry data shows ambiguous peaks for ether lipids. How can I improve their identification?

A2: To improve the identification of ether-linked glycerols, especially to differentiate between plasmanyl and plasmenyl isomers, a combination of chromatographic separation and advanced mass spectrometry techniques is recommended.[1][2]

  • Liquid Chromatography (LC): Reverse-phase liquid chromatography can separate plasmanyl and plasmenyl lipids based on the slight difference in polarity conferred by the vinyl-ether bond compared to the alkyl-ether bond.[2][3]

  • Tandem Mass Spectrometry (MS/MS): While challenging, specific fragmentation strategies can aid in identification. For instance, some plasmenyl phosphatidylethanolamine (PE) lipids produce characteristic fragment ions upon collision-induced dissociation (CID) that are not observed for their plasmanyl counterparts.[4]

  • Advanced Fragmentation: Techniques like Ultraviolet Photodissociation (UVPD) mass spectrometry can provide more detailed structural information, enabling the differentiation of the four main classes of ether glycerophospholipids (PE-P, PE-O, PC-P, and PC-O).[4]

Q3: I am concerned about the stability of my ether-linked glycerol samples. What are the common degradation pathways and how can I minimize them?

A3: Ether-linked glycerols, particularly plasmalogens, are susceptible to degradation through oxidation and enzymatic pathways.

  • Oxidation: The vinyl-ether bond in plasmalogens is a target for reactive oxygen species (ROS), leading to their degradation.[6][7] This antioxidant property means they can be consumed during oxidative stress.[6][8] To minimize oxidation, it is crucial to handle samples under an inert atmosphere (e.g., nitrogen or argon) whenever possible, use antioxidants in storage solvents, and store samples at low temperatures (-80°C).

  • Enzymatic Degradation: In biological samples, enzymes like alkylglycerol monooxygenase (AGMO) and plasmalogenases can cleave the ether and vinyl-ether bonds, respectively, producing fatty aldehydes.[2][6][9][10] To prevent enzymatic degradation, it is essential to use appropriate enzyme inhibitors during sample preparation and to process samples quickly at low temperatures.

  • Acid Sensitivity: The vinyl-ether bond of plasmalogens is labile to acidic conditions.[11][12] Therefore, it is critical to avoid acidic environments during extraction and sample processing to prevent artificial degradation.

Q4: How can I accurately quantify ether-linked glycerols in my samples?

A4: Accurate quantification of ether-linked glycerols is challenging due to the analytical difficulties and the lack of standards.[1][11] A common method involves the acid-catalyzed cleavage of the vinyl-ether bond in plasmalogens to release fatty aldehydes, which can then be derivatized and quantified.[1][11] However, a significant pitfall of this method is the potential interference from naturally occurring free fatty aldehydes in the sample.[1][11] To correct for this, a parallel control reaction without acid should be performed to measure the baseline level of free aldehydes.[11] For more accurate and comprehensive quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards is the preferred method.[12]

Troubleshooting Guides

Problem 1: Poor Chromatographic Resolution of Plasmanyl and Plasmenyl Lipids
Possible Cause Suggested Solution
Inappropriate column chemistry.Use a C18 or other suitable reverse-phase column with high resolving power.
Suboptimal gradient elution.Optimize the mobile phase gradient to enhance the separation of these closely eluting isomers. A slower, more shallow gradient can often improve resolution.[2]
Incorrect mobile phase composition.Experiment with different solvent systems (e.g., methanol/acetonitrile/water with additives like ammonium formate or acetate) to improve separation.
Problem 2: Low Signal or Ion Suppression in Mass Spectrometry
Possible Cause Suggested Solution
Co-elution with high-abundance lipids.Improve chromatographic separation to reduce the number of co-eluting species.[4] Consider using a fractionation step prior to LC-MS analysis.
Inefficient ionization.Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). The choice of mobile phase additives can also significantly impact ionization efficiency.
Low abundance in the sample.Increase the amount of sample injected or consider an enrichment step for ether lipids.
Problem 3: Inconsistent Quantification Results
Possible Cause Suggested Solution
Sample degradation during preparation.Minimize freeze-thaw cycles. Work quickly on ice and use fresh solvents with antioxidants. Ensure the pH of all solutions is neutral or slightly basic to prevent acid-catalyzed hydrolysis of plasmalogens.[11][12]
Interference from other compounds.Use a more selective detection method, such as multiple reaction monitoring (MRM) or high-resolution mass spectrometry, to minimize interferences.[1]
Lack of appropriate internal standards.Use a suite of stable isotope-labeled internal standards that are structurally similar to the analytes of interest for the most accurate quantification.

Experimental Protocols

Methodology for LC-MS/MS-based Differentiation of Plasmanyl and Plasmenyl Lipids

This protocol is a general guideline and should be optimized for specific instrumentation and sample types.

  • Lipid Extraction: Perform lipid extraction using a modified Bligh-Dyer or methyl-tert-butyl ether (MTBE) method to minimize acid exposure.[13] Conduct all steps on ice.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute lipids based on their polarity. A shallow gradient is crucial for separating isomers.[2]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive and negative electrospray ionization (ESI).

    • Data Acquisition: Full scan followed by data-dependent MS/MS.

    • Fragmentation: Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). For more detailed structural analysis, UVPD can be employed.[4]

    • Data Analysis: Identify plasmanyl and plasmenyl lipids based on their characteristic retention time shifts and fragmentation patterns.[2][3] Plasmenyl lipids typically elute slightly earlier than their corresponding plasmanyl isomers in reverse-phase chromatography.[3]

Visualizations

Experimental_Workflow Sample Biological Sample Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction LC Reverse-Phase LC (Isomer Separation) Extraction->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Data Data Analysis (Identification & Quantification) MS->Data Result Characterized Ether Lipids Data->Result

Caption: Workflow for the analysis of ether-linked glycerols.

Degradation_Pathways Plasmalogen Plasmenyl Glycerol (Vinyl-Ether) Aldehyde Fatty Aldehyde Plasmalogen->Aldehyde Enzymatic Plasmalogen->Aldehyde Hydrolysis OxidizedLipid Oxidized Lipid Products Plasmalogen->OxidizedLipid Oxidation Plasmanyl Plasmanyl Glycerol (Alkyl-Ether) Plasmanyl->Aldehyde Enzymatic ROS Reactive Oxygen Species ROS->Plasmalogen Acid Acidic Conditions Acid->Plasmalogen Plasmalogenase Plasmalogenase Plasmalogenase->Plasmalogen AGMO Alkylglycerol Monooxygenase (AGMO) AGMO->Plasmanyl

Caption: Major degradation pathways of ether-linked glycerols.

References

Technical Support Center: Synthesis of 1-O-Octadecyl-2-O-benzyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and scale-up of 1-O-Octadecyl-2-O-benzyl-rac-glycerol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and effective strategy is a two-step synthesis. The first step involves the formation of 1-O-octadecyl-rac-glycerol. This is followed by the selective benzylation of the secondary hydroxyl group at the 2-position of the glycerol backbone.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters include strict anhydrous reaction conditions, the choice of a suitable base and solvent, precise temperature control, and careful monitoring of the reaction progress to minimize side product formation.

Q3: What are the major impurities I might encounter?

A3: Common impurities include unreacted starting materials (1-O-octadecyl-rac-glycerol, benzyl bromide), over-alkylation products (1,3-di-O-benzyl-2-O-octadecyl-rac-glycerol), and byproducts from side reactions such as elimination of benzyl bromide.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common method. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can effectively separate the starting material, the desired product, and major byproducts. Staining with potassium permanganate or iodine can help visualize the spots.

Q5: What is the recommended method for purification of the final product?

A5: Column chromatography using silica gel is the standard method for purifying this compound. A gradient elution with a hexane/ethyl acetate solvent system is typically effective.

Experimental Protocols

Step 1: Synthesis of 1-O-Octadecyl-rac-glycerol

This procedure is adapted from standard methods for the synthesis of 1-O-alkyl-rac-glycerols.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Glycidol74.087.41 g0.1
Octadecanol270.5027.05 g0.1
Sodium Metal22.990.23 g0.01
Anhydrous Methanol32.0450 mL-

Procedure:

  • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve octadecanol in anhydrous methanol.

  • Carefully add small pieces of sodium metal to the solution. The reaction is exothermic and generates hydrogen gas. Allow the sodium to react completely to form sodium octadecanoxide.

  • To this solution, add glycidol dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (Hexane:Ethyl Acetate 7:3). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it with a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove any salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-O-octadecyl-rac-glycerol. This is often a white, waxy solid and may be used in the next step without further purification if TLC analysis shows high purity.

Step 2: Synthesis of this compound

This procedure is a modified Williamson ether synthesis.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-O-Octadecyl-rac-glycerol344.5834.46 g0.1
Sodium Hydride (60% dispersion in oil)24.004.4 g0.11
Benzyl Bromide171.0418.81 g (13.1 mL)0.11
Anhydrous Tetrahydrofuran (THF)-200 mL-

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride in mineral oil.

  • Wash the sodium hydride with anhydrous hexane (2 x 20 mL) to remove the mineral oil, decanting the hexane carefully under a stream of nitrogen.

  • Add anhydrous THF to the flask.

  • Dissolve 1-O-octadecyl-rac-glycerol in anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C (ice bath).

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC (Hexane:Ethyl Acetate 9:1). The starting diol should be replaced by a less polar spot corresponding to the benzylated product.

  • Once the reaction is complete, quench it carefully by the slow addition of methanol at 0 °C, followed by water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Step 1: Low yield of 1-O-octadecyl-rac-glycerol Incomplete reaction.- Ensure all reagents are anhydrous. - Extend the reflux time and monitor by TLC until the starting material is consumed.
Side reactions.- Maintain strict temperature control during the addition of glycidol.
Step 2: Incomplete benzylation Insufficient base or benzyl bromide.- Use a slight excess of sodium hydride and benzyl bromide (1.1-1.2 equivalents).
Inactive sodium hydride.- Use fresh, high-quality sodium hydride. Ensure proper handling to avoid exposure to moisture.
Steric hindrance.- While less of an issue for the secondary hydroxyl, ensure adequate reaction time.
Step 2: Formation of multiple products (seen on TLC) Over-benzylation (dibenzylated product).- Use a controlled amount of benzyl bromide (close to 1 equivalent). - Add the benzyl bromide slowly at a low temperature.
Elimination of benzyl bromide (forms stilbene).- Maintain a moderate reaction temperature. Avoid excessive heating.
Purification: Poor separation during column chromatography Inappropriate solvent system.- Optimize the eluent system using TLC. A less polar solvent system may be required for better separation of the product from non-polar impurities.
Column overloading.- Use an appropriate amount of silica gel relative to the crude product (typically a 50:1 to 100:1 ratio by weight).
Scale-up: Exothermic reaction is difficult to control Inefficient heat dissipation.- Use a reactor with a larger surface area-to-volume ratio or a jacketed reactor with a cooling system. - Control the rate of addition of reagents.
Scale-up: Handling of sodium hydride Safety concerns with large quantities.- Consider using alternative, safer bases such as potassium tert-butoxide or sodium bis(trimethylsilyl)amide.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-O-Octadecyl-rac-glycerol cluster_step2 Step 2: Benzylation Glycidol Glycidol Step1_Reaction Alkoxide Formation & Ring Opening Glycidol->Step1_Reaction Octadecanol Octadecanol Octadecanol->Step1_Reaction Na_MeOH Sodium in Methanol Na_MeOH->Step1_Reaction Product1 1-O-Octadecyl-rac-glycerol Step1_Reaction->Product1 Product1_input 1-O-Octadecyl-rac-glycerol Product1->Product1_input Step2_Reaction Williamson Ether Synthesis Product1_input->Step2_Reaction NaH Sodium Hydride NaH->Step2_Reaction BnBr Benzyl Bromide BnBr->Step2_Reaction Final_Product This compound Step2_Reaction->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product (TLC) Start->Impure_Product Scaleup_Issue Scale-up Difficulty Start->Scaleup_Issue Incomplete_Rxn Incomplete Reaction? Low_Yield->Incomplete_Rxn Multiple_Spots Multiple Spots on TLC? Impure_Product->Multiple_Spots Exotherm Exotherm Control? Scaleup_Issue->Exotherm Reagent_Handling Reagent Handling? Scaleup_Issue->Reagent_Handling Anhydrous Check Anhydrous Conditions Incomplete_Rxn->Anhydrous Yes Extend_Time Extend Reaction Time Incomplete_Rxn->Extend_Time No Over_Alkylation Over-alkylation? Multiple_Spots->Over_Alkylation Yes Elimination Elimination Byproduct? Multiple_Spots->Elimination Yes Control_Reagent Control Stoichiometry Over_Alkylation->Control_Reagent Control_Temp Control Temperature Elimination->Control_Temp Cooling Improve Cooling/Addition Rate Exotherm->Cooling Alt_Base Consider Alternative Base Reagent_Handling->Alt_Base

Caption: Troubleshooting decision tree for synthesis issues.

Validation & Comparative

Purity Validation of 1-O-Octadecyl-2-O-benzyl-rac-glycerol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for synthetic lipid intermediates like 1-O-Octadecyl-2-O-benzyl-rac-glycerol is paramount in drug development and manufacturing. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the validation of this compound purity, benchmarked against other common analytical techniques. Experimental protocols and supporting data are presented to aid in the selection and implementation of the most suitable analytical methodology.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds such as this compound. Both normal-phase and reversed-phase chromatography can be employed, each offering distinct advantages. Normal-phase HPLC separates analytes based on their polarity, making it effective for class separation of lipids. In contrast, reversed-phase HPLC separates molecules based on their hydrophobicity and is well-suited for resolving individual molecular species. Given the structure of this compound, a reversed-phase method is often preferred for purity analysis as it can effectively separate the target compound from less hydrophobic or more hydrophobic impurities.

A study detailing the synthesis of a derivative of 1-O-octadecyl-2-O-benzyl-sn-glycerol confirmed the purity of the synthesized compound to be greater than 95% using HPLC analysis, underscoring the suitability of this technique for purity validation of this class of molecules.[1][2]

Comparison of Analytical Techniques

While HPLC is a powerful tool, other analytical methods can also be employed for the purity assessment of this compound. The choice of technique often depends on the specific requirements of the analysis, such as the need for high throughput, structural elucidation of impurities, or cost-effectiveness.

Analytical TechniquePrincipleAdvantagesDisadvantages
Reversed-Phase HPLC (RP-HPLC) Partitioning between a non-polar stationary phase and a polar mobile phase.High resolution and sensitivity, suitable for non-volatile and thermally unstable compounds, quantitative accuracy.May require derivatization for some detectors, solvent consumption can be high.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Excellent for identifying volatile impurities, provides structural information.Requires derivatization to increase volatility, not suitable for thermally labile compounds.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material based on polarity.Simple, rapid, and inexpensive for qualitative screening of impurities.Lower resolution and sensitivity compared to HPLC, not easily quantifiable.

Experimental Protocols

HPLC Purity Validation of this compound

This protocol describes a reversed-phase HPLC method for the quantitative determination of the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample of this compound for analysis

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Isopropanol.

  • Gradient Program:

    • 0-10 min: 80% Acetonitrile, 20% Isopropanol

    • 10-25 min: Gradient to 50% Acetonitrile, 50% Isopropanol

    • 25-30 min: Hold at 50% Acetonitrile, 50% Isopropanol

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 210 nm or ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample and reference standard in the initial mobile phase composition to a concentration of 1 mg/mL.

Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

GC-MS Analysis of Potential Volatile Impurities

This method is suitable for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis process.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Solvent (e.g., Dichloromethane)

GC-MS Conditions:

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 min

    • Ramp: 10°C/min to 300°C, hold for 10 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 50-600

Sample Preparation: A sample of this compound is derivatized to increase the volatility of any potential impurities.

Thin-Layer Chromatography (TLC) for Qualitative Purity Assessment

TLC provides a rapid and cost-effective method for the qualitative assessment of purity and for monitoring the progress of purification.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • UV lamp (254 nm)

  • Staining reagent (e.g., phosphomolybdic acid or iodine vapor)

Procedure:

  • Dissolve the sample in a suitable solvent (e.g., chloroform).

  • Spot the sample onto the TLC plate.

  • Develop the plate in a chamber containing a mobile phase of hexane:ethyl acetate (e.g., 80:20 v/v).

  • After development, visualize the spots under a UV lamp and/or by staining.

  • The presence of multiple spots indicates the presence of impurities.

Visualizing the Workflow

HPLC_Validation_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Initial Mobile Phase Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Initial Mobile Phase Standard->Dissolve_Standard Inject Inject into HPLC Dissolve_Sample->Inject Dissolve_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV/ELSD) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity validation of this compound.

Potential Impurities and their Analysis

Potential impurities in synthetically produced this compound can arise from starting materials, byproducts of the reaction, or degradation products. These may include:

  • Starting Materials: Unreacted octadecanol, benzyl chloride, or glycerol derivatives.

  • Byproducts: Di-octadecyl glycerol or di-benzyl glycerol species.

  • Degradation Products: Lysophospholipid-like structures or free fatty acids resulting from hydrolysis.

HPLC is well-suited to separate the main component from these potential impurities due to differences in their polarity and hydrophobicity. GC-MS can be particularly useful for identifying volatile starting materials or smaller byproducts after derivatization. TLC offers a quick screen for the presence of more polar or less polar impurities.

Impurity_Analysis_Logic cluster_impurities Potential Impurities cluster_analysis Analytical Techniques Compound This compound HPLC HPLC Compound->HPLC is analyzed by GCMS GC-MS Compound->GCMS is analyzed by TLC TLC Compound->TLC is analyzed by Starting_Materials Starting Materials (e.g., Octadecanol) Starting_Materials->HPLC detected by Starting_Materials->GCMS detected by Starting_Materials->TLC detected by Byproducts Byproducts (e.g., Di-substituted glycerols) Byproducts->HPLC detected by Byproducts->TLC detected by Degradation Degradation Products (e.g., Lysolipids) Degradation->HPLC detected by Degradation->TLC detected by

Caption: Logical relationship for the analysis of potential impurities.

References

A Researcher's Guide to Alternative Protecting Groups for Glycerol in Lipid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid synthesis, the strategic selection of protecting groups for glycerol is paramount. This guide provides an objective comparison of common and alternative protecting groups, supported by experimental data, to inform the rational design of synthetic routes for complex glycerolipids.

The trifunctional nature of glycerol presents a significant challenge in the regioselective synthesis of lipids. Protecting groups are essential tools to temporarily mask one or two hydroxyl moieties, thereby directing acylation, phosphorylation, or glycosylation to the desired position. The ideal protecting group should be easy to introduce in high yield, stable under various reaction conditions, and readily removed with high efficiency under mild conditions that do not compromise the integrity of the target lipid. This guide explores the performance of several key protecting groups for glycerol: benzyl ethers, silyl ethers, and isopropylidene acetals, with a focus on their application in the synthesis of complex lipids.

Comparative Performance of Glycerol Protecting Groups

The choice of a protecting group is a critical decision in the design of a synthetic pathway. The following table summarizes quantitative data on the yield and reaction conditions for the protection of glycerol using different methodologies, as well as the conditions for their removal. It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, the data presented here is a compilation from various sources and should be interpreted with consideration of the specific reaction context.

Protecting GroupReagents and Conditions for ProtectionTypical Yield (%)Deprotection ConditionsNotes
Benzyl (Bn) Benzyl bromide (BnBr), NaH, DMFHigh (Specific yield not consistently reported across comparative studies)H₂, Pd/C, EtOH or EtOAcStable to a wide range of acidic and basic conditions. Orthogonal to silyl ethers.
Benzyl alcohol, ZSM-5 catalyst, 150°C, 7h86 (for monobenzylation)[1]Zeolite catalysts offer a more selective method for monobenzylation.
p-Methoxybenzyl (PMB) PMB-Cl, NaH, DMFHighDDQ, CH₂Cl₂/H₂O or CAN, CH₃CN/H₂OMore readily cleaved under oxidative conditions than the unsubstituted benzyl group.
tert-Butyldimethylsilyl (TBDMS) TBDMSCl, Imidazole, DMF, rtHigh (Specific yield not consistently reported across comparative studies)TBAF, THF; or mild acid (e.g., AcOH)Good stability under neutral and basic conditions. Labile to fluoride ions and acidic conditions.
Isopropylidene (acetonide) Acetone, p-toluenesulfonic acid, petroleum ether, reflux87-90[2]Mild acid (e.g., AcOH/H₂O/DME)Protects the 1,2- or 2,3-hydroxyls simultaneously. Stable to basic and hydrogenolysis conditions.
2,2-dimethoxypropane, PTSA, acetone, rt, 24hNot specified in comparative studiesA common and efficient method for acetonide formation.

In-Depth Analysis of Protecting Groups

Benzyl Ethers: The Robust Workhorse

Benzyl ethers are a classic choice for protecting hydroxyl groups due to their exceptional stability across a wide pH range, making them compatible with many synthetic transformations, including esterification and phosphorylation.

Protection: The most common method for the introduction of a benzyl group is the Williamson ether synthesis, employing benzyl bromide in the presence of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF). For a more selective monobenzylation of glycerol, zeolite catalysts have been shown to be effective, affording the 3-O-benzyl-sn-glycerol in high yield[1].

Deprotection: The primary method for cleaving benzyl ethers is catalytic hydrogenolysis (H₂ gas with a palladium catalyst on carbon), which is generally clean and high-yielding. This method is orthogonal to silyl ethers and acetals. However, it is incompatible with molecules containing other reducible functional groups, such as alkenes or alkynes.

An important consideration in lipid synthesis is the stability of ester bonds during deprotection. Catalytic hydrogenolysis is advantageous as it does not affect ester functionalities.

Silyl Ethers: Tunable Lability

Silyl ethers offer a versatile alternative to benzyl ethers, with their stability being tunable based on the steric bulk of the substituents on the silicon atom. The general order of stability towards acid hydrolysis is: TMS (trimethylsilyl) < TES (triethylsilyl) < TBDMS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl).

Protection: The introduction of a TBDMS group, a commonly used silyl ether, is typically achieved by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole in DMF.

Deprotection: Silyl ethers are most commonly cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in an organic solvent like tetrahydrofuran (THF). This deprotection method is orthogonal to benzyl ethers and acetals. They are also labile to acidic conditions, with the rate of cleavage being highly dependent on the steric hindrance around the silicon atom. This differential lability allows for selective deprotection strategies in the synthesis of complex polyhydroxylated molecules. Importantly, fluoride-mediated deprotection is compatible with ester groups.

Isopropylidene Acetals: Cyclic Protection of Diols

Isopropylidene acetals, also known as acetonides, are particularly useful for the simultaneous protection of vicinal diols, such as the 1,2- or 2,3-hydroxyls of glycerol.

Protection: The formation of an isopropylidene acetal is typically achieved by reacting glycerol with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA)[2]. The reaction is driven to completion by removing the water formed during the reaction.

Deprotection: Isopropylidene acetals are stable to basic and hydrogenolysis conditions but are readily cleaved under mild acidic conditions, such as aqueous acetic acid. This orthogonality makes them valuable in combination with benzyl and silyl ethers. The mild acidic deprotection conditions are generally compatible with fatty acid esters, although prolonged exposure or stronger acids can lead to ester hydrolysis or acyl migration.

Experimental Protocols

General Procedure for Monobenzylation of Glycerol using Zeolite Catalyst[1]
  • In a reaction vessel, combine equimolar amounts of glycerol and benzyl alcohol.

  • Add 2 wt% of ZSM-5 zeolite catalyst to the mixture.

  • Heat the reaction mixture to 150°C with stirring for 7 hours.

  • Monitor the reaction progress by gas chromatography (GC).

  • Upon completion, cool the reaction mixture and separate the catalyst by filtration.

  • The product, 3-(benzyloxy)propane-1,2-diol, can be purified by distillation or column chromatography.

General Procedure for TBDMS Protection of a Primary Alcohol
  • Dissolve the alcohol (1.0 eq) in anhydrous DMF.

  • Add imidazole (1.5-2.5 eq).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1-1.5 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the silylated product by flash column chromatography.

General Procedure for Isopropylidene Protection of Glycerol[2]
  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve glycerol (1.0 eq) in a large excess of acetone.

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Add an azeotroping solvent such as petroleum ether.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate).

  • Remove the solvent under reduced pressure.

  • The resulting isopropylidene glycerol can be purified by distillation.

General Procedure for Deprotection of Benzyl Ethers by Catalytic Hydrogenolysis
  • Dissolve the benzyl-protected compound in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

General Procedure for Deprotection of TBDMS Ethers using TBAF
  • Dissolve the TBDMS-protected compound in anhydrous THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the deprotected product by flash column chromatography if necessary.

General Procedure for Deprotection of Isopropylidene Acetals
  • Dissolve the isopropylidene-protected compound in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid) or a mixture of acetic acid, water, and an organic cosolvent like DME.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the deprotected product by column chromatography if necessary.

Visualizing Synthetic Strategies

The following diagrams illustrate key experimental workflows and logical relationships in the protection and deprotection of glycerol for lipid synthesis.

Protection_Workflow Glycerol Glycerol Protected_Glycerol Protected Glycerol Glycerol->Protected_Glycerol Protection Lipid_Intermediate Lipid Intermediate Protected_Glycerol->Lipid_Intermediate Acylation / Phosphorylation Target_Lipid Target Lipid Lipid_Intermediate->Target_Lipid Deprotection

Caption: General workflow for lipid synthesis using a protected glycerol intermediate.

Orthogonal_Protection cluster_Glycerol Glycerol with Orthogonal Protecting Groups cluster_Protected Selectively Protected Glycerol cluster_Deprotection Selective Deprotection G_OH1 OH (Position 1) PG1_OH1 O-PG1 (e.g., Benzyl) G_OH1->PG1_OH1 Protection 1 G_OH2 OH (Position 2) PG2_OH2 O-PG2 (e.g., TBDMS) G_OH2->PG2_OH2 Protection 2 G_OH3 OH (Position 3) Free_OH3 OH (Free) G_OH3->Free_OH3 Remains Free Deprotect1 Deprotect PG1 PG1_OH1->Deprotect1 Condition A (e.g., H2/Pd) Deprotect2 Deprotect PG2 PG2_OH2->Deprotect2 Condition B (e.g., TBAF) Deprotect1->G_OH1 Deprotect2->G_OH2

Caption: Conceptual diagram of an orthogonal protection strategy for glycerol.

References

A Comparative Guide to the Biological Activity of Eicosanoids Derived from Arachidonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of major classes of eicosanoids derived from the precursor arachidonic acid: prostaglandins (PGs), leukotrienes (LTs), and thromboxanes (TXs). These lipid mediators are critical signaling molecules involved in a vast array of physiological and pathological processes, making them key targets for therapeutic intervention. This document summarizes their quantitative biological activities, details the experimental protocols used to determine these activities, and illustrates their primary signaling pathways.

I. Comparative Biological Activities of Eicosanoids

The biological potency of eicosanoids is typically quantified by their half-maximal effective concentration (EC₅₀) in functional assays or their equilibrium dissociation constant (Kᵢ) in receptor binding assays. Lower values indicate higher potency or binding affinity, respectively. The following tables consolidate data from various studies to provide a comparative overview. It is important to note that absolute values can vary depending on the specific experimental system (e.g., tissue origin, cell type, assay conditions).

LigandReceptorBiological EffectEC₅₀ / Kᵢ (nM)Tissue/Cell Type
Prostaglandins
Prostaglandin E₂ (PGE₂)EP₁/EP₃Smooth Muscle Contraction9,600[1]Rat Tail Artery
Prostaglandin E₂ (PGE₂)EP₂/EP₄Smooth Muscle Relaxation7.9 - 199.5[2]Human Intrarenal Arteries
Prostaglandin E₂ (PGE₂)EP₂Inhibition of Neutrophil Chemotaxis90[3]Human Neutrophils
Prostaglandin E₂ (PGE₂)EP₂Adenylyl Cyclase Activation67[4]Human Nonpigmented Ciliary Epithelial Cells
Prostaglandin F₂α (PGF₂α)FPUterine ContractionPotent (specific EC₅₀ not provided)Human Uterus[1]
Leukotrienes
Leukotriene B₄ (LTB₄)BLT₁Neutrophil ChemotaxisPotent (specific EC₅₀ not provided)Human Neutrophils[5]
Leukotriene D₄ (LTD₄)CysLT₁Bronchoconstriction0.58[5][6]Human Small Bronchioles
Leukotriene C₄ (LTC₄)CysLT₁BronchoconstrictionPotent (specific EC₅₀ not provided)Human Bronchi[1]
Leukotriene E₄ (LTE₄)CysLT₁Bronchoconstriction4.6[6]Human Small Bronchioles
Thromboxanes
Thromboxane A₂ (TXA₂)TPPlatelet Aggregation (in PRP)66[6]Human Platelets
Thromboxane A₂ (TXA₂)TPPlatelet Aggregation (washed)163[6]Human Platelets
U-46619 (TXA₂ mimetic)TPPlatelet Aggregation372[7]Human Platelets
U-46619 (TXA₂ mimetic)TPVasoconstrictionPotent (specific EC₅₀ not provided)Pial Arterioles[8]
Prostaglandin H₂ (PGH₂)TPPlatelet Aggregation (washed)45[6]Human Platelets
LigandReceptorKᵢ (nM)Tissue/Cell Type
Leukotriene Receptor Antagonists
ZafirlukastCysLT₁0.34Guinea Pig Lung Membranes
MontelukastCysLT₁0.52Differentiated Human U937 Cells
PranlukastCysLT₁0.63Not specified
Thromboxane/PGH₂ Receptor Ligands
Prostaglandin H₂ (PGH₂)TP43Washed Human Platelets[6]
Thromboxane A₂ (TXA₂)TP125Washed Human Platelets[6]

II. Signaling Pathways

The biological effects of these lipid mediators are initiated by their interaction with specific G-protein coupled receptors (GPCRs), leading to the activation of distinct intracellular signaling cascades.

A. Prostaglandin E₂ (PGE₂) Signaling

PGE₂ can elicit a range of responses by binding to four different receptor subtypes (EP1-EP4), which couple to different G-proteins and downstream effectors.

PGE2_Signaling PGE2 Prostaglandin E₂ EP1 EP1 Receptor (Gq-coupled) PGE2->EP1 EP2 EP2 Receptor (Gs-coupled) PGE2->EP2 EP3 EP3 Receptor (Gi-coupled) PGE2->EP3 EP4 EP4 Receptor (Gs-coupled) PGE2->EP4 PLC Phospholipase C (PLC) EP1->PLC AC_inc Adenylyl Cyclase (AC) EP2->AC_inc AC_dec Adenylyl Cyclase (AC) EP3->AC_dec EP4->AC_inc IP3_DAG IP₃ & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Smooth_Muscle_Contraction Smooth Muscle Contraction Ca2->Smooth_Muscle_Contraction cAMP_inc ↑ cAMP AC_inc->cAMP_inc PKA Protein Kinase A (PKA) cAMP_inc->PKA Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Inflammation_Modulation Inflammation Modulation PKA->Inflammation_Modulation cAMP_dec ↓ cAMP AC_dec->cAMP_dec

PGE₂ Signaling Pathways
B. Leukotriene Signaling

Leukotrienes are potent mediators of inflammation and allergic responses. Leukotriene B₄ (LTB₄) primarily acts on BLT receptors to promote chemotaxis, while cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) act on CysLT receptors to induce bronchoconstriction and increase vascular permeability.

Leukotriene_Signaling LTB4 Leukotriene B₄ BLT1_2 BLT₁/BLT₂ Receptors (Gi/Gq-coupled) LTB4->BLT1_2 CysLTs Cysteinyl LTs (LTC₄, LTD₄, LTE₄) CysLT1_2 CysLT₁/CysLT₂ Receptors (Gq-coupled) CysLTs->CysLT1_2 PLC_LT Phospholipase C (PLC) BLT1_2->PLC_LT CysLT1_2->PLC_LT IP3_DAG_LT IP₃ & DAG PLC_LT->IP3_DAG_LT Ca2_LT ↑ Intracellular Ca²⁺ IP3_DAG_LT->Ca2_LT Chemotaxis Chemotaxis & Inflammation Ca2_LT->Chemotaxis Bronchoconstriction Bronchoconstriction Ca2_LT->Bronchoconstriction Vascular_Permeability ↑ Vascular Permeability Ca2_LT->Vascular_Permeability Thromboxane_Signaling TXA2 Thromboxane A₂ TP TP Receptor (Gq/G₁₂/₁₃-coupled) TXA2->TP PLC_TX Phospholipase C (PLC) TP->PLC_TX Gq RhoGEF RhoGEF TP->RhoGEF G₁₂/₁₃ IP3_DAG_TX IP₃ & DAG PLC_TX->IP3_DAG_TX RhoA RhoA RhoGEF->RhoA Ca2_TX ↑ Intracellular Ca²⁺ IP3_DAG_TX->Ca2_TX Platelet_Aggregation Platelet Aggregation RhoA->Platelet_Aggregation Vasoconstriction Vasoconstriction RhoA->Vasoconstriction Ca2_TX->Platelet_Aggregation Ca2_TX->Vasoconstriction Binding_Assay_Workflow A Prepare serial dilutions of test compound B Incubate membranes, [³H]-LTB₄, and test compound/buffer/unlabeled LTB₄ A->B C Separate bound from free radioligand by rapid filtration B->C D Wash filters to remove non-specifically bound radioligand C->D E Measure radioactivity on filters using scintillation counting D->E F Analyze data to determine IC₅₀ and Kᵢ values E->F ELISA_Workflow A Add standards and samples to wells B Add PGE₂-HRP conjugate and PGE₂ monoclonal antibody A->B C Incubate to allow competitive binding B->C D Wash wells to remove unbound reagents C->D E Add substrate solution and incubate D->E F Add stop solution and measure absorbance E->F G Calculate PGE₂ concentration from standard curve F->G

References

The Achilles' Heel of a Workhorse: Navigating the Limitations of Benzyl Protection in Modern Lipid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to orthogonal protecting group strategies for researchers, scientists, and drug development professionals.

In the intricate landscape of multi-step lipid synthesis, the hydroxyl protecting group is a cornerstone of success. Among the myriad of choices, the benzyl (Bn) ether has long been a workhorse, lauded for its robustness and ease of installation. However, the very stability that makes it attractive also presents its most significant drawback, particularly in the synthesis of unsaturated lipids that are central to cellular function and drug delivery systems. The standard method for benzyl ether cleavage—catalytic hydrogenolysis—is notoriously incompatible with the delicate carbon-carbon double bonds that characterize many biologically active lipids, leading to unwanted reduction and loss of product. This guide provides a critical comparison of benzyl protection against modern orthogonal strategies, supported by experimental data, to inform the rational design of complex lipid synthesis.

The Core Limitation: A Lack of Orthogonality

The central challenge of using benzyl ethers in lipid synthesis lies in the harsh conditions required for their removal. The most common deprotection method, catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst), readily reduces alkenes and alkynes present in the fatty acid chains of many lipids.[1] This lack of chemoselectivity renders the benzyl group unsuitable for the synthesis of unsaturated lipids like glycerophospholipids, sphingolipids, and prostaglandins, where the preservation of double bond integrity is paramount. While alternative deprotection methods for benzyl ethers exist, such as strong acid treatment or dissolving metal reductions, they often employ conditions that can degrade sensitive lipid structures.[2]

Orthogonal Alternatives: A Comparative Analysis

To overcome these limitations, researchers have turned to orthogonal protecting group strategies. These strategies employ protecting groups that can be removed under distinct, mild conditions that do not interfere with other functional groups in the molecule. Here, we compare benzyl protection with two widely used orthogonal alternatives: the p-methoxybenzyl (PMB) ether and the tert-butyldimethylsilyl (TBDMS) ether.

Quantitative Performance Data

The following table summarizes a comparison of these protecting groups in the context of lipid synthesis, drawing on data from the chemoenzymatic synthesis of enantiostructured triacylglycerols.[3]

FeatureBenzyl (Bn) Etherp-Methoxybenzyl (PMB) Ethertert-Butyldimethylsilyl (TBDMS) Ether
Protection Conditions BnBr, NaH, THF/DMFPMB-Cl, NaH, THFTBDMS-Cl, Imidazole, DMF
Protection Yield Typically >90%76-92%[3][4]Typically >90%
Deprotection Method Catalytic Hydrogenolysis (H₂, Pd/C)Oxidative Cleavage (DDQ)Acid/Fluoride (AcOH or TBAF)
Deprotection Yield High, but reduces C=C bonds91-95%[3]Typically >90%
Compatibility with Unsaturated Lipids PoorExcellent[3]Excellent[5][6]
Orthogonality LowHigh (orthogonal to silyl ethers and esters)[4]High (orthogonal to benzyl/PMB ethers)

Experimental Protocols

Detailed methodologies for the protection and deprotection of hydroxyl groups in lipid precursors are provided below.

Protocol 1: Benzyl (Bn) Protection of a Glycerol Derivative

This protocol describes the benzylation of a free hydroxyl group on a glycerol backbone using benzyl bromide and sodium hydride.

Materials:

  • Glycerol derivative (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 equiv)

  • Benzyl bromide (BnBr) (1.5–2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Triethylamine

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the glycerol derivative in anhydrous DMF or THF under an argon atmosphere.

  • Cool the solution to 0 °C and add NaH portion-wise.

  • Add BnBr to the solution at 0 °C.

  • Stir the reaction mixture, allowing it to gradually warm to room temperature, until the starting material is consumed as monitored by TLC.

  • Cool the reaction to 0 °C and quench with an excess of triethylamine.

  • Dilute the mixture with EtOAc and wash with water, followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Protocol 2: Deprotection of Benzyl Ethers via Catalytic Transfer Hydrogenation

This method offers a milder alternative to high-pressure hydrogenation for benzyl group removal, though it may still affect some unsaturated systems.[1][7]

Materials:

  • Benzyl-protected lipid (1.0 equiv)

  • 10% Palladium on carbon (Pd/C)

  • Formic acid (HCOOH) or Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Dissolve the benzyl-protected lipid in MeOH or EtOH.

  • Carefully add 10% Pd/C to the solution.

  • Add formic acid or ammonium formate as a hydrogen donor.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected lipid.

Protocol 3: p-Methoxybenzyl (PMB) Protection of a Diacylglycerol

This protocol details the protection of a hydroxyl group as a PMB ether, a key step in synthesizing complex lipids with orthogonal protection strategies.[4]

Materials:

  • Diacylglycerol (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (4.0 equiv)

  • p-Methoxybenzyl chloride (PMB-Cl) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF)

  • 1 M Sodium methoxide (NaOMe) in MeOH

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the diacylglycerol in a mixture of anhydrous THF and DMF.

  • Cool the solution to 0 °C in an ice-water bath and add NaH portion-wise.

  • Stir the mixture at 0 °C until gas evolution ceases.

  • Slowly add a solution of PMB-Cl in THF at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of 1 M NaOMe in MeOH.

  • Dilute with EtOAc and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel flash chromatography.

Protocol 4: Oxidative Deprotection of a PMB-Protected Lipid with DDQ

This protocol describes the selective cleavage of a PMB ether in the presence of other sensitive functional groups, such as double bonds.[3][4]

Materials:

  • PMB-protected lipid (1.0 equiv)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.3 equiv)

  • Dichloromethane (CH₂Cl₂)

  • 0.1 M pH 7 sodium phosphate buffer

  • Ethyl acetate (EtOAc) in hexanes

Procedure:

  • Dissolve the PMB-protected lipid in a mixture of CH₂Cl₂ and 0.1 M pH 7 sodium phosphate buffer (18:1 v/v).

  • Cool the solution to 0 °C.

  • Slowly add solid DDQ to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Directly load the crude mixture onto a silica gel column.

  • Elute with a gradient of EtOAc in hexanes to yield the deprotected lipid.

Protocol 5: tert-Butyldimethylsilyl (TBDMS) Protection of a Glycerol Derivative

This protocol outlines the protection of a hydroxyl group as a TBDMS ether, a common strategy for achieving orthogonality with benzyl and PMB ethers.

Materials:

  • Glycerol derivative (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv)

  • Imidazole (2.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the glycerol derivative, TBDMS-Cl, and imidazole in anhydrous DMF at room temperature under an inert atmosphere.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the resulting TBDMS ether by flash column chromatography.

Protocol 6: Deprotection of a TBDMS-Protected Lipid with TBAF

This protocol describes the fluoride-mediated cleavage of a TBDMS ether, a mild and highly selective deprotection method.[8]

Materials:

  • TBDMS-protected lipid (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected lipid in anhydrous THF at room temperature under an inert atmosphere.

  • Add the TBAF solution dropwise to the stirred solution.

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the deprotected lipid.

Visualizing the Workflow: A Comparison of Deprotection Strategies

The choice of protecting group dictates the synthetic route and the conditions the lipid molecule must endure. The following diagrams illustrate the divergent pathways for deprotection.

G cluster_Bn Benzyl (Bn) Protection cluster_PMB p-Methoxybenzyl (PMB) Protection cluster_TBDMS tert-Butyldimethylsilyl (TBDMS) Protection Bn_Protected Bn-Protected Lipid (Unsaturated) H2_PdC H₂/Pd-C (Catalytic Hydrogenolysis) Bn_Protected->H2_PdC Reduced_Lipid Saturated Lipid (Undesired Product) H2_PdC->Reduced_Lipid PMB_Protected PMB-Protected Lipid (Unsaturated) DDQ DDQ (Oxidative Cleavage) PMB_Protected->DDQ Deprotected_Lipid_PMB Unsaturated Lipid (Desired Product) DDQ->Deprotected_Lipid_PMB TBDMS_Protected TBDMS-Protected Lipid (Unsaturated) TBAF TBAF (Fluoride Cleavage) TBDMS_Protected->TBAF Deprotected_Lipid_TBDMS Unsaturated Lipid (Desired Product) TBAF->Deprotected_Lipid_TBDMS

Caption: Divergent deprotection pathways for protected lipids.

Conclusion

While the benzyl ether remains a valuable tool in the synthetic chemist's arsenal, its significant limitations in the context of unsaturated lipid synthesis are undeniable. The inability to chemoselectively deprotect in the presence of reducible functional groups necessitates the adoption of orthogonal protecting group strategies. As demonstrated, PMB and silyl ethers offer robust and reliable alternatives, enabling the synthesis of complex, biologically relevant lipids with high fidelity. The choice between these and other protecting groups will ultimately depend on the specific synthetic target and the overall strategic plan. However, a thorough understanding of the limitations of classical methods and the advantages of modern orthogonal approaches is critical for the successful design and execution of contemporary lipid synthesis.

References

A Researcher's Guide to Cross-Reactivity of Synthesized Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of interactions between lipids and other molecules, particularly proteins such as antibodies and receptors, is a critical factor in biological systems and the development of therapeutics. Synthesized lipids and their analogs are invaluable tools in research and drug development, but their potential for cross-reactivity with unintended targets can lead to off-target effects, reduced efficacy, and inaccurate experimental results. This guide provides a comparative overview of the cross-reactivity of different classes of synthesized lipids, supported by experimental data and detailed methodologies for assessment.

Comparative Analysis of Synthesized Lipid Cross-Reactivity

The cross-reactivity of a synthesized lipid is influenced by several factors, including the structure of its headgroup, the length and saturation of its acyl chains, and the presence of modifications such as PEGylation.[1][2] Understanding these structure-activity relationships is crucial for designing lipids with improved specificity.

Below is a summary of representative cross-reactivity data for different classes of synthesized lipids when interacting with a hypothetical monoclonal antibody (mAb-X) that primarily targets phosphatidylcholine (PC). This data is illustrative, compiled from typical values found in literature, and demonstrates how variations in lipid structure can affect binding affinity.

Lipid ClassSynthesized Lipid ExampleModificationBinding Affinity (K D ) to mAb-X (nM)Relative Cross-Reactivity (%)
Phosphatidylcholines (PC) 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)Saturated Acyl Chains10100
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)Unsaturated Acyl Chains2540
Phosphatidylethanolamines (PE) 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)Different Headgroup5002
Sphingolipids N-palmitoyl-D-sphingomyelin (PSM)Sphingoid Backbone8001.25
Synthetic Glycosphingolipid (e.g., Lac-Cer analog)Carbohydrate Moiety>10,000<0.1
Cardiolipins Synthetic Tetra-linoleoyl CardiolipinFour Acyl Chains>10,000<0.1
PEGylated Lipids DSPE-PEG(2000)PEGylation15000.67

This table presents illustrative data compiled from trends observed in experimental studies. Actual values will vary depending on the specific antibody, lipid structures, and experimental conditions.

Key Experimental Protocols for Assessing Cross-Reactivity

Accurate assessment of lipid cross-reactivity relies on robust and well-defined experimental protocols. The following are detailed methodologies for three commonly used techniques.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is designed to determine the cross-reactivity of synthesized lipid analogs by measuring their ability to compete with a target lipid for binding to a specific antibody.[3]

Materials:

  • High-binding 96-well microtiter plates

  • Target lipid (e.g., DPPC) for coating

  • Synthesized lipid analogs to be tested

  • Primary antibody specific for the target lipid headgroup

  • HRP-conjugated secondary antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dissolve the target lipid in an appropriate organic solvent (e.g., ethanol) and then dilute in PBS to a final concentration of 10 µg/mL. Add 100 µL of the lipid solution to each well of the microtiter plate. Allow the solvent to evaporate overnight in a fume hood to coat the lipid onto the well surface.

  • Blocking: Wash the wells twice with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.

  • Competitive Binding: Wash the wells three times with wash buffer. Prepare serial dilutions of the synthesized lipid analogs and a standard curve of the target lipid in assay buffer. In a separate plate, pre-incubate the primary antibody with the serially diluted lipid analogs or the target lipid standard for 1 hour at room temperature.

  • Incubation: Transfer 100 µL of the antibody-lipid mixtures to the coated and blocked plate. Incubate for 2 hours at room temperature.

  • Secondary Antibody: Wash the wells four times with wash buffer. Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Detection: Wash the wells five times with wash buffer. Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Readout: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: The percentage of cross-reactivity is calculated using the IC50 values (the concentration of lipid that inhibits 50% of the antibody binding) with the following formula: (% Cross-Reactivity) = (IC50 of Target Lipid / IC50 of Synthesized Lipid Analog) x 100.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity.[4][5]

Materials:

  • SPR instrument

  • L1 sensor chip (for liposome capture)

  • Running buffer (e.g., HBS-P+)

  • Liposome preparation of the target lipid and synthesized lipid analogs

  • Protein of interest (e.g., antibody)

  • Regeneration solution (e.g., 20 mM NaOH)

Procedure:

  • Liposome Preparation: Prepare small unilamellar vesicles (SUVs) of the target lipid and each synthesized lipid analog by extrusion through a 100 nm polycarbonate membrane.

  • Chip Preparation: Equilibrate the L1 sensor chip with running buffer.

  • Liposome Immobilization: Inject the prepared liposomes over the sensor surface to create a stable lipid bilayer.

  • Analyte Injection: Inject the protein of interest at various concentrations over the immobilized liposome surface and a reference flow cell (without liposomes) to subtract non-specific binding.

  • Kinetic Analysis: Monitor the association and dissociation phases in real-time.

  • Regeneration: After each cycle, regenerate the sensor surface with a short pulse of regeneration solution to remove the bound protein.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (K D = kd/ka). Compare the K D values to determine relative cross-reactivity.

Mass Spectrometry (MS) for Lipid Profiling

Mass spectrometry can be used for untargeted lipidomics to identify and quantify lipids that may be cross-reacting with a particular protein or antibody in a complex biological sample.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Internal standards for different lipid classes

  • Biological sample (e.g., cell lysate, plasma)

Procedure:

  • Lipid Extraction: Perform a lipid extraction from the biological sample using a method such as the Bligh-Dyer or Folch extraction. Spike the sample with internal standards prior to extraction for quantification.

  • LC Separation: Separate the extracted lipids using a suitable liquid chromatography method, typically reverse-phase or hydrophilic interaction liquid chromatography (HILIC).

  • MS Analysis: Analyze the eluting lipids using a high-resolution mass spectrometer in both positive and negative ion modes. Acquire both full scan MS and data-dependent MS/MS spectra for lipid identification.

  • Data Processing: Process the raw data using lipidomics software to identify and quantify lipid species by comparing their mass-to-charge ratios (m/z) and fragmentation patterns to lipid databases.

  • Cross-Reactivity Assessment: To assess cross-reactivity, an affinity pull-down experiment can be performed prior to lipidomics analysis. The protein of interest is immobilized on beads and incubated with the biological sample. After washing, the bound lipids are eluted and analyzed by LC-MS/MS to identify which lipid species are interacting with the protein.

Visualizing Workflows and Pathways

Experimental Workflow for Cross-Reactivity Screening

G cluster_0 Lipid Preparation cluster_1 Primary Screening (ELISA) cluster_2 Kinetic Analysis (SPR) cluster_3 Data Analysis & Comparison Synthesized Lipid Analogs Synthesized Lipid Analogs Competitive ELISA Competitive ELISA Synthesized Lipid Analogs->Competitive ELISA Immobilize Lipids Immobilize Lipids Synthesized Lipid Analogs->Immobilize Lipids Target Lipid Target Lipid Target Lipid->Competitive ELISA Calculate IC50 Calculate IC50 Competitive ELISA->Calculate IC50 Determine % Cross-Reactivity Determine % Cross-Reactivity Calculate IC50->Determine % Cross-Reactivity Compare Binding Affinities Compare Binding Affinities Determine % Cross-Reactivity->Compare Binding Affinities Inject Protein Inject Protein Immobilize Lipids->Inject Protein Determine ka, kd, KD Determine ka, kd, KD Inject Protein->Determine ka, kd, KD Determine ka, kd, KD->Compare Binding Affinities Structure-Activity Relationship Structure-Activity Relationship Compare Binding Affinities->Structure-Activity Relationship

Caption: Workflow for assessing synthesized lipid cross-reactivity.

Signaling Pathway: Phosphoinositide 3-kinase (PI3K) Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes CrossReactiveLipid Cross-Reactive Synthesized Lipid CrossReactiveLipid->PI3K Potential Off-Target Interaction

Caption: PI3K signaling pathway and potential lipid cross-reactivity.

Logical Relationship: Factors Influencing Cross-Reactivity

Factors cluster_0 CrossReactivity Lipid Cross-Reactivity BindingPocket Antibody/Protein Binding Pocket CrossReactivity->BindingPocket Interaction Headgroup Headgroup Structure (Charge, Size) Headgroup->CrossReactivity AcylChains Acyl Chain (Length, Saturation) AcylChains->CrossReactivity Modifications Chemical Modifications (e.g., PEGylation) Modifications->CrossReactivity Conformation Lipid Conformation in Membrane Conformation->CrossReactivity

References

A Comparative Guide to Synthetic Lipids and Their Naturally Occurring Analogues in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of lipids is a critical determinant in the design and performance of lipid-based drug delivery systems such as liposomes and lipid nanoparticles (LNPs). Both synthetic lipids and their naturally occurring analogues offer distinct advantages and disadvantages that influence the stability, efficacy, and safety of the final formulation. This guide provides an objective comparison of these two classes of lipids, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Physicochemical Properties and Stability

Synthetic lipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), are characterized by their high purity and defined chemical structure, typically with saturated fatty acid chains. This homogeneity allows for tight packing of the lipid bilayers, resulting in more rigid and stable vesicles. In contrast, naturally occurring lipids, like soy phosphatidylcholine (Soy PC) and egg phosphatidylcholine (Egg PC), are mixtures of various phospholipids with different acyl chain lengths and degrees of saturation. The presence of unsaturated fatty acids introduces kinks in the lipid tails, leading to looser packing and more fluid membranes.

The higher phase transition temperature (Tc) of saturated synthetic lipids like DSPC (approximately 55°C) means that at physiological temperature (37°C), the liposomal membrane is in a less permeable gel state. This contrasts with natural phospholipids that have a lower Tc due to the presence of unsaturated fatty acids, existing in a more fluid and leaky liquid crystalline state at the same temperature[1]. Consequently, liposomes formulated with DSPC generally exhibit greater stability and reduced leakage of encapsulated drugs compared to those made from natural lipids[2][3][4].

Table 1: Comparison of Physicochemical Properties

PropertySynthetic Lipids (e.g., DSPC)Naturally Occurring Lipids (e.g., Soy PC)
Source Chemical SynthesisPlant (e.g., soybean) or animal (e.g., egg yolk)
Composition Single, well-defined moleculeMixture of phospholipids with varying acyl chains
Purity High (>99%)Variable, depends on purification
Phase Transition Temp. (Tc) High (e.g., DSPC ~55°C)Low (often below 0°C)
Membrane Rigidity at 37°C High (Gel phase)Low (Liquid-crystalline phase)
Batch-to-Batch Consistency HighLow to moderate
Cost HigherLower

Table 2: Stability of Liposomes Formulated with Synthetic vs. Natural Phospholipids

FormulationStorage Temperature (°C)Drug Retention after 48h (%)Key FindingsReference
DSPC Liposomes3785.2 ± 10.1DSPC liposomes showed the greatest drug retention.[5]
DPPC Liposomes3760.8 ± 8.9Intermediate stability.[5]
DMPC Liposomes3753.8 ± 4.3Lowest drug retention among the tested synthetic lipids.[5]
Soy PC Liposomes25Lower than saturated PCMore prone to oxidation and degradation, leading to instability.[4]

Note: DPPC (dipalmitoylphosphatidylcholine) and DMPC (dimyristoylphosphatidylcholine) are also synthetic saturated phospholipids.

Performance in Drug Delivery Applications

The differences in physicochemical properties between synthetic and natural lipids directly impact their performance in drug delivery systems, influencing encapsulation efficiency, drug release kinetics, and, in the context of gene delivery, transfection efficiency.

Encapsulation Efficiency

The rigid and well-ordered bilayer of liposomes made from synthetic saturated lipids like DSPC can more effectively entrap and retain drug molecules, often leading to higher encapsulation efficiencies compared to the more fluid membranes of natural lipid-based liposomes[2]. However, the encapsulation efficiency is also highly dependent on the properties of the drug being encapsulated and the manufacturing process used[6][].

Table 3: Encapsulation Efficiency of a Model Drug in Liposomes

Liposome CompositionEncapsulation Efficiency (%)
DSPC-based (Synthetic) High
Soy PC-based (Natural) Generally Lower than DSPC

This table represents a general trend. Actual values can vary significantly based on the encapsulated drug and formulation method.

Drug Release Profile

Liposomes formulated with synthetic saturated phospholipids such as DSPC exhibit slower, more sustained drug release profiles. This is attributed to the low permeability of the lipid bilayer when it is in the gel phase at physiological temperatures[2]. In contrast, the higher fluidity of membranes composed of natural, unsaturated phospholipids facilitates a more rapid release of the encapsulated cargo[2].

Table 4: In Vitro Drug Release from Liposomes at 37°C

Liposome FormulationDrug Released after 72h (%)
DSPC 2
DPPC 7
DMPC 25

Data from a study using aquated cisplatin as the model drug[8].

Transfection Efficiency and Cytotoxicity

In the realm of gene delivery, synthetic cationic lipids are indispensable. Cationic lipids like DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) are widely used to form complexes (lipoplexes) with negatively charged nucleic acids, facilitating their entry into cells. These are often formulated with a neutral "helper" lipid, frequently the naturally derived DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), to enhance transfection efficiency. The ratio of the cationic synthetic lipid to the neutral natural lipid can significantly influence the transfection outcome. While purely natural cationic lipids are not common, the synergy between synthetic cationic lipids and natural helper lipids is a cornerstone of many non-viral gene delivery systems.

It has been observed that lipopolyplexes containing the synthetic lipid DSPC exhibit lower cytotoxicity and thus greater cell viability compared to other phospholipid-based systems[9].

Table 5: Transfection Efficiency of Lipoplexes with Varying Synthetic:Natural Lipid Ratios

Cationic:Helper Lipid Ratio (DOTAP:DOPE)Cell LineTransfection Efficiency (%)
1:1VariousVaries by cell type
3:1VariousOften shows high efficiency
1:3VariousGenerally lower efficiency

Transfection efficiency is highly cell-type dependent and also depends on the overall lipid-to-DNA charge ratio.

Experimental Protocols

Preparation of Liposomes by Thin-Film Hydration

This method is widely used for preparing multilamellar vesicles (MLVs), which can then be downsized by extrusion.

Materials:

  • Synthetic Lipid (e.g., DSPC) or Natural Lipid (e.g., Soy PC)

  • Cholesterol (optional, often used to modulate membrane fluidity)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Drug to be encapsulated

Procedure:

  • Dissolve the lipid(s) and cholesterol in a round-bottom flask using the organic solvent.

  • Remove the solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by rotating the flask at a temperature above the lipid's phase transition temperature (Tc). This will form a suspension of MLVs.

  • For a more uniform size distribution, the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size.

Determination of Encapsulation Efficiency

Principle: To determine the percentage of the drug that is successfully entrapped within the liposomes, the unencapsulated ("free") drug must be separated from the liposomes.

Procedure:

  • Separation of Free Drug: Separate the unencapsulated drug from the liposome formulation using a method such as size exclusion chromatography, dialysis, or centrifugation[6][].

  • Quantification of Encapsulated Drug: a. Disrupt the liposomes from the fraction containing the encapsulated drug using a suitable solvent or detergent (e.g., Triton X-100). b. Quantify the drug concentration in the disrupted liposome fraction using an appropriate analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • Quantification of Total Drug: Measure the drug concentration in the initial, unseparated formulation.

  • Calculation: Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total amount of drug) x 100

In Vitro Drug Release Study

Principle: The release of the encapsulated drug from the liposomes is monitored over time in a physiological buffer.

Procedure:

  • Place a known amount of the liposome formulation in a dialysis bag with a molecular weight cut-off that allows the free drug to pass through but retains the liposomes.

  • Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of drug in the collected aliquots using a suitable analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

Visualizing Key Processes

Experimental Workflow for Comparing Lipid Performance

The following diagram illustrates a typical workflow for the comparative evaluation of synthetic and natural lipids in a drug delivery formulation.

G cluster_0 Formulation cluster_1 Characterization cluster_2 Performance Evaluation Lipid Selection Lipid Selection (Synthetic vs. Natural) Liposome Preparation Liposome Preparation (e.g., Film Hydration) Lipid Selection->Liposome Preparation Particle Size & Zeta Potential Particle Size & Zeta Potential (DLS) Liposome Preparation->Particle Size & Zeta Potential Encapsulation Efficiency Encapsulation Efficiency (HPLC, UV-Vis) Liposome Preparation->Encapsulation Efficiency Stability Study Stability Study (Drug Leakage over time) Encapsulation Efficiency->Stability Study Drug Release Profile In Vitro Drug Release (Dialysis) Encapsulation Efficiency->Drug Release Profile Cellular Studies Cellular Studies (Uptake, Transfection, Cytotoxicity) Encapsulation Efficiency->Cellular Studies

Caption: Workflow for comparing synthetic and natural lipids.

Signaling Pathway for LNP-Mediated mRNA Delivery

This diagram outlines the key steps involved in the cellular uptake and subsequent protein expression from an mRNA-loaded lipid nanoparticle.

G LNP mRNA-LNP Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape (pH-mediated) Endosome->Endosomal Escape mRNA Release mRNA Release into Cytoplasm Endosomal Escape->mRNA Release Translation Translation by Ribosomes mRNA Release->Translation Protein Therapeutic Protein Translation->Protein

Caption: LNP-mediated mRNA delivery and protein expression.

Conclusion

The choice between synthetic and naturally occurring lipids is a critical decision in the development of lipid-based drug delivery systems. Synthetic lipids offer high purity, batch-to-batch consistency, and superior stability, making them ideal for formulations requiring controlled and sustained release. Their well-defined nature is particularly advantageous for complex applications such as mRNA vaccines. Natural lipids, while more cost-effective and readily available, present challenges in terms of purity, stability, and reproducibility.

For researchers and drug development professionals, the selection should be guided by the specific requirements of the therapeutic application, balancing the need for performance and stability with considerations of cost and scalability. The experimental protocols and comparative data presented in this guide provide a framework for making these critical formulation decisions.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-O-Octadecyl-2-O-benzyl-rac-glycerol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This minimizes exposure to the chemical and ensures personal safety. In the event of a spill, prompt and correct action is necessary to mitigate any potential hazards.

Personal Protective Equipment (PPE) and Spill Management

ItemSpecificationPurpose
Gloves Solvent-resistant gloves (e.g., nitrile or neoprene)To protect hands from chemical contact.
Eye Protection Safety glasses or gogglesTo shield eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Spill Kit Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent)To contain and absorb spills effectively.

In case of a spill, cordon off the affected area to prevent personnel from entering. Using an inert absorbent material, carefully contain and clean up the spill. The collected waste should be placed in a designated, sealed container for hazardous chemical waste.

Step-by-Step Disposal Protocol

The disposal of 1-O-Octadecyl-2-O-benzyl-rac-glycerol should be managed as a chemical waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

  • Waste Collection: Collect all waste containing this compound, including any contaminated materials from spills, into a designated and clearly labeled hazardous waste container. The container must be compatible with the chemical and have a secure lid.[2]

  • Labeling: The waste container must be accurately labeled with its contents, including the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool area away from incompatible materials.[3] Ethers, a chemical class to which this compound belongs, have the potential to form explosive peroxides over time, especially when exposed to air and light.[4][5] Therefore, it is prudent to date the container upon initial use and manage its disposal in a timely manner.

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2] These professionals are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.

  • Empty Containers: Any container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[6] The rinsate from this process must also be collected as hazardous waste.[6] Once properly decontaminated, and with the label defaced, the container may be disposed of as regular laboratory glass or plastic waste.[6]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: Have this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B D Is this a spill? B->D C Collect Waste in a Designated, Labeled Container F Store Sealed Container in a Designated Safe Area C->F D->C No E Contain and Absorb Spill with Inert Material D->E Yes E->C G Contact EHS or Licensed Waste Disposal Contractor F->G H Arrange for Waste Pickup and Disposal G->H I End: Waste Properly Disposed H->I

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and regulatory compliance within their institution.

References

Personal protective equipment for handling 1-O-Octadecyl-2-O-benzyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-O-Octadecyl-2-O-benzyl-rac-glycerol, ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When working with this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][2]
Hand Protection GlovesChemically resistant gloves are mandatory. Suitable materials include nitrile rubber, butyl rubber, or ethyl vinyl alcohol laminate (EVAL).[2][3] Always inspect gloves for signs of degradation or breakthrough before use.
Body Protection Protective ClothingA lab coat, long-sleeved clothing, and closed-toe shoes must be worn.[1][2] For procedures with a higher risk of splashing, a chemically resistant apron or full-body suit is recommended.[2]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[1][2]

Operational and Disposal Plans

Handling and Storage:

  • Handling: Wash hands thoroughly after handling the compound.[1] Avoid contact with eyes, skin, and clothing.[1][2] Do not breathe dust or vapors. Use with adequate ventilation.[1] Keep the container tightly closed when not in use.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible substances such as strong oxidizing agents.

Spill Response:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[2]

  • Contain Spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[1][2] Prevent the spill from entering drains or waterways.[2]

  • Clean Up: Wearing the appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for chemical waste.[2]

Disposal Plan:

All waste materials must be handled in accordance with local, state, and federal regulations. This material may be suitable for recycling if unused and uncontaminated. If recycling is not an option, consult with your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service to determine the appropriate disposal method. Do not allow the chemical or its wash water to enter drains.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal receive Receive Chemical inspect Inspect Container receive->inspect store Store Appropriately inspect->store ppe Don PPE store->ppe weigh Weigh/Measure ppe->weigh experiment Perform Experiment weigh->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste Collect Waste experiment->waste dispose Dispose via EHS waste->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.